Kresoxim-Methyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTBXTZVPHCKPN-HTXNQAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N\OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032558 | |
| Record name | Kresoxim-methyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] | |
| Record name | Kresoxim-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5758 | |
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Solubility |
All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3., In water, 2 mg/l @ 20 °C | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.258 kg/l, Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 1.72X10-8 mm Hg @ 20 °C | |
| Record name | Kresoxim-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | KRESOXIM-METHYL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystals, Colorless | |
CAS No. |
143390-89-0 | |
| Record name | Kresoxim-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143390-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Kresoxim-methyl [ISO] | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kresoxim-methyl | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | kresoxim-methyl (ISO); methyl (E)-2-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.581 | |
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| Record name | KRESOXIM-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LXZ062TTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
97.2-101.7 °C | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mode of Action of Kresoxim-methyl on Fungal Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kresoxim-methyl is a broad-spectrum fungicide belonging to the strobilurin class, synthetic analogs of naturally occurring antifungal compounds.[1] Its fungicidal activity stems from the potent inhibition of mitochondrial respiration, a fundamental process for cellular energy production in fungi.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound disrupts fungal mitochondrial function, leading to cell death. It delves into the specific interaction with the cytochrome bc1 complex, the consequential impact on the electron transport chain and ATP synthesis, and the downstream cellular effects. This document also presents quantitative data on its efficacy, detailed experimental protocols for studying its mode of action, and visual representations of the key pathways and experimental workflows.
Introduction to this compound and Strobilurin Fungicides
This compound is a synthetic fungicide derived from the natural antifungal compound strobilurin A, which is produced by the wood-decaying fungus Strobilurus tenacellus.[1] Strobilurins, and their synthetic derivatives, are classified as Quinone outside Inhibitors (QoIs) due to their specific mode of action.[1][4] They represent a significant class of agricultural fungicides, widely used to control a broad spectrum of fungal diseases in various crops.[1] The efficacy of this compound is attributed to its ability to be absorbed into the plant's cuticle, providing long-lasting, preventative, and curative activity against fungal pathogens.[5]
The Primary Target: The Fungal Mitochondrial Electron Transport Chain
The primary target of this compound is the mitochondrial electron transport chain (ETC), the central hub of cellular respiration and energy production in fungi. The ETC comprises a series of protein complexes (Complexes I-IV) embedded in the inner mitochondrial membrane. Through a series of redox reactions, these complexes facilitate the transfer of electrons from NADH and FADH2 to the final electron acceptor, oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating a proton-motive force that drives the synthesis of ATP by ATP synthase (Complex V).
Molecular Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound exerts its fungicidal effect by specifically targeting and inhibiting the cytochrome bc1 complex , also known as Complex III , a critical component of the ETC.[6][7]
Binding to the Qo Site
The cytochrome bc1 complex contains two distinct binding sites for its substrate, ubiquinone: the Qo (quinone-oxidizing) site and the Qi (quinone-reducing) site. This compound binds to the Qo site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4] This binding action physically obstructs the docking of ubiquinol (the reduced form of ubiquinone), thereby preventing the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein and subsequently to cytochrome c1.[7]
Disruption of the Q-cycle and Electron Flow
The inhibition of the Qo site by this compound effectively blocks the Q-cycle, a process that facilitates the transfer of electrons through the cytochrome bc1 complex and contributes to the proton gradient. This blockage halts the flow of electrons from Complex III to Complex IV (cytochrome c oxidase), bringing the entire electron transport chain to a standstill.
Collapse of the Proton Gradient and Inhibition of ATP Synthesis
The cessation of electron transport due to this compound's action prevents the further pumping of protons across the inner mitochondrial membrane. This leads to the dissipation of the proton-motive force, the electrochemical gradient essential for ATP synthesis. Consequently, the production of ATP by ATP synthase is severely inhibited, depriving the fungal cell of its primary energy source.[2] This energy crisis ultimately leads to the cessation of essential cellular processes and cell death.[7]
Quantitative Data: Efficacy of this compound
The efficacy of this compound varies among different fungal species. The following table summarizes the 50% effective concentration (EC50) or 50% effective dose (ED50) values for this compound against a range of phytopathogenic fungi.
| Fungal Species | Disease | EC50 / ED50 (µg/mL) | Reference |
| Venturia inaequalis | Apple Scab | 0.014 | [2] |
| Phytophthora infestans | Late Blight of Tomato | >2.5, <5 (at 10 ppm, >50% inhibition) | [8] |
| Botrytis cinerea | Grey Mould | 0.26 (average for isolates from a treated greenhouse) | |
| Mycosphaerella fijiensis | Black Sigatoka of Banana | Not explicitly found for this compound, but resistance to QoIs is documented. | [9] |
| Puccinia triticina | Wheat Leaf Rust | Not explicitly found, but QoIs are used for control. | [10] |
| Ustilago maydis | Corn Smut | Data not available | |
| Fusarium graminearum | Fusarium Head Blight | Data not available |
Note: EC50 and ED50 values can vary depending on the specific isolate, experimental conditions, and assay method.
Signaling Pathways and Cellular Responses to this compound-Induced Mitochondrial Dysfunction
The disruption of mitochondrial function by this compound triggers a cascade of cellular stress responses and activates specific signaling pathways as the fungus attempts to cope with the energy crisis and oxidative stress.
The Hog1 Pathway and Oxidative Stress
Mitochondrial respiratory chain inhibition can lead to the production of reactive oxygen species (ROS). The High Osmolarity Glycerol (Hog1) MAP kinase pathway is a key signaling cascade involved in the fungal response to various stresses, including oxidative stress. Upon activation by upstream sensors that detect cellular stress, a phosphorylation cascade leads to the activation of the Hog1 MAP kinase. Activated Hog1 translocates to the nucleus and regulates the expression of genes involved in stress adaptation, including those encoding antioxidant enzymes.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mitochondrial Complex Ⅲ (Coenzyme Q-Cytochrome C Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 4. Multifactorial Role of Mitochondria in Echinocandin Tolerance Revealed by Transcriptome Analysis of Drug-Tolerant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Assay & ATP Sensitivity Test of Luciferase [sigmaaldrich.com]
- 6. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. tribioscience.com [tribioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. goldbio.com [goldbio.com]
Kresoxim-methyl: A Technical Guide to its Biochemical Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kresoxim-methyl is a broad-spectrum fungicide belonging to the strobilurin class, which are Quinone outside Inhibitors (QoIs). Its fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic fungi. This technical guide provides an in-depth exploration of the biochemical pathway inhibition by this compound, detailing its mode of action, presenting available quantitative data on its efficacy, outlining relevant experimental protocols, and providing visual representations of the key mechanisms and workflows.
Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex
This compound's primary mode of action is the disruption of the mitochondrial electron transport chain at Complex III, also known as the cytochrome bc1 complex or ubiquinol-cytochrome c reductase.[1][2][3] This enzyme complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c. This process is coupled with the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force essential for ATP synthesis.
This compound specifically binds to the Quinone outside (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4] This binding event physically obstructs the docking of the natural substrate, ubiquinol, thereby blocking the entire electron flow through Complex III. The consequences of this inhibition are twofold:
-
Cessation of ATP Synthesis: The blockage of the electron transport chain halts the generation of the proton gradient, leading to a rapid depletion of cellular ATP, the primary energy currency of the cell.
-
Inhibition of Fungal Growth and Development: The lack of energy disrupts vital cellular processes, including spore germination and mycelial growth, ultimately leading to the death of the fungal pathogen.[5]
This compound shares this mode of action with other strobilurin fungicides like azoxystrobin and pyraclostrobin, which can lead to cross-resistance.[5]
Quantitative Data on Inhibitory Activity
Table 1: Binding Affinity and Enzymatic Inhibition of this compound
| Target Organism/System | Parameter | Value | Reference |
| Yeast (Saccharomyces cerevisiae) | Apparent Dissociation Constant (Kd) for Complex III | 0.07 µM | [1] |
Table 2: In Vitro and In Vivo Efficacy of this compound against Venturia inaequalis (Apple Scab)
| Assay Type | Parameter | Value Range | Mean Value | Reference |
| Conidial Germination (in vitro) | ED50 | 0.003 - 0.14 µg/ml | 0.02 µg/ml | [6] |
| Leaf Protection (in vivo) | ED50 | 0.11 - 0.75 µg/ml | 0.35 µg/ml | [6] |
ED50 (Effective Dose, 50%) is the concentration of a fungicide that causes a 50% reduction in a measured response (e.g., spore germination or disease severity).
Experimental Protocols
The investigation of this compound's inhibitory effect on the cytochrome bc1 complex typically involves isolating mitochondria and measuring the activity of Complex III. A common method is a spectrophotometric assay that monitors the reduction of cytochrome c.
Isolation of Fungal Mitochondria
-
Fungal Culture and Harvest: Grow the target fungal species in a suitable liquid medium. Harvest the mycelia by filtration.
-
Protoplast Formation: Treat the mycelia with cell wall-degrading enzymes (e.g., lyticase, zymolyase) in an osmotic buffer to generate protoplasts.
-
Homogenization: Gently disrupt the protoplasts using a Dounce homogenizer or similar method in a mitochondrial isolation buffer.
-
Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet cell debris, nuclei, and finally, the mitochondrial fraction.
-
Purification (Optional): For higher purity, the mitochondrial fraction can be further purified using a density gradient centrifugation (e.g., Percoll or sucrose gradient).
-
Protein Quantification: Determine the protein concentration of the isolated mitochondria using a standard method like the Bradford or BCA assay.
Cytochrome bc1 (Complex III) Activity Assay
This protocol is based on the principle of measuring the increase in absorbance at 550 nm as cytochrome c is reduced by the activity of Complex III.
-
Assay Buffer Preparation: Prepare an assay buffer containing potassium phosphate, EDTA, and a detergent like n-dodecyl-β-D-maltoside (β-DDM) to solubilize the mitochondrial membranes.
-
Reagent Preparation:
-
Cytochrome c (oxidized): Prepare a stock solution in the assay buffer.
-
Ubiquinol substrate: A stable, water-soluble ubiquinol analog such as decylubiquinol (DBH2) or Q0C10BrH2 is typically used. Prepare a stock solution in an appropriate solvent (e.g., ethanol).
-
Inhibitor (this compound): Prepare a dilution series of this compound in the same solvent as the substrate.
-
Control Inhibitor (e.g., Antimycin A): A known Complex III inhibitor to serve as a positive control for inhibition.
-
-
Assay Procedure (in a 96-well plate or cuvette):
-
To each well/cuvette, add the assay buffer.
-
Add the oxidized cytochrome c.
-
Add the desired concentration of this compound or the control inhibitor.
-
Add the isolated mitochondria (a specific amount of mitochondrial protein).
-
Initiate the reaction by adding the ubiquinol substrate.
-
-
Measurement: Immediately begin monitoring the increase in absorbance at 550 nm over time using a spectrophotometer or microplate reader. The rate of increase is proportional to the Complex III activity.
-
Data Analysis:
-
Calculate the rate of cytochrome c reduction (activity) for each condition.
-
Determine the percent inhibition for each concentration of this compound relative to the untreated control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration that causes 50% inhibition).
-
Visualizations
Biochemical Pathway and Inhibition Site
References
- 1. This compound|CAS 143390-89-0|DC Chemicals [dcchemicals.com]
- 2. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. New insights from short and long reads sequencing to explore cytochrome b variants in Plasmopara viticola populations collected from vineyards and related to resistance to complex III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baseline Sensitivities of Venturia inaequalis Populations to the Strobilurin Fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical synthesis and structure of Kresoxim-methyl
An In-depth Technical Guide to the Chemical Synthesis and Structure of Kresoxim-methyl
Introduction
This compound is a broad-spectrum strobilurin fungicide used to control a wide range of fungal diseases in crops and fruits.[1][2] Its fungicidal activity stems from the inhibition of the mitochondrial cytochrome-bc1 complex.[3] The commercial form of this compound is the more stable and biologically active (E)-isomer.[4] This guide provides a detailed overview of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound, with the IUPAC name methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate and CAS number 143390-89-0, is an oxime O-ether, an aromatic ether, and a methyl ester.[2][3] Its molecular formula is C₁₈H₁₉NO₄.[3] The presence of the methoxyimino group attached to a double bond results in (E/Z) geometrical isomerism, with the (E)-isomer being the active form used commercially.[4]
References
Physical and chemical properties of Kresoxim-methyl fungicide
An In-depth Technical Guide to the Physical and Chemical Properties of Kresoxim-methyl
Introduction
This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases in crops.[1][2] Its efficacy is rooted in its specific physicochemical properties that dictate its behavior in the environment and its biological activity. This guide provides a comprehensive overview of these properties, tailored for researchers, scientists, and professionals in drug development. This compound acts by inhibiting mitochondrial respiration in fungi.[2] The commercial formulation is primarily the more stable and biologically active (E)-isomer.[3]
Chemical Identity
-
Common Name: this compound
-
IUPAC Name: methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate[4]
Quantitative Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Conditions | Source |
| Physical State | White crystalline solid | - | [2][5] |
| Odor | Mildly aromatic | - | [2][5] |
| Melting Point | 97.2-102.5 °C | - | [2][4][5][6] |
| Boiling Point | Decomposes before boiling | Up to 310 °C | [2][5] |
| Relative Density | 1.258 g/mL | 20 °C | [2][5] |
| Vapor Pressure | 2.3 x 10⁻⁶ Pa (1.72 x 10⁻⁸ mm Hg) | 20 °C | [2][4][6] |
| Henry's Law Constant | 3.6 x 10⁻⁷ kPa m³/mol | 20 °C | [2] |
| Octanol-Water Partition Coefficient (log Kow) | 3.4 | 25 °C | [1][2][3][5] |
| Water Solubility | 2.0 mg/L | 20 °C, pH 7 | [2][3][5][6] |
| Solubility in Organic Solvents ( g/100 mL) | 20 °C | [4] | |
| n-heptane: 0.17 | [4] | ||
| toluene: 11.1 | [4] | ||
| dichloromethane: 93.9 | [4] | ||
| methanol: 1.49 | [4] | ||
| acetone: 21.7 | [4] | ||
| ethyl acetate: 12.3 | [4] | ||
| Hydrolytic Stability (DT₅₀) | 875 days | pH 5, 25 °C | [6][8] |
| 34 days | pH 7, 25 °C | [6][8] | |
| 0.29 days (7 hours) | pH 9, 25 °C | [6][8][9] | |
| Photodegradation in Water (DT₅₀) | 3 days | Irradiated with UV light | [6] |
| 29.3 days | pH 5, 25 °C, continuous irradiation | [2] | |
| Dissociation Constant (pKa) | >2 and <12 | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physicochemical properties. Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD) and the European Economic Community (EEC), are often employed.
Determination of Octanol-Water Partition Coefficient (log Kow)
The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate.[10] A common method for its determination is the Shake-Flask Method .
Principle: A solute is distributed between two immiscible liquid phases, n-octanol and water.[11] The ratio of the concentration of the solute in the two phases at equilibrium is the partition coefficient.
Methodology:
-
Preparation: A solution of this compound is prepared in either n-octanol or water. The two solvents must be mutually saturated before the experiment.
-
Partitioning: The this compound solution is added to a flask containing the other solvent. The flask is then shaken vigorously to ensure thorough mixing and to allow the system to reach equilibrium. The temperature is maintained at a constant value (e.g., 25 °C).
-
Phase Separation: The mixture is allowed to stand until the n-octanol and water phases have completely separated. Centrifugation can be used to facilitate this separation.
-
Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log Kow).
Hydrolytic Stability
Hydrolysis studies determine the rate of abiotic degradation of a substance in water at different pH values.
Methodology:
-
Sterile aqueous buffer solutions at different pH values (e.g., pH 5, 7, and 9) are prepared.[8]
-
A known concentration of radiolabelled or non-radiolabelled this compound is added to each buffer solution.[8]
-
The solutions are incubated in the dark at a constant temperature (e.g., 25 °C) for a specified period.[8]
-
Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any degradation products, typically by HPLC.[8]
-
The degradation half-life (DT₅₀) is then calculated for each pH level.[8]
Photolysis in Water
Photolysis studies assess the degradation of a chemical due to light.
Methodology:
-
A solution of this compound in a sterile aqueous buffer is prepared.[8]
-
The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon lamp).[8]
-
A control sample is kept in the dark to account for any degradation not caused by light.[8]
-
Samples are collected at different time points and analyzed to determine the concentration of this compound and its photoproducts.[8]
-
The photodegradation half-life (DT₅₀) is calculated from the results.[8]
Visualizations
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound belongs to the strobilurin class of fungicides, which act by inhibiting the mitochondrial cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[4] This inhibition blocks ATP synthesis, leading to the death of the fungal cell.
Caption: this compound inhibits Complex III in the mitochondrial electron transport chain.
Experimental Workflow: Shake-Flask Method for log Kow Determination
The following diagram illustrates the workflow for determining the octanol-water partition coefficient.
Caption: Workflow for determining the octanol-water partition coefficient (log Kow).
Abiotic Degradation Pathways of this compound
This compound degrades in the environment primarily through hydrolysis and photolysis, leading to several transformation products.
Caption: Primary abiotic degradation pathways for this compound.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. This compound (Ref: BAS 490F) [sitem.herts.ac.uk]
- 4. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fao.org [fao.org]
- 6. This compound CAS#: 143390-89-0 [m.chemicalbook.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. fao.org [fao.org]
- 9. Abiotic transformation of this compound in aquatic environments: Structure elucidation of transformation products by LC-HRMS and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Fungicidal Activity Spectrum of Kresoxim-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kresoxim-methyl is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class.[1][2][3] Developed from a natural compound found in the wood-decaying fungus Strobilurus tenacellus, it offers protective, curative, and eradicative action against a wide array of fungal pathogens.[3] Its mode of action involves the inhibition of mitochondrial respiration in fungi, specifically by blocking the electron transport chain at the Cytochrome bc1 complex (Complex III).[1][4] This disruption of energy production ultimately leads to fungal cell death. This technical guide provides a comprehensive overview of the fungicidal activity spectrum of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mode of action and experimental workflows.
Spectrum of Fungicidal Activity
This compound demonstrates efficacy against a broad range of economically important fungal pathogens across various classes, including Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes.[4] It is widely used in agriculture to control diseases on a variety of crops.[5]
Quantitative Data on Fungicidal Efficacy
The following tables summarize the in vitro efficacy of this compound against several key plant pathogenic fungi. The data is presented as EC₅₀ (Effective Concentration to inhibit 50% of growth or germination) and MIC (Minimum Inhibitory Concentration) values.
Table 1: EC₅₀ Values of this compound Against Various Fungal Pathogens
| Fungal Species | Disease | Crop(s) | EC₅₀ (µg/mL) | Assay Type | Reference(s) |
| Alternaria alternata | Brown Spot | Tobacco | 1.05 | Mycelial Growth Inhibition | [6] |
| Botrytis cinerea | Grey Mould | Strawberry, Apples | 0.28 ± 0.09 (in presence of SHAM) | Spore Germination Inhibition | |
| Botrytis cinerea | Grey Mould | Strawberry, Apples | 2.38 ± 0.21 (in presence of SHAM) | Mycelial Growth Inhibition | [7] |
| Fusarium kyushuense | - | - | 1.79 | Conidial Germination | [8] |
| Fusarium kyushuense | - | - | 11.43 | Mycelial Growth | [8] |
| Magnaporthe oryzae | Rice Blast | Rice | 0.024–0.287 | Mycelial Growth Inhibition | [9] |
| Magnaporthe oryzae | Rice Blast | Rice | 0.012–0.105 | Conidial Germination Inhibition | [9] |
| Plasmopara viticola | Downy Mildew | Grapes | >0.50 (low control) | Disease Incidence on Leaf Discs | |
| Venturia inaequalis | Apple Scab | Apples | 0.014 | Conidial Germination (in presence of SHAM) | [10] |
Table 2: MIC and Percent Inhibition Data for this compound
| Fungal Species | Disease | Crop(s) | MIC (mM) | Percent Inhibition (%) | Concentration | Assay Type | Reference(s) |
| Aspergillus parasiticus | - | - | >0.5 | - | - | Agar Plate Bioassay | [11] |
| Aspergillus flavus | - | - | >0.5 | - | - | Agar Plate Bioassay | [11] |
| Colletotrichum truncatum | Anthracnose | Chilli | - | 78.78 | 80 ppm | Mycelial Growth Inhibition | [12] |
| Phytophthora infestans | Late Blight | Tomato | - | 67.82 | 80 ppm | Mycelial Growth Inhibition | [13][14] |
| Puccinia hemerocallidis | Daylily Rust | Daylily | - | Significant reduction in sporulation | - | In vivo | [15] |
| Erysiphe graminis | Powdery Mildew | Barley | - | 100 | 2.0 µg/mL | Protective Activity | [16] |
| Pyricularia oryzae | Rice Blast | Rice | - | 70.9 - 52.6 | 100% - 50% of recommended dose | Mycelial Growth Inhibition | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fungicidal activity. The following sections provide step-by-step protocols for key in vitro assays.
Poisoned Food Technique
This method evaluates the effect of a fungicide on the mycelial growth of a fungus.
a. Principle: The test fungus is cultured on a growth medium (e.g., Potato Dextrose Agar - PDA) that has been amended with the fungicide at various concentrations. The inhibition of mycelial growth is measured relative to a control culture on a non-amended medium.[10][15]
b. Detailed Methodology:
-
Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO or sterile distilled water).
-
Preparation of Poisoned Media: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Add the required aliquots of the fungicide stock solution to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with the solvent alone.
-
Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, cut mycelial plugs (typically 5 mm in diameter) from the actively growing margin of a young fungal culture. Place one plug, mycelial side down, in the center of each agar plate.[10]
-
Incubation: Incubate the plates at an optimal temperature for the test fungus (e.g., 25 ± 2°C) in the dark.
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
Leaf Disc Bioassay
This assay is used to assess the efficacy of a fungicide in protecting host tissue from fungal infection.
a. Principle: Leaf discs from a susceptible host plant are treated with the fungicide and then inoculated with the target pathogen. The level of disease development is assessed after an incubation period.[18][19]
b. Detailed Methodology:
-
Plant Material: Grow healthy, susceptible host plants under controlled conditions. Select young, fully expanded leaves for the assay.
-
Fungicide Treatment: Prepare a series of fungicide dilutions. Dip the leaf discs (typically 1-2 cm in diameter) in the fungicide solutions for a specified time (e.g., 30 seconds) or spray the solutions onto the leaf surface until runoff. Allow the discs to air dry. Control discs are treated with water or solvent only.
-
Inoculation: Prepare a spore suspension of the pathogen of a known concentration (e.g., 1 x 10⁵ spores/mL). Place a drop of the spore suspension onto the center of each leaf disc.
-
Incubation: Place the inoculated leaf discs in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate under conditions favorable for disease development (e.g., specific temperature and light/dark cycle).[18]
-
Disease Assessment: After a suitable incubation period (e.g., 5-10 days), assess the disease severity on each disc. This can be done visually by estimating the percentage of the disc area covered by lesions or sporulation.
-
Data Analysis: Calculate the percentage of disease control for each fungicide concentration compared to the untreated control.
Spore Germination Inhibition Assay
This assay determines the effect of a fungicide on the germination of fungal spores.
a. Principle: Fungal spores are incubated in a solution containing the fungicide, and the percentage of germinated spores is determined microscopically.[12][20][21]
b. Detailed Methodology:
-
Spore Suspension Preparation: Harvest spores from a fresh, sporulating culture of the fungus and suspend them in sterile distilled water or a germination-promoting buffer. Adjust the spore concentration to a desired level (e.g., 1 x 10⁵ to 1 x 10⁶ spores/mL) using a hemocytometer.
-
Fungicide Treatment: Prepare a range of fungicide concentrations. Mix the spore suspension with the fungicide solutions in microtiter plates or on cavity slides. Include a control with no fungicide.
-
Incubation: Incubate the slides or plates in a humid chamber at an optimal temperature for spore germination for a specific period (e.g., 6-24 hours).[21]
-
Microscopic Observation: After incubation, place a drop of a stain that stops further germination (e.g., lactophenol cotton blue) on the spore suspension. Observe at least 100 spores per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.[12]
-
Calculation of Inhibition: Calculate the percentage of spore germination inhibition using the following formula: Inhibition (%) = [1 - (Germination % in treatment / Germination % in control)] x 100
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the mode of action of this compound and the general workflows for the described experimental protocols.
Caption: Mode of action of this compound in the fungal mitochondrial respiratory chain.
Caption: General workflow for the Poisoned Food Technique.
Caption: General workflow for the Leaf Disc Bioassay.
Caption: General workflow for the Spore Germination Inhibition Assay.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. Powdery mildew Fungicide this compound 50% WDG - this compound, this compound 50% | Made-in-China.com [m.made-in-china.com]
- 3. This compound: A CONTRIBUTION TO THE POWDERY MILDEW (SPHAEROTECA PANNOSA (WALL. EX FR.)) CONTROL IN ROSES | International Society for Horticultural Science [ishs.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (Open Access) Fungicide assay by spore germination in shaker flasks. (1960) | Richard T. Darby | 6 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. journalarrb.com [journalarrb.com]
- 15. Poisoned food technique: Significance and symbolism [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
- 17. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 18. Yearly Results from Testing Isolates for Fungicide Resistance with the Leaf Disk Bioassay | Vegetable Pathology – Long Island Horticultural Research & Extension Center [blogs.cornell.edu]
- 19. researchgate.net [researchgate.net]
- 20. journals.asm.org [journals.asm.org]
- 21. researchgate.net [researchgate.net]
Kresoxim-methyl: An In-depth Technical Guide on its Effects on Fungal Spore Germination and Mycelial Growth
Executive Summary
Kresoxim-methyl is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class (FRAC Group 11).[1][2] Its fungicidal activity originates from the inhibition of mitochondrial respiration, a fundamental process for energy production in fungi.[3][4][5] By specifically targeting the cytochrome bc1 complex, this compound effectively blocks the synthesis of ATP, leading to the cessation of energy-dependent cellular processes. This mode of action is particularly potent against the early stages of fungal development, making it a powerful inhibitor of both spore germination and subsequent mycelial growth. This document provides a comprehensive technical overview of the biochemical mechanism, quantitative effects, and standard experimental protocols for evaluating the efficacy of this compound against these crucial fungal life stages.
Introduction
The strobilurin fungicides were developed from natural antifungal compounds produced by wood-rotting mushrooms, such as Strobilurus tenacellus.[1][6] These natural products, while effective, were often unstable in field conditions. This compound is a synthetic analogue designed to improve upon the photostability and biological activity of its natural predecessors.[7] As a member of the Quinone outside Inhibitor (QoI) group, its highly specific mode of action provides excellent control over a wide array of pathogenic fungi across various crops.[1][6] Understanding its precise impact on spore germination and mycelial proliferation is critical for its effective application in disease management strategies and for the development of novel antifungal agents.
Biochemical Mode of Action
Target Site: The Fungal Mitochondrial Respiratory Chain
The primary biochemical target of this compound is the mitochondrial electron transport chain (ETC), the central hub of cellular energy production in fungi. The ETC's function is to generate a proton gradient across the inner mitochondrial membrane, which drives the synthesis of ATP.
Specific Inhibition at the Cytochrome bc1 Complex
This compound, along with other strobilurin fungicides, acts by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III).[4][5][6] This binding action physically obstructs the transfer of electrons from ubiquinol to cytochrome c1.[4] The interruption of the electron flow leads to a collapse of the mitochondrial membrane potential, halting ATP synthesis and causing a rapid depletion of cellular energy reserves, which is ultimately lethal to the fungus.[1][2][4]
Caption: this compound inhibits the mitochondrial ETC by blocking the Qo site of Complex III.
Effects on Fungal Spore Germination
Spore germination is an energy-intensive process that requires substantial ATP to synthesize new cell materials and generate the turgor pressure necessary for germ tube emergence.
High Efficacy as a Germination Inhibitor
Due to its direct impact on ATP synthesis, this compound is exceptionally effective at inhibiting spore germination. For many fungal pathogens, the germinating spore is more sensitive to QoI fungicides than the established mycelium.[6] This makes this compound an outstanding protective fungicide, as it can halt the infection process before the pathogen penetrates the host tissue.[1][6]
Quantitative Data on Spore Germination Inhibition
The following table summarizes the effective concentrations of this compound required for the complete inhibition of spore germination in several key fungal pathogens.
| Fungal Species | Host Plant | Complete Inhibition Concentration (mg/L or ppm) | Citation(s) |
| Venturia inaequalis | Apple | 1.0 | [7] |
| Podosphaera leucotricha | Apple | 1.25 | [7] |
| Erysiphe cichoracearum | Cucumber | 1.25 | [7] |
| Erysiphe graminis | Wheat/Barley | 2.5 | [7] |
| Puccinia recondita | Wheat | 5.0 | [7] |
| Uncinula necator | Grape | 10.0 | [7] |
| Uromyces appendiculatus | Bean | 10.0 | [7] |
| Sphaerotheca fuliginea | Cucumber | >100 (complete inhibition not achieved) | [7] |
| Fusarium kyushuense | N/A (in vitro) | EC50 = 1.79 | [8] |
Effects on Mycelial Growth
Following successful germination, the fungal germ tube develops into a network of hyphae, forming the mycelium which colonizes host tissue. This growth also demands a continuous supply of ATP. This compound effectively inhibits this stage by starving the growing hyphae of energy.
Inhibition of Established Hyphae
This compound demonstrates post-infection activity by arresting the growth and proliferation of established mycelium.[7] While it is a potent inhibitor, some studies indicate that the concentrations required to completely halt mycelial growth can be higher than those needed for spore germination.[7][8]
Quantitative Data on Mycelial Growth Inhibition
The table below presents data on the concentrations of this compound that effectively inhibit the mycelial growth of various fungi.
| Fungal Species | Inhibition Metric | Effective Concentration (mg/L or ppm) | Citation(s) |
| Erysiphe graminis f. sp. tritici | Complete Inhibition | 4.0 | [7] |
| Uncinula necator | Greatly Reduced Growth | ≥ 8.0 | [7] |
| Fusarium kyushuense | EC50 | 11.43 | [8] |
| Phytophthora infestans | 67.82% Inhibition | 80.0 | [9] |
| Venturia inaequalis (susceptible) | Inhibition | 75.0 | [10] |
| Aspergillus carbonarius | 76% Reduction | Not Specified | [11][12] |
| Aspergillus parasiticus | IC50 (Aflatoxin Production) | < 0.16 (Mycelial weight not significantly affected) | [13] |
Experimental Protocols
Standardized in-vitro assays are essential for determining the sensitivity of fungal isolates to this compound.
Spore Germination Inhibition Assay
This method quantifies the effect of the fungicide on the ability of spores to germinate.
Methodology:
-
Spore Suspension Preparation: Fungal spores (conidia or urediniospores) are harvested from fresh cultures or infected leaf tissue and suspended in sterile distilled water. The suspension is filtered to remove mycelial fragments, and the concentration is adjusted using a haemocytometer (e.g., to 1 x 10⁵ spores/mL).[14]
-
Fungicide Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted with sterile water to obtain the desired test concentrations.[15]
-
Incubation: A drop of the spore suspension is mixed with a drop of a fungicide dilution on a sterile glass cavity slide.[16] The slides are placed in a humid chamber (e.g., a Petri plate with moist filter paper) and incubated at an optimal temperature (e.g., 20-25°C) for a period sufficient for germination in controls (typically 4-24 hours).[14][15]
-
Assessment: Germination is stopped by adding a drop of a fixative and stain, such as lacto-aniline blue.[14]
-
Quantification: The percentage of germinated spores is determined by observing a set number of spores (e.g., 100) per replicate under a microscope. A spore is considered germinated if the germ tube length is equal to or greater than the spore's diameter.
-
Data Analysis: The percent inhibition of germination relative to the water-only control is calculated for each concentration. These data are used to determine the EC50 value (the concentration causing 50% inhibition).
References
- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 4. davidmoore.org.uk [davidmoore.org.uk]
- 5. apvma.gov.au [apvma.gov.au]
- 6. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Metabolic effects of azoxystrobin and this compound against Fusarium kyushuense examined using the Biolog FF MicroPlate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound and famoxadone as activators of toxigenic potential of Aspergillus carbonarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory Effects of Respiration Inhibitors on Aflatoxin Production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nzpps.org [nzpps.org]
- 15. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemijournal.com [chemijournal.com]
An In-depth Technical Guide on the Translaminar and Vapor Action of Kresoxim-methyl in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kresoxim-methyl is a broad-spectrum strobilurin fungicide renowned for its protective, curative, and eradicative action against a wide range of phytopathogenic fungi. A key attribute contributing to its high efficacy is its unique redistribution properties within the plant canopy, namely its translaminar and vapor action. This technical guide provides a comprehensive overview of these mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes to support research and development efforts.
This compound's mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the cytochrome bc1 complex, leading to a disruption of ATP synthesis.[1] Its lipophilic nature and low water solubility contribute to its strong adsorption to the waxy cuticle of plant leaves, creating a weather-resistant reservoir of the active ingredient. From this deposit, this compound is redistributed to protect untreated plant surfaces through two primary pathways: translaminar movement across the leaf tissue and vapor phase translocation.
Data Presentation: Quantitative Analysis of this compound's Efficacy
The following tables summarize the available quantitative data on the vapor action of this compound and the translocation of a closely related derivative, Benzene this compound (BKM).
| Plant | Pathogen | This compound Concentration (µg) | Control Value (%) | Days After Application | Reference |
| Barley | Powdery Mildew (Erysiphe graminis) | 200 | 71.9 | Not Specified | [2] |
| Cucumber | Powdery Mildew (Sphaerotheca fuliginea) | 1000 | 51.1 | 7 | [2] |
Table 1: Efficacy of this compound via Vapor Action. This data demonstrates the fungicidal activity of this compound on untreated plants through the vapor phase in a controlled environment.
| Vegetable | Plant Part | Translocation Factor | Days After Application | Reference |
| Chinese Cabbage | Leaves | 0.10 - 2.04 | 32 | [3] |
| Water Spinach | Leaves | 0.10 - 0.46 | 32 | [3] |
Table 2: Translocation of 14C-Benzene this compound (BKM) from Roots to Edible Leaves. The translocation factor indicates the ratio of the concentration of the compound in the shoot to the concentration in the root. This study, while not a direct measure of translaminar movement, provides insight into the systemic potential of a this compound derivative.
Experimental Protocols
Protocol 1: Assessment of Translaminar Movement using Radiolabeling
This protocol is adapted from studies on the translocation of radiolabeled fungicides and provides a framework for quantifying the translaminar movement of this compound.
1. Radiolabeling:
-
Synthesize 14C-labeled this compound. The label should be positioned in a stable part of the molecule.
2. Plant Material:
-
Grow healthy test plants (e.g., cucumber or barley) under controlled greenhouse conditions to a suitable leaf development stage.
3. Application:
-
Prepare a solution of 14C-Kresoxim-methyl in an appropriate solvent (e.g., acetone) at a known concentration and specific activity.
-
Using a microsyringe, apply a precise volume (e.g., 1-10 µL) of the solution to a defined area on the adaxial (upper) surface of a mature leaf. Ensure the droplet does not spread beyond the marked area.
4. Incubation:
-
Place the treated plants back into the controlled environment for a defined period (e.g., 24, 48, 72 hours).
5. Sampling and Analysis:
-
At each time point, excise the treated leaf.
-
Separate the treated area from the rest of the leaf.
-
Wash the surface of the treated area with a suitable solvent (e.g., acetone) to remove unabsorbed this compound.
-
Divide the treated leaf disc into adaxial and abaxial halves, or use a whole leaf and sample the untreated abaxial surface directly opposite the application site.
-
Combust the plant tissue samples in a biological oxidizer to convert 14C to 14CO2, which is then trapped and quantified using liquid scintillation counting (LSC).
-
Alternatively, extract the tissue and analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector or tandem mass spectrometry (HPLC-MS/MS) to quantify the parent compound and any potential metabolites.
6. Data Calculation:
-
Calculate the percentage of the applied radioactivity that has moved from the adaxial to the abaxial side of the leaf to determine the extent of translaminar movement.
Protocol 2: Bioassay for Vapor Action Efficacy
This protocol outlines a method to assess the fungicidal activity of this compound in the vapor phase against powdery mildew.
1. Experimental Setup:
-
Use a sealed chamber, such as a vinyl or glass container, of a known volume.
-
Place a specific number of healthy, potted host plants (e.g., barley or cucumber) inside the chamber.
-
Inoculate a separate set of plants with a fresh culture of the target powdery mildew fungus (e.g., Erysiphe graminis or Sphaerotheca fuliginea) and place them in the chamber to serve as an inoculum source.
2. Treatment Application:
-
Introduce a known amount of this compound into the chamber. This can be done by placing a measured quantity of the formulated product on a watch glass or by applying it to a non-plant surface within the chamber to avoid direct contact with the test plants.
3. Incubation:
-
Seal the chamber and maintain it under controlled conditions of temperature, humidity, and light that are conducive to powdery mildew development.
4. Disease Assessment:
-
After a specified incubation period (e.g., 7-14 days), remove the test plants from the chamber.
-
Visually assess the percentage of leaf area covered by powdery mildew on both treated (vapor-exposed) and untreated control plants (kept in a separate, this compound-free chamber).
-
Calculate the control value as the percentage reduction in disease severity on the treated plants compared to the control plants.
5. Analytical Verification (Optional):
-
At the end of the experiment, leaf samples from the vapor-exposed plants can be collected and analyzed using GC-NPD or HPLC-MS/MS to confirm the presence and quantify the concentration of this compound absorbed from the vapor phase.[4]
Mandatory Visualizations
Caption: Translaminar and Vapor Movement of this compound.
Caption: Mode of Action of this compound.
Caption: Experimental Workflows for this compound Action.
Conclusion
The translaminar and vapor actions of this compound are critical to its effectiveness as a broad-spectrum fungicide. Its ability to redistribute from the site of application provides protection to untreated plant surfaces, which is particularly advantageous for dense canopies and newly developing tissues. The lipophilic nature of the molecule facilitates its movement across the waxy cuticle and through the intercellular spaces of the leaf, while its vapor pressure allows for redistribution in the air surrounding the plant. The provided quantitative data, though limited for direct translaminar movement, clearly demonstrates the efficacy of its vapor action. The detailed experimental protocols offer a foundation for further research to quantify these processes with greater precision. A thorough understanding of these mechanisms is paramount for optimizing application strategies, managing resistance, and developing next-generation fungicides with enhanced delivery and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Uptake, translocation and accumulation of the fungicide benzene this compound in Chinese flowering cabbage (Brassica campastris var. parachinensis) and water spinach (Ipomoea aquatica) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of fungicide this compound residues in cucumber and soil by capillary gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Kresoxim-methyl CAS number 143390-89-0 research
An In-depth Technical Guide to Kresoxim-methyl (CAS: 143390-89-0)
Introduction
This compound, with the CAS number 143390-89-0, is a broad-spectrum fungicide belonging to the strobilurin class of chemicals.[1][2][3] Structurally related to strobilurin A, a natural product of the wood-decaying fungus Strobilurus tenacellus, it is employed in agriculture to control a wide range of fungal diseases on crops such as apples, pears, grapes, cereals, and sugar beet.[1][4][5][6] Formulations of this compound are available as water dispersible granules (WG), suspension concentrates (SC), and suspo-emulsions (SE).[3] This technical guide provides a comprehensive overview of its physicochemical properties, mechanism of action, metabolic pathways, toxicology, and analytical methodologies for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a white, crystalline solid with a mildly aromatic odor.[3][6] Its stability and solubility are key factors in its environmental fate and application. It is stable in neutral to acidic conditions but hydrolyzes in alkaline environments.[5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate | [7] |
| Molecular Formula | C₁₈H₁₉NO₄ | [1][7] |
| Molecular Weight | 313.35 g/mol | [1][7][8] |
| Melting Point | 97.2-102.5 °C | [3][6][7] |
| Vapor Pressure | 2.3 x 10⁻⁶ Pa at 20 °C | [7] |
| Density | 1.258 g/cm³ | [7] |
| LogP (Kow) | 3.40 | [6][7] |
| Water Solubility | 2 mg/L at 20 °C | [7] |
| Solubility in Organic Solvents ( g/100 mL) | n-heptane: 0.17; toluene: 11.1; dichloromethane: 93.9; methanol: 1.49; acetone: 21.7; ethyl acetate: 12.3 | [7] |
| Dissociation Constant (pKa) | pKa >2 and <12 | [6] |
Mechanism of Action
This compound functions as a mitochondrial respiration inhibitor.[1][9] It specifically targets the cytochrome bc1 complex (also known as Complex III) in the fungal mitochondrial electron transport chain.[1][2][4] By binding to the Quinone outside (Qo) site of cytochrome b, it blocks electron transfer between cytochrome b and cytochrome c1.[1][9] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[1][9] Its activity is primarily protective, curative, eradicative, and provides long-lasting residual disease control.[1][7]
Metabolism and Degradation
Animal Metabolism
Studies in rats, goats, and hens show that this compound is rapidly metabolized and excreted.[2][10] Following oral administration in rats, the compound is absorbed, widely distributed, and completely metabolized.[2] The primary routes of excretion are via bile into the feces and in the urine.[2]
The biotransformation of this compound involves several key reactions:
-
Ester Hydrolysis : The most significant initial step is the cleavage of the methyl ester group to form the corresponding carboxylic acid, metabolite 490M1 (BF 490-1).[6][10]
-
Ether Bond Cleavage : Cleavage of the oxime ether and benzyl ether bonds occurs.[6][10]
-
Hydroxylation : Hydroxylation of the phenoxy ring.[6]
-
Oxidation : Oxidation of the aryl-methyl group to a benzyl alcohol and subsequently to a carboxylic acid.[6]
-
Conjugation : Formation of various conjugates.[10]
Environmental Fate
This compound degrades relatively quickly in the environment. In soil, it has a short half-life (DT50) of less than 5 days under aerobic conditions. The major degradation route is hydrolysis to its acid metabolite (BF 490-1). This acid metabolite is more mobile but also degrades, with reported DT50 values ranging from approximately 8 to 35 days in field studies.
In aquatic systems, this compound rapidly hydrolyzes, especially under alkaline conditions, and is also subject to photodegradation.[5] The photolytic half-life in water has been reported to be around 10.3 hours under simulated sunlight.[11] Due to its rapid degradation, significant accumulation in soil or bioaccumulation in aquatic organisms is not expected.
Table 2: Environmental Degradation Half-Lives (DT50)
| Medium | Condition | DT50 Value | Source |
| Soil | Aerobic | < 3-5 days | [12] |
| Soil (Acid Metabolite) | Field Study | ~8 - 35 days | |
| Water Hydrolysis | pH 5 (25 °C) | 875 days | [5][10] |
| Water Hydrolysis | pH 7 (25 °C) | 34 days | [5][10] |
| Water Hydrolysis | pH 9 (25 °C) | 0.29 days | [5][10] |
| Water Photolysis | Simulated Sunlight | ~10.3 hours | [11] |
Toxicological Profile
This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not classified as a skin or eye irritant, nor a skin sensitizer.
Table 3: Acute and Chronic Toxicity Data
| Study Type | Species | Route | Value | Source |
| Acute Oral LD50 | Rat | Oral | > 5000 mg/kg bw | |
| Acute Dermal LD50 | Rat | Dermal | > 2000 mg/kg bw | |
| Acute Inhalation LC50 | Rat | Inhalation | > 5.6 mg/L | |
| Carcinogenicity (24-month) | Rat (Wistar) | Diet | NOAEL: 9 mg/kg bw/day (males) | [4] |
| Developmental Toxicity | Rat (Wistar) | Gavage | NOAEL (maternal): 1000 mg/kg bw/day | [4] |
| Developmental Toxicity | Rat (Wistar) | Gavage | NOAEL (fetal): 400 mg/kg bw/day | [4] |
| Reproductive Toxicity | Rat | Diet | NOAEL: 100 mg/kg bw/day | [4] |
| Acceptable Daily Intake (ADI) | Human | - | 0.4 mg/kg bw | [13] |
In long-term studies with rats, high doses led to an increased incidence of liver cancer, however, it is not considered a genotoxic carcinogen. The U.S. EPA has classified it as a possible human carcinogen.[14]
Ecotoxicology
This compound is highly toxic to fish and aquatic invertebrates like daphnids under acute exposure conditions. However, its acid metabolite is practically non-toxic to fish. The compound is practically non-toxic to birds and does not show significant adverse effects on earthworms or soil microflora at typical application rates.
Table 4: Ecotoxicity Data
| Organism | Test Type | Endpoint | Value (mg/L) | Source |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hr Acute | LC50 | 0.05 - 0.186 (Geometric Mean) | [13] |
| Zebrafish (Danio rerio) | 96-hr Acute (Larvae) | LC50 | 0.224 mg/L | [12][15] |
| Carp (Cyprinus carpio) | 96-hr Acute | LC50 | 0.414 - 1.48 (Geometric Mean) | [13] |
| Daphnia magna | 48-hr Acute | EC50 (Immobilisation) | 0.09 - 1.51 (Geometric Mean) | [13] |
| Daphnia magna | 21-day Chronic | NOEC (Reproduction) | 0.031 - 0.032 (Geometric Mean) | [13] |
Analytical Methods and Experimental Protocols
The determination of this compound residues in various matrices like soil, water, and crops is crucial for regulatory monitoring and research. Common analytical techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Sample Preparation and Extraction Protocol (General)
A widely used protocol for residue analysis involves solvent extraction followed by a cleanup step to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often adapted for this purpose.
-
Homogenization : A representative sample (e.g., 5-10 g of crop or soil) is homogenized.[16]
-
Extraction : The sample is placed in a centrifuge tube with an appropriate volume of acetonitrile (e.g., 10-20 mL).[17]
-
Salting-Out : Extraction is induced by adding salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), followed by vigorous shaking.[17]
-
Centrifugation : The mixture is centrifuged to separate the organic layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup : An aliquot of the acetonitrile supernatant is transferred to a tube containing a d-SPE sorbent (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove lipids) and MgSO₄. The tube is vortexed and centrifuged.
-
Final Extract : The final supernatant is collected, potentially evaporated and reconstituted in a suitable solvent for analysis.
Instrumental Analysis
-
Gas Chromatography (GC) : this compound can be analyzed by GC coupled with sensitive detectors like an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD).[18][19] Confirmation is often performed using GC-Mass Spectrometry (GC-MS).[20]
-
High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a UV detector or, for higher sensitivity and selectivity, a tandem mass spectrometer (HPLC-MS/MS) is a common method.[16][17][21] HPLC-MS/MS is particularly effective for complex matrices.[16][17]
References
- 1. lin-chemical.com [lin-chemical.com]
- 2. apps.who.int [apps.who.int]
- 3. fao.org [fao.org]
- 4. 952. This compound (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]
- 5. This compound | 143390-89-0 [chemicalbook.com]
- 6. fao.org [fao.org]
- 7. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS 143390-89-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Page loading... [guidechem.com]
- 10. fao.org [fao.org]
- 11. Aquatic photolysis of strobilurin fungicide this compound: kinetics, pathways, and effects of adjuvants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. rivm.nl [rivm.nl]
- 14. This compound (Ref: BAS 490F) [sitem.herts.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | The Disappearance Behavior, Residue Distribution, and Risk Assessment of this compound in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS [frontiersin.org]
- 17. frontiersin.org [frontiersin.org]
- 18. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 19. Determination of fungicide this compound residues in cucumber and soil by capillary gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of this compound and its thermolabile metabolites in Korean plum: An application of pepper leaf matrix as a protectant for GC amenable metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tsijournals.com [tsijournals.com]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Kresoxim-methyl Residues in Crops
Introduction
Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely used in agriculture to control various fungal diseases on a variety of crops. Monitoring its residues in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. These application notes provide detailed protocols for the determination of this compound residues in different crop matrices, including fruits, vegetables, and cereals. The methodologies described are based on established and validated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), coupled with common sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Data Presentation: Quantitative Method Performance
The following tables summarize the performance characteristics of various analytical methods for the determination of this compound residues in different crop matrices. These values are compiled from various studies and provide a comparative overview of the method's sensitivity, accuracy, and precision.
Table 1: Performance Data for LC-MS/MS Methods
| Crop Matrix | Extraction Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Sweet Pepper | QuEChERS | 0.00003 - 0.0005 | 0.0006 - 0.0015 | 70-120 | <20 |
| Grapes | QuEChERS | - | 0.01 | 92.3 | <10 |
| Cereals | QuEChERS | - | 0.01 | 85-115 | <15 |
Table 2: Performance Data for GC-MS Methods
| Crop Matrix | Extraction Method | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Fruits and Vegetables | Liquid-Liquid Extraction | 0.006 | 0.02 | 77.1 - 98.7 | <13.8 (intra-day), <14.5 (inter-day)[1] |
| Cucumber | Acetone Extraction & LLE | - | 0.005 | 89.4 - 100.2 | 2.4 - 8.9 |
| Sweet Pepper | QuEChERS | 0.0009 - 0.00201 | 0.003 - 0.0057 | 70-120 | <20[2] |
Experimental Protocols
Protocol 1: Analysis of this compound in Fruits and Vegetables using QuEChERS and LC-MS/MS
This protocol is suitable for a wide range of fruits and vegetables.
1. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 10-15 g of a representative portion of the crop sample into a blender and homogenize. For dry samples, add a specific amount of water to rehydrate before homogenization.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbent may vary depending on the matrix (e.g., add C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 µm filter if necessary.
-
2. LC-MS/MS Instrumental Analysis
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 314.1
-
Product Ions (m/z): 116.0 (quantifier), 206.0 (qualifier)[3]
-
-
Optimize collision energies and other MS parameters for your specific instrument.
-
Protocol 2: Analysis of this compound in Cereals using QuEChERS and GC-MS
This protocol is adapted for the analysis of this compound in low-water content matrices like cereals.
1. Sample Preparation (Modified QuEChERS Extraction)
-
Homogenization: Mill the cereal sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and let it stand for 30 minutes to hydrate the sample.
-
Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts.
-
Follow the extraction and centrifugation steps as described in Protocol 1.
-
-
d-SPE Cleanup:
-
Proceed with the d-SPE cleanup as described in Protocol 1. For cereals, a combination of PSA and C18 sorbents is often effective.
-
2. GC-MS Instrumental Analysis
-
GC System:
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector: Splitless mode, with an injection volume of 1-2 µL.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280-300°C) to ensure good separation and elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS System:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Characteristic Ions (m/z): 206, 116, 131[4]
-
Visualizations
Caption: General workflow for this compound residue analysis.
Caption: Logical steps of the QuEChERS method.
References
- 1. Residue analysis of this compound and boscalid in fruits, vegetables and soil using liquid-liquid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. 2024.sci-hub.ru [2024.sci-hub.ru]
Application Note: Quantification of Kresoxim-methyl in Soil using HPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of the fungicide Kresoxim-methyl in soil samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, ensuring high recovery and reproducibility. This method is suitable for researchers in environmental science, agriculture, and regulatory bodies for monitoring this compound residues in soil.
Introduction
This compound is a broad-spectrum strobilurin fungicide used to control a variety of fungal diseases on crops.[1][2] Its persistence and potential accumulation in soil necessitate sensitive and reliable analytical methods for monitoring its environmental fate. This document provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil matrices by HPLC-MS/MS, a technique that offers excellent selectivity and sensitivity for trace-level analysis.
Experimental Protocol
Sample Preparation (QuEChERS Extraction)
The widely used QuEChERS method is adapted for the extraction of this compound from soil.[3][4][5]
Materials:
-
50 mL polypropylene centrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Acetic Acid, glacial
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Acetate (NaOAc)
-
Primary Secondary Amine (PSA) sorbent (for d-SPE cleanup)
-
C18 sorbent (for d-SPE cleanup)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of deionized water and allow it to hydrate for 30 minutes.[5]
-
Add 10 mL of acetonitrile containing 1% acetic acid to the tube.[6]
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and extraction.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaOAc to the tube.[6]
-
Immediately cap and vortex for 1 minute to prevent the formation of salt clumps and to induce phase separation.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[5]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
For the cleanup of the soil extract, a dispersive SPE step is employed to remove interfering matrix components.
Procedure:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥5000 rcf for 2 minutes.[5]
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in Water[4][5] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol[4][5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 3 µL[5] |
| Column Temperature | 40°C[5] |
| Gradient | Start with 10% B, linear gradient to 95% B over 10 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 314.1 [M+H]⁺[6] |
| Product Ions (m/z) | 223.0 (Quantifier), 116.0 (Qualifier)[6] |
| Collision Energy | Optimized for the specific instrument, typically 15-30 eV |
| Source Temperature | 120°C[7] |
| Desolvation Temperature | 450°C[7] |
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound in soil, as compiled from various studies.
Table 1: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.001 - 10 mg/L | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.50 µg/kg | [4] |
| Limit of Quantification (LOQ) | 0.60 µg/kg | [4] |
Table 2: Recovery and Precision
| Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| 0.01 | 82.48 - 102.55 | 1.13 - 4.21 | [4] |
| 0.1 | 82.48 - 102.55 | 1.13 - 4.21 | [4] |
| 1.0 | 82.48 - 102.55 | 1.13 - 4.21 | [4] |
Experimental Workflow Diagram
Caption: Experimental workflow for this compound analysis in soil.
Conclusion
The described HPLC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in soil. The use of a modified QuEChERS protocol for sample preparation ensures efficient extraction and cleanup, leading to accurate and precise results. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.
References
- 1. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Frontiers | The Disappearance Behavior, Residue Distribution, and Risk Assessment of this compound in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. weber.hu [weber.hu]
- 6. agilent.com [agilent.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
Application Note: Gas Chromatography Techniques for the Analysis of Kresoxim-methyl
AN-GC-KM01
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for the quantitative analysis of Kresoxim-methyl, a strobilurin fungicide, in various matrices using gas chromatography (GC). Methodologies covering sample preparation, chromatographic conditions, and detection are presented. The protocols emphasize techniques such as liquid-liquid extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), coupled with detection by Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD), or Electron Capture Detector (ECD). Quantitative data from multiple studies are summarized for comparative purposes, and workflows are visualized to aid in experimental design and execution.
Introduction
This compound is a broad-spectrum strobilurin fungicide used to control various fungal diseases on crops like cucumbers, grapes, and apples.[1][2] Its widespread use necessitates sensitive and reliable analytical methods to monitor its residue levels in environmental and food samples to ensure consumer safety and regulatory compliance. Gas chromatography is a powerful and widely used technique for this purpose, offering high resolution and sensitivity, especially when coupled with selective detectors like MS, NPD, or ECD.[3] This application note details validated GC-based methods for the robust analysis of this compound.
Principle of Methods
The analysis of this compound by GC involves three primary stages:
-
Extraction: The analyte is first extracted from the sample matrix (e.g., soil, cucumber, fruit) using an appropriate organic solvent, such as acetone or acetonitrile.[1][2][4] The QuEChERS method is particularly effective for this step in food matrices.[5][6]
-
Cleanup: The crude extract is purified to remove co-extracted matrix components that could interfere with the analysis. This is commonly achieved using liquid-liquid partitioning or solid-phase extraction (SPE) with cartridges like Florisil.[1][2][4]
-
GC Analysis: The purified and concentrated extract is injected into the gas chromatograph. The volatile this compound is separated from other components on a capillary column and subsequently detected and quantified by a suitable detector.
Experimental Protocols
Protocol 1: LLE and GC-NPD Analysis in Cucumber and Soil
This protocol is adapted from a method for determining this compound residues in cucumber and soil.[1][2][4]
A. Reagents and Materials
-
Solvents: Acetone, Toluene, n-Hexane (pesticide residue grade)
-
Salts: Anhydrous Sodium Sulfate
-
SPE: Florisil cartridges
-
Reference Standard: this compound (99% purity)
-
Apparatus: Homogenizer, rotary evaporator, vortex mixer, centrifuge
B. Sample Preparation
-
Homogenization: Weigh 20 g of a homogenized cucumber sample into a flask. For soil, use a 20 g air-dried and sieved sample.
-
Extraction: Add 50 mL of acetone and homogenize for 3 minutes. Filter the extract through a Büchner funnel. Repeat the extraction twice more.
-
Partitioning: Combine the filtrates and add 50 mL of saturated NaCl solution and 50 mL of n-hexane. Shake vigorously.
-
Drying: Separate the n-hexane layer and dry it by passing it through anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to near dryness using a rotary evaporator at <40°C.
-
Cleanup (SPE): Re-dissolve the residue in 4 mL of toluene. Load the solution onto a pre-conditioned Florisil cartridge. Elute the analyte and concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final residue in a known volume of acetone for GC analysis.
C. GC-NPD Conditions
-
Instrument: Gas Chromatograph with a Nitrogen-Phosphorus Detector (NPD).
-
Column: HP-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 270°C.
-
Oven Program: 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 2 min.[7]
-
Carrier Gas: Nitrogen at a flow rate of 2 mL/min.[7]
-
Detector: 300°C.
Protocol 2: QuEChERS and GC-MS/MS Analysis in Fruits and Vegetables
This protocol utilizes the widely adopted QuEChERS method for high-throughput analysis.[5][6][8]
A. Reagents and Materials
-
Solvents: Acetonitrile (ACN) with 1% acetic acid (pesticide residue grade).
-
QuEChERS Salts:
-
Extraction: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate.
-
Dispersive SPE (d-SPE): 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA).
-
-
Reference Standard: this compound (99% purity).
-
Apparatus: High-speed blender, centrifuge, vortex mixer.
B. Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt packet. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing MgSO₄ and PSA.
-
Final Centrifugation: Vortex for 30 seconds and centrifuge for 2 minutes.
-
Analysis: The supernatant is ready for direct injection into the GC-MS/MS system.
C. GC-MS/MS Conditions
-
Instrument: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.
-
Column: Agilent Intuvo HP-5ms Ultra Inert (15 m) or equivalent.[8]
-
Injector: Split/splitless injector.
-
Oven Program: Initial 80°C, ramp at 20°C/min to 170°C, then ramp at 20°C/min to 310°C and hold for 3.5 minutes.[8]
-
Carrier Gas: Helium.
-
Ion Source: High-efficiency electron ionization (EI) source.
-
Analysis Mode: Dynamic Multiple Reaction Monitoring (dMRM).
-
MRM Transitions (Example): Quantifier ion: 206 -> 131; Qualifier ion: 206 -> 116.[8]
Data Presentation
The performance of various GC methods for this compound analysis is summarized below.
| Matrix | Method | Detector | LOQ (mg/kg) | LOD (mg/kg) | Recovery (%) | Reference |
| Cucumber, Soil | LLE, SPE Cleanup | NPD | 0.005 | - | 89.4 - 100.2 | [1][2][4] |
| Fruits, Vegetables | LLE | MS | 0.02 | 0.006 | 77.1 - 98.7 | [3][9] |
| Green Groceries | HS-SPME | MS | - | 0.0028 - 0.0031 | - | [10] |
| Soil | HS-SPME | MS | - | 0.004 | - | [11] |
| Plum | LLE, SPE Cleanup | ECD | 0.05 | 0.015 | 74.3 - 101.4 | [12] |
| Pear | LLE, SPE Cleanup | ECD | 0.02 | 0.006 | 85.6 - 97.9 | [7] |
LOD: Limit of Detection; LOQ: Limit of Quantification; LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; HS-SPME: Headspace Solid-Phase Microextraction.
Visualization of Workflows
General Analytical Workflow
The diagram below illustrates the universal workflow for the analysis of this compound residues.
Caption: High-level overview of this compound residue analysis.
Detailed QuEChERS Protocol Workflow
This diagram provides a step-by-step visualization of the QuEChERS sample preparation protocol.
Caption: Step-by-step visualization of the QuEChERS workflow.
Conclusion
Gas chromatography, particularly when combined with MS or MS/MS detectors, provides excellent sensitivity and selectivity for the determination of this compound residues. The choice between traditional LLE/SPE and modern QuEChERS-based methods depends on the laboratory's throughput requirements, available instrumentation, and the specific sample matrix. The protocols and data presented here offer a robust foundation for developing and validating methods for the analysis of this important fungicide.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Determination of fungicide this compound residues in cucumber and soil by capillary gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hpst.cz [hpst.cz]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of pyrimethanil and this compound in green groceries by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of this compound and its thermolabile metabolites in Korean plum: An application of pepper leaf matrix as a protectant for GC amenable metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kresoxim-methyl Extraction from Plant and Animal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kresoxim-methyl is a broad-spectrum strobilurin fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and cereals. Its extensive use, however, raises concerns about potential residues in food products of both plant and animal origin, necessitating robust and reliable analytical methods for its detection and quantification. These application notes provide detailed protocols for the extraction of this compound from various plant and animal tissues, primarily utilizing the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The protocols are intended to guide researchers, scientists, and professionals in the accurate assessment of this compound residues in diverse matrices.
Data Presentation: Quantitative Performance of this compound Extraction Methods
The following tables summarize the quantitative data from various studies on the extraction of this compound from different matrices. These tables provide a comparative overview of the efficiency and sensitivity of the described methods.
Table 1: this compound Extraction from Plant Tissues - Method Performance
| Matrix | Extraction Method | Analytical Method | LOD (mg/kg) | LOQ (mg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Rice | Modified QuEChERS | HPLC-MS/MS | - | 0.005 | 93 - 97 | 9.9 - 21 | |
| Banana | Modified QuEChERS | HPLC-MS/MS | - | - | - | - | |
| Green Chilli | Ethyl Acetate Extraction | GC-µECD | 0.005 | 0.01 | 87.00 - 95.33 | - | |
| Rosa roxburghii | Modified QuEChERS | LC-MS/MS | - | - | 82.48 - 102.55 | 1.13 - 4.21 | |
| Cucumber & Soil | Acetone Extraction | GC-NPD | - | 0.005 | 89.4 - 100.2 | 2.4 - 8.9 | |
| Fruits & Vegetables | Liquid-Liquid Extraction | GC-MS | 0.006 | 0.02 | 77.1 - 98.7 | < 14.5 |
Table 2: this compound Extraction from Animal Products - Method Performance
| Matrix | Extraction Method | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Average Recovery (%) | RSD (%) | Reference |
| Livestock Products (Beef, Pork, Chicken, Eggs, Milk) | QuEChERS | GC-MS/MS | 0.2 - 0.4 | 0.74 - 23.1 | 70.0 - 120 | 0.23 - 19.9 | |
| Milk | Modified QuEChERS | LC-MS/MS | - | - | 96.1 - 98.5 | - |
Experimental Protocols
The following are detailed protocols for the extraction of this compound from plant and animal tissues. The primary method described is the QuEChERS procedure, with modifications for specific matrices.
Protocol 1: this compound Extraction from Plant Tissues (QuEChERS Method)
This protocol is a general procedure applicable to a wide range of fruits and vegetables.
1. Sample Preparation:
-
Homogenize a representative sample of the plant material (e.g., using a high-speed blender). For low-water content matrices like rice, pre-soaking in water may be necessary to ensure proper homogenization and extraction efficiency.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10-15 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts. A common formulation is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl). For acidic pesticides, buffered salts like sodium acetate or citrate may be used to maintain an optimal pH.
-
Cap the tube tightly and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1-6 mL aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing d-SPE sorbents.
-
For most plant matrices, a combination of 150 mg anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA) per mL of extract is used. PSA helps in the removal of organic acids, sugars, and other polar matrix components. For pigmented samples like spinach or green chili, graphitized carbon black (GCB) can be added to remove pigments, but it may also retain some planar pesticides.
-
Vortex the tube for 30 seconds to 1 minute.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.
4. Final Extract Preparation:
-
Carefully transfer the supernatant to a clean vial.
-
The extract can be directly analyzed by GC-MS/MS or LC-MS/MS. For some analyses, the solvent may be evaporated and the residue reconstituted in a suitable solvent.
Protocol 2: this compound Extraction from Animal Tissues (Modified QuEChERS Method)
This protocol is a general procedure for animal tissues such as muscle and liver, and can be adapted for milk and eggs. The main challenge in animal tissues is the high-fat content, which requires additional cleanup steps.
1. Sample Preparation:
-
Mince and homogenize a representative sample of the animal tissue (e.g., muscle, liver). For fatty tissues, it is crucial to achieve a uniform consistency.
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For milk, 15 mL can be used directly. For eggs, the whole egg should be homogenized before weighing.
2. Extraction:
-
Add 15 mL of acetonitrile (often with 1% acetic acid to improve the stability of certain pesticides) to the centrifuge tube.
-
Add the AOAC 2007.01 QuEChERS extraction salts, which typically consist of 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate (NaOAc).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a centrifuge tube containing d-SPE sorbents.
-
For animal tissues, a combination of anhydrous MgSO₄, PSA, and a C18 sorbent is recommended. C18 is effective in removing lipids and other non-polar interferences. A common composition per mL of extract is 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the tube for 1-2 minutes.
-
Centrifuge at high speed for 5 minutes.
4. Final Extract Preparation:
-
Transfer the cleaned extract to a new vial for analysis by LC-MS/MS or GC-MS/MS.
Visualizations
The following diagrams illustrate the experimental workflows for the extraction of this compound from plant and animal tissues.
Caption: this compound extraction workflow from plant tissues.
Caption: this compound extraction workflow from animal tissues.
Application Notes and Protocols: In Vitro Antifungal Susceptibility Testing of Kresoxim-methyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the in vitro antifungal susceptibility of Kresoxim-methyl. This compound is a broad-spectrum fungicide belonging to the strobilurin class, which is widely used in agriculture to control a variety of fungal diseases on crops and fruits.[1] Accurate susceptibility testing is crucial for understanding its efficacy, monitoring for potential resistance development, and guiding its effective use.
Mechanism of Action
This compound inhibits fungal growth by disrupting cellular respiration.[1] Like other strobilurin fungicides, it specifically targets the Quinone outside (Qo) binding site of the cytochrome bc1 complex (also known as Complex III) within the mitochondrial electron transport chain.[2] This binding action blocks the transfer of electrons, which halts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death.[2]
Caption: Mechanism of this compound action on the mitochondrial electron transport chain.
Spectrum of Antifungal Activity
This compound is effective against a wide range of economically important plant pathogenic fungi. Its activity is primarily protective but also demonstrates curative and eradicative properties through antisporulant activities.[2]
Table 1: Spectrum of Fungi Susceptible to this compound
| Fungal Pathogen | Disease Caused | Crop(s) Affected |
| Venturia inaequalis | Scab | Apple, Pear |
| Podosphaera leucotricha | Powdery Mildew | Apple |
| Botrytis cinerea | Grey Mould | Strawberry, Grapes |
| Phytophthora infestans | Late Blight | Tomato, Potato |
| Exserohilum turcicum | Turcicum Leaf Blight | Maize |
| Puccinia spp. | Rust | Maize, Wheat |
| Cercospora spp. | Leaf Spot | Sugar Beet |
Source: Data compiled from multiple sources.[2][3][4][5]
Quantitative In Vitro Susceptibility Data
The potency of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration required to inhibit 50% of growth (EC₅₀). These values can vary based on the fungal species, isolate sensitivity, and the specific in vitro method used.
Table 2: Summary of In Vitro Susceptibility Data for this compound
| Fungal Species | Value Type | Concentration (µg/mL) | Testing Method/Conditions |
| Venturia inaequalis | ED₅₀ (in vivo) | 0.11 - 0.75 | Protection of apple leaves |
| Venturia inaequalis | ED₅₀ (in vitro) | 0.003 - 0.14 | Germinating conidia |
| Botrytis cinerea | EC₅₀ (in vitro) | 0.01 - 0.59 (Avg. 0.26) | Spore germination inhibition |
| Phytophthora infestans | - | 10 - 80 | Mycelial growth inhibition |
| Susceptible V. inaequalis | Mycelial Inhibition | 75 | Agar dilution |
| Resistant V. inaequalis | Mycelial Inhibition | >7500 | Agar dilution |
Source: Data compiled from multiple studies.[3][4][6][7]
Experimental Protocols
The following protocols are based on established standards for antifungal susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI), adapted for testing this compound against plant pathogenic fungi.
Protocol 1: Broth Microdilution Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) in a liquid medium and is amenable to high-throughput screening.
Caption: Workflow for the broth microdilution antifungal susceptibility testing method.
A. Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 liquid medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Potato Dextrose Agar (PDA) or other suitable solid medium for fungal culture
-
Sterile 0.85% saline with 0.05% Tween 80
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or microplate reader (optional)
-
Hemocytometer or spectrophotometer for inoculum counting
B. Procedure
-
Fungal Isolate Preparation:
-
Subculture the fungal isolate onto a fresh PDA plate and incubate under optimal conditions (e.g., 7-14 days at 25°C) to ensure purity and encourage sporulation.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL. This serves as the primary stock solution. Further dilute in RPMI-1640 medium for the assay. The final concentration of DMSO in the wells should not exceed 1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Harvest fungal spores (conidia) by flooding the surface of the agar plate with sterile saline-Tween 80 solution and gently scraping with a sterile loop.
-
For non-sporulating filamentous fungi, mycelial fragments can be used by scraping the surface growth and homogenizing gently.
-
Filter the resulting suspension through sterile cheesecloth to remove large hyphal fragments.
-
Adjust the spore/fragment concentration to approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer.
-
Dilute this adjusted suspension 1:50 in RPMI-1640 medium to obtain the final working inoculum of 2 x 10⁴ to 1 x 10⁵ CFU/mL.
-
-
Plate Preparation and Drug Dilution:
-
Add 100 µL of sterile RPMI-1640 medium to all wells of a 96-well plate except the first column.
-
Add 200 µL of the highest concentration of this compound (e.g., 128 µg/mL in RPMI) to the wells in the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.
-
Column 11 should serve as a growth control (no drug) and Column 12 as a sterility control (no drug, no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final working fungal inoculum to each well from Column 1 to Column 11. This brings the final volume in each well to 200 µL and halves the drug concentration to the desired final range (e.g., 64 µg/mL to 0.125 µg/mL).
-
Add 100 µL of sterile RPMI-1640 to Column 12.
-
Seal the plate with a breathable sealer or place it in a humidified container to prevent evaporation.
-
Incubate at 25-28°C for 48 to 96 hours, or until sufficient growth is observed in the growth control wells.
-
C. MIC Endpoint Determination
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free growth control.
-
Visual Reading: The endpoint is often read as the concentration causing approximately 50% (MIC₅₀) or ≥90% (MIC₉₀) reduction in turbidity.
-
Spectrophotometric Reading: Read the optical density (OD) at 450 nm or 600 nm. Calculate the percentage of growth inhibition for each well relative to the growth control and determine the MIC based on the desired inhibition level (e.g., 50% or 90%).
Protocol 2: Agar-Based Methods
Agar-based methods are useful alternatives, especially for observing effects on mycelial growth.
-
Agar Dilution Method:
-
This compound is incorporated into molten agar (e.g., PDA) at various concentrations before it solidifies in Petri dishes.
-
A standardized inoculum (either a spore suspension or a small agar plug from an active culture) is then placed at the center of each plate.
-
Plates are incubated, and the MIC is determined as the lowest drug concentration that completely inhibits, or significantly reduces, the radial growth of the colony compared to the control plate. For example, a study found 75 µg/mL was needed to inhibit a susceptible V. inaequalis isolate.[7]
-
-
Food Poison Technique:
-
This is a variation of the agar dilution method. The fungicide is mixed with the growth medium, which is then poured into plates. Mycelial discs of the test fungus are placed on the medium, and the inhibition of mycelial growth is measured after a set incubation period.[4] This method showed that this compound at concentrations of 10 to 80 ppm (µg/mL) significantly reduces the mycelial growth of Phytophthora infestans.[4]
-
References
- 1. fao.org [fao.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Baseline Sensitivities of Venturia inaequalis Populations to the Strobilurin Fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for Evaluating Kresoxim-methyl Efficacy in Field Trials
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Kresoxim-methyl is a broad-spectrum, systemic strobilurin fungicide widely used in agriculture.[1][2] Its primary mode of action is the inhibition of mitochondrial respiration in fungi by blocking electron transport, which ultimately prevents the formation of ATP, a molecule essential for fungal metabolic processes.[3][4] This mechanism provides protective, curative, eradicative, and long-lasting residual activity against a wide range of plant pathogenic fungi, including those in the Ascomycetes, Basidiomycetes, and Oomycetes classes.[1][4][5]
Objective: This document provides a detailed framework and standardized protocols for designing and executing field trials to rigorously evaluate the efficacy of this compound formulations against key plant pathogens. The focus is on ensuring robust, reproducible, and statistically significant data suitable for research, development, and regulatory purposes.
Signaling Pathway: Mode of Action of this compound
This compound targets the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial respiratory chain of fungal cells.[2][5] This binding action obstructs the electron transfer from ubiquinol to cytochrome c, halting the production of ATP and leading to fungal cell death.
Caption: Mode of action of this compound in the fungal respiratory chain.
Field Trial Design and Methodology
A robust experimental design is critical for obtaining reliable efficacy data. The Randomized Complete Block Design (RCBD) is highly recommended to minimize the effects of field variability.
Experimental Workflow
The overall process from planning to reporting follows a structured workflow to ensure all critical steps are properly executed.
References
Application of Kresoxim-methyl in plant pathology research models
Application Notes: Kresoxim-methyl in Plant Pathology Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class. Derived from the naturally occurring antifungal compound strobilurin A, it is widely used in agriculture to control a variety of fungal diseases on crops and fruits. Its unique mode of action and physiological effects on plants make it a valuable tool in plant pathology research models for studying fungal biology, plant-pathogen interactions, and plant defense mechanisms.
Mechanism of Action:
1. Fungicidal Activity: this compound's primary mode of action is the inhibition of mitochondrial respiration in fungal cells. It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain. This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of adenosine triphosphate (ATP), the essential energy currency of the cell. The resulting energy deficit ultimately leads to the cessation of fungal growth and development, primarily by inhibiting spore germination. This compound demonstrates protective, curative, eradicative, and long-lasting residual activity against a wide range of pathogenic fungi.
Caption: Fungicidal mechanism of this compound.
2. Plant Physiological Effects (Priming): Beyond its fungicidal properties, this compound can induce physiological changes in plants, a phenomenon often referred to as a "priming" effect. Studies on Medicago truncatula have shown that pre-treatment with this compound enhances tolerance to abiotic stresses like drought and salinity. This protective effect is linked to the modulation of reactive oxygen and nitrogen species (ROS/RNS) signaling pathways. This altered signaling leads to downstream transcriptional and metabolic adjustments, including increased biosynthesis of protective compounds like proline and the suppression of proteolysis, ultimately bolstering the plant's resilience to environmental stressors.
Caption: Plant priming effect of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified against various fungal pathogens and in different biological systems. The following table summarizes key performance data from research studies.
| Parameter | Organism/System | Value | Reference |
| I₅₀ (Respiration Inhibition) | Yeast Mitochondria | 1.4 x 10⁻⁸ mol/liter | |
| I₅₀ (Respiration Inhibition) | Botrytis cinerea (intact conidia) | 3.3 x 10⁻⁸ mol/liter | |
| Mycelial Growth Inhibition | Phytophthora infestans | 67.82% at 80 ppm | |
| Mycelial Growth Inhibition | Phytophthora infestans | 62.96% at 40 ppm | |
| Protective Activity | Erysiphe graminis (Barley Powdery Mildew) | 100% control at 2.0 µg/mL | |
| Protective Activity | Puccinia recondita (Wheat Leaf Rust) | 92% control at 2.0 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments involving this compound.
Caption: Workflow for In Vitro Antifungal Efficacy Testing.
Protocol 1: In Vitro Antifungal Susceptibility (Food Poison Technique)
This protocol is used to determine the direct inhibitory effect of this compound on the mycelial growth of a target fungus.
-
1. Materials:
-
Pure culture of the target fungus (e.g., Phytophthora infestans, Venturia inaequalis).
-
Potato Dextrose Agar (PDA) or other suitable growth medium.
-
This compound (analytical grade).
-
Sterile Petri dishes (90 mm).
-
Sterile distilled water.
-
Solvent (e.g., sterile DMSO or acetone).
-
Cork borer (5 mm diameter).
-
Incubator.
-
-
2. Procedure:
-
Fungicide Stock Preparation: Prepare a high-concentration stock solution of this compound in a minimal amount of solvent.
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and autoclave. Allow it to cool in a water bath to approximately 45-50°C.
-
Amending Media: Create a series of desired final concentrations (e.g., 10, 20, 40, 80 ppm) by adding the appropriate volume of the fungicide stock solution to the molten PDA. An equal amount of solvent should be added to the control plates.
-
Plating: Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.
-
Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 20°C for P. infestans) in the dark.
-
Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., 3, 7, and 10 days) until the mycelium in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the colony in the control and DT is the average diameter of the colony in the treatment.
-
-
Determine the EC₅₀ (Effective Concentration to inhibit growth by 50%) by performing a probit or logistic regression analysis of the concentration-response data.
-
Protocol 2: Evaluation of Protective Activity on Detached Leaves
This protocol assesses the ability of this compound to prevent infection when applied before pathogen inoculation.
-
1. Materials:
-
Healthy, young, and fully expanded leaves from a susceptible host plant (e.g., apple for V. inaequalis, barley for E. graminis).
-
This compound formulation (e.g., water dispersible granule - WG).
-
Spore suspension of the target pathogen with a known concentration (e.g., 1 x 10⁵ spores/mL).
-
Wetting agent (e.g., Tween 20).
-
Petri dishes or trays lined with moist filter paper.
-
Spray bottle or micropipette.
-
Growth chamber with controlled light, temperature, and humidity.
-
-
2. Procedure:
-
Plant Material: Detach healthy leaves and wash them gently with sterile distilled water. Place them with the adaxial surface up in Petri dishes containing moist filter paper to maintain humidity.
-
Fungicide Application: Prepare aqueous solutions of this compound at various concentrations. Add a wetting agent if necessary. Uniformly spray or apply a known volume of the fungicide solution to the leaf surfaces. Control leaves are treated with water and the wetting agent only.
-
Drying: Allow the treated leaves to air-dry for a specified period (e.g., 2-4 hours) in a laminar flow hood.
-
Inoculation: Apply a known volume of the pathogen spore suspension onto the center of each leaf.
-
Incubation: Place the dishes in a growth chamber under conditions favorable for disease development (e.g., high humidity, optimal temperature).
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be done by measuring the lesion diameter, counting the number of lesions, or using a disease severity rating scale (e.g., 0-5 scale).
-
Analysis: Calculate the percentage of disease control for each treatment compared to the untreated control.
-
Protocol 3: Conceptual Framework for Plant Defense Gene Expression Analysis
This protocol outlines the steps to investigate how this compound influences the expression of plant defense-related genes in the presence or absence of a pathogen.
-
1. Experimental Design:
-
Set up four treatment groups of whole plants:
-
Control (Water/mock treatment)
-
This compound treatment only
-
Pathogen inoculation only
-
This compound treatment followed by pathogen inoculation
-
-
Include multiple biological replicates for each group and time point.
-
-
2. Procedure:
-
Plant Growth: Grow susceptible host plants to a suitable developmental stage under controlled environmental conditions.
-
Treatment: Apply this compound to the designated plant groups as a foliar spray.
-
Inoculation: After a set priming period (e.g., 24-48 hours), inoculate the designated plant groups with a pathogen spore suspension.
-
Sampling: Collect leaf tissue samples from all treatment groups at various time points post-inoculation (e.g., 0, 6, 12, 24, 48 hours). Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C.
-
RNA Extraction: Isolate total RNA from the collected tissue samples using a suitable kit or protocol. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the high-quality RNA using a reverse transcription kit.
-
Gene Expression Analysis (RT-qPCR):
-
Design or obtain primers for target defense-related genes (e.g., PR-1, PAL, P5CS) and stable reference genes.
-
Perform Real-Time Quantitative PCR (RT-qPCR) using a SYBR Green or probe-based assay.
-
Analyze the relative gene expression levels using a method like the 2-ΔΔCt method.
-
-
Alternative Analysis (RNA-Seq): For a comprehensive, genome-wide view of transcriptional changes, prepare libraries from the extracted RNA and perform high-throughput sequencing (RNA-Seq). Analyze the data to identify differentially expressed genes (DEGs) and affected pathways.
-
Application Notes and Protocols for Studying Fungal Mitochondrial Respiration Using Kresoxim-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kresoxim-methyl is a synthetic fungicide belonging to the strobilurin class, which are derivatives of a natural antifungal compound found in the wood-decaying fungus Strobilurus tenacellus.[1] Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[1] This is achieved by specifically targeting the Quinone outer (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1] This inhibition disrupts the production of ATP, the essential energy currency of the cell, ultimately leading to fungal cell death. These application notes provide detailed protocols for utilizing this compound as a tool to investigate mitochondrial respiration in fungi, a critical area of research for understanding fungal pathogenesis and developing novel antifungal therapies.
Mechanism of Action
This compound acts as a potent and specific inhibitor of the cytochrome bc1 complex (Complex III) in the fungal mitochondrial electron transport chain.[1] By binding to the Qo site, it blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption has several key consequences:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain prevents the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase.
-
Increased Production of Reactive Oxygen Species (ROS): The interruption of electron flow can lead to the formation of superoxide radicals, contributing to oxidative stress within the fungal cell.
-
Inhibition of Fungal Growth and Development: The depletion of cellular ATP and increased oxidative stress inhibit crucial cellular processes, leading to the cessation of mycelial growth and conidial germination.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against various fungal species.
Table 1: In Vitro Efficacy of this compound Against Fungal Pathogens
| Fungal Species | Assay Type | Endpoint | Concentration | % Inhibition / EC50 | Reference |
| Fusarium kyushuense | Mycelial Growth | EC50 | 11.43 µg/mL | - | [2] |
| Fusarium kyushuense | Conidial Germination | EC50 | 1.79 µg/mL | - | [2] |
| Aspergillus carbonarius | Fungal Growth | - | Not Specified | 76% | [3] |
| Aspergillus parasiticus | Mycelial Growth | MIC | 0.3-0.5 mM (in combination with octylgallate) | - | [4] |
| Aspergillus flavus | Mycelial Growth | MIC | 0.3-0.5 mM (in combination with octylgallate) | - | [4] |
Table 2: Effect of this compound on Mitochondrial Parameters
| Organism/Cell Line | Parameter | Concentration | Observation | Reference |
| HepG2 (human hepatic cells) | Oxygen Consumption Rate (OCR) | ≥ 7 µM | Significant Decrease | [5] |
| HepG2 (human hepatic cells) | Mitochondrial Superoxide | 7 µM | Significant Increase | [5] |
| HepG2 (human hepatic cells) | ATP Level | 7 µM | Reduction | [5] |
| Neuroblastoma N2a (murine neural cells) | Mitochondrial Superoxide | Subcytotoxic concentrations | Elevation | [6] |
| Neuroblastoma N2a (murine neural cells) | Mitochondrial Transmembrane Potential | Subcytotoxic concentrations | Decrease | [6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on fungal mitochondrial respiration.
Protocol 1: Measurement of Fungal Mycelial Growth Inhibition
Objective: To determine the effect of this compound on the vegetative growth of filamentous fungi.
Materials:
-
Fungal culture of interest
-
Appropriate solid growth medium (e.g., Potato Dextrose Agar - PDA)
-
Sterile petri dishes
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile solvent (for control)
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare the solid growth medium and autoclave.
-
Allow the medium to cool to approximately 50-60°C.
-
Add this compound from the stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. Also, prepare control plates with the solvent alone.
-
Pour the amended and control agar into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of a uniform size (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.
-
Incubate the plates at the optimal growth temperature for the fungus.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches the edge of the dish.
-
Calculate the percentage of growth inhibition for each concentration of this compound compared to the solvent control.
Protocol 2: Assessment of Mitochondrial Respiration via Oxygen Consumption
Objective: To measure the rate of oxygen consumption in fungal cells treated with this compound.
Materials:
-
Fungal culture (liquid culture)
-
Respirometer (e.g., Seahorse XF Analyzer, Clark-type oxygen electrode)
-
Respiration buffer (e.g., MES-based buffer, pH adjusted for the specific fungus)
-
This compound stock solution
-
Substrates for respiration (e.g., glucose, succinate)
-
Other mitochondrial inhibitors for controls (e.g., antimycin A, rotenone)
Procedure (using a Seahorse XF Analyzer as an example):
-
Grow the fungus in a liquid medium to the desired growth phase.
-
Harvest the fungal cells (mycelia or spores) by centrifugation and wash them with respiration buffer.
-
Resuspend the cells in the respiration buffer and determine the cell density.
-
Seed the fungal cells into the wells of a Seahorse XF cell culture microplate.
-
Incubate the plate to allow the cells to adhere to the bottom of the wells.
-
Prepare the sensor cartridge by hydrating it overnight. Load the injection ports with this compound and other compounds (e.g., substrates, other inhibitors).
-
Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. This will involve sequential measurements of basal oxygen consumption rate (OCR) followed by OCR after the injection of this compound and other inhibitors.
-
Analyze the data to determine the effect of this compound on basal and maximal respiration.
Protocol 3: Quantification of Intracellular ATP Levels
Objective: To measure the impact of this compound on cellular ATP production.
Materials:
-
Fungal culture (liquid culture)
-
This compound stock solution
-
ATP bioluminescence assay kit (e.g., luciferin/luciferase-based)
-
Luminometer
-
Cell lysis buffer
Procedure:
-
Grow the fungal culture in a liquid medium to the mid-exponential phase.
-
Add this compound at various concentrations to the cultures and incubate for a defined period. Include a solvent control.
-
Harvest the fungal cells by centrifugation.
-
Lyse the cells using the appropriate lysis buffer to release the intracellular ATP.
-
Perform the ATP assay according to the manufacturer's instructions. This typically involves mixing the cell lysate with the luciferin/luciferase reagent.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.
-
Normalize the ATP levels to the amount of fungal biomass (e.g., dry weight or protein concentration).
Protocol 4: Detection of Reactive Oxygen Species (ROS)
Objective: To visualize and quantify the production of ROS in fungal cells upon exposure to this compound.
Materials:
-
Fungal culture
-
This compound stock solution
-
ROS-sensitive fluorescent probes (e.g., Nitroblue Tetrazolium (NBT) for superoxide, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for general ROS)
-
Fluorescence microscope or plate reader
Procedure (using H2DCFDA):
-
Prepare fungal cells (conidia or hyphae) and expose them to different concentrations of this compound for a specific duration.
-
Wash the cells to remove excess inhibitor.
-
Incubate the cells with H2DCFDA solution in the dark. The diacetate group is cleaved by intracellular esterases, and the resulting H2DCF is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Wash the cells to remove the excess probe.
-
Visualize the fluorescence using a fluorescence microscope or quantify the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
Mandatory Visualizations
Caption: Mechanism of this compound action on the fungal mitochondrial electron transport chain.
References
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound and famoxadone as activators of toxigenic potential of Aspergillus carbonarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of benzo analogs to enhance antimycotic activity of kresoxim methyl for control of aflatoxigenic fungal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial dysfunction induced in human hepatic HepG2 cells exposed to the fungicide this compound and to a mixture this compound/boscalid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strobilurin fungicide this compound effects on a cancerous neural cell line: oxidant/antioxidant responses and in vitro migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Formulation of Kresoxim-methyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of experimental formulations of Kresoxim-methyl, a broad-spectrum strobilurin fungicide. The following sections detail the physicochemical properties of this compound, protocols for developing Suspension Concentrate (SC) and Water-Dispersible Granule (WG) formulations, and methodologies for their characterization.
Physicochemical Properties of this compound
A thorough understanding of the active ingredient's properties is crucial for formulation development. Key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉NO₄ | [1][2] |
| Molecular Weight | 313.35 g/mol | [1][2] |
| Physical State | White crystalline solid | [1][3] |
| Melting Point | 97.2 - 102.5 °C | [1][2][3] |
| Water Solubility | 2.0 mg/L (20 °C) | [1][4] |
| Solubility in Organic Solvents ( g/100 mL) | n-heptane: 0.17, Toluene: 11.1, Dichloromethane: 93.9, Methanol: 1.49, Acetone: 21.7, Ethyl acetate: 12.3 | [1] |
| LogP (octanol-water partition coefficient) | 3.40 | [1][3] |
| Vapor Pressure | 2.3 x 10⁻⁶ Pa (20 °C) | [1][5] |
| Hydrolytic Stability (DT₅₀) | pH 5: 875 days, pH 7: 34 days, pH 9: 0.29 days | [5][6][] |
Mechanism of Action: Inhibition of Mitochondrial Respiration
This compound belongs to the Quinone outside Inhibitor (QoI) class of fungicides.[8][9] Its mode of action is the inhibition of mitochondrial respiration by blocking the electron transfer at the Cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][4][10] This disruption of ATP synthesis ultimately leads to fungal cell death.[9][10]
Caption: Mechanism of action of this compound.
Experimental Formulation Protocols
The following protocols are provided as a starting point for the lab-scale development of this compound formulations. Optimization of the components and their concentrations will be necessary to achieve desired formulation characteristics.
Suspension Concentrate (SC) Formulation
An SC is a stable dispersion of the active ingredient in an aqueous medium.
Materials:
-
This compound (technical grade)
-
Wetting agent (e.g., Sodium dodecylbenzenesulfonate)
-
Dispersing agent (e.g., Lignosulfonate or a polymeric surfactant)
-
Antifreeze agent (e.g., Propylene glycol)
-
Thickening agent (e.g., Xanthan gum)
-
Antifoaming agent (e.g., Silicone-based emulsion)
-
Biocide (e.g., Proxel GXL)
-
Distilled water
Protocol:
-
Preparation of the Aqueous Phase: In a beaker, add the required amount of distilled water, followed by the antifreeze agent, biocide, wetting agent, and dispersing agent. Stir until all components are fully dissolved.
-
Preparation of the Mill Base: While stirring the aqueous phase, slowly add the technical-grade this compound powder to form a slurry.
-
Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically D90 < 10 µm). Monitor the temperature during milling to prevent degradation of the active ingredient.
-
Final Formulation: After milling, transfer the suspension to a mixing vessel. Slowly add the pre-hydrated thickening agent while stirring to achieve the desired viscosity. Add the antifoaming agent and continue to stir until a homogeneous suspension is obtained.
Water-Dispersible Granule (WG) Formulation
WGs are granular formulations that disintegrate and disperse in water to form a sprayable suspension.
Materials:
-
This compound (technical grade)
-
Wetting agent (e.g., Sodium lauryl sulfate)
-
Dispersing agent (e.g., Sodium lignosulfonate)
-
Binder (e.g., Polyvinylpyrrolidone)
-
Filler/Carrier (e.g., Kaolin or diatomaceous earth)
-
Distilled water
Protocol:
-
Dry Blending: In a suitable blender, combine the technical-grade this compound, wetting agent, dispersing agent, and filler. Blend until a homogenous powder mixture is obtained.
-
Granulation: Transfer the powder blend to a low-shear granulator. Slowly add a solution of the binder in water while mixing to form moist granules. The amount of liquid added is critical to achieve the correct granule consistency.
-
Extrusion (Optional): The wet mass can be passed through an extruder to form uniform cylindrical granules.
-
Drying: Dry the granules in a fluid bed dryer or a conventional oven at a controlled temperature (e.g., 50-60 °C) until the moisture content is below a specified level (typically < 2%).
-
Sieving: Sieve the dried granules to obtain the desired particle size fraction.
Characterization of Formulations
The developed formulations should be characterized to ensure they meet the required quality and performance standards.
| Parameter | Method | Purpose |
| Appearance | Visual inspection | To check for homogeneity, phase separation, or crystallization. |
| pH | pH meter | To ensure the formulation is within the optimal stability range for this compound. |
| Particle Size Distribution | Laser Diffraction Particle Size Analyzer | To determine the size of the suspended particles, which affects stability and biological efficacy. |
| Viscosity (for SC) | Rotational Viscometer | To assess the flowability and physical stability of the suspension. |
| Suspensibility | CIPAC MT 184 | To measure the ability of the formulation to remain suspended in water after dilution. |
| Wettability (for WG) | CIPAC MT 53.3 | To measure the time it takes for the granules to become completely wetted when added to water. |
| Dispersibility (for WG) | CIPAC MT 174 | To assess the ease with which the granules disperse in water. |
| Storage Stability | Accelerated storage at elevated temperatures (e.g., 54 °C for 14 days) and long-term storage at ambient temperature. | To evaluate the physical and chemical stability of the formulation over time. |
Experimental Workflow
The following diagram illustrates the general workflow for the development of a this compound formulation.
References
- 1. plantsciencejournal.com [plantsciencejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. Electron Transport Chain — Summary & Diagrams - Expii [expii.com]
- 6. researchgate.net [researchgate.net]
- 8. Strobilurin - Wikipedia [en.wikipedia.org]
- 9. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 10. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
Application Notes and Protocols for Studying Kresoxim-methyl Dissipation Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the dissipation kinetics of Kresoxim-methyl, a broad-spectrum strobilurin fungicide. Understanding the environmental fate and persistence of this fungicide is crucial for assessing its ecological impact and ensuring food safety.
This compound acts by inhibiting mitochondrial respiration in fungi, specifically by blocking electron transfer at the Quinone 'outside' (Qo) site of the cytochrome bc1 complex, which ultimately disrupts the production of ATP.[1][2][3][4][5][6][7] Its dissipation in the environment is influenced by various factors including soil type, pH, temperature, moisture, and microbial activity.[8]
I. Quantitative Data Summary
The dissipation of this compound is often described by first-order kinetics, and its persistence is typically reported as a half-life (DT₅₀), the time required for 50% of the initial concentration to dissipate.[4][9][10][11] The following tables summarize the dissipation kinetics of this compound in different environmental matrices as reported in various studies.
Table 1: Dissipation Half-Life (DT₅₀) of this compound in Soil
| Soil Type | DT₅₀ (days) | Conditions | Reference(s) |
| Various Agricultural Soils | < 3 | Aerobic and anaerobic | [1][3] |
| Loam | 8 - 38 | Field study (combined with metabolite 490M1) | [2] |
| Inceptisol | 0.9 | - | [12] |
| Ultisol | 1.5 | - | [12] |
| Banana Field Soil | 5.5 - 6.5 | Field study | [4] |
| Ginseng Field Soil | 6.3 - 8.0 | Field study | [13] |
| Cucumber Greenhouse Soil | ~8 | Greenhouse study | [14][15] |
Table 2: Dissipation Half-Life (DT₅₀) of this compound in Water
| Water Type | DT₅₀ (days) | Conditions | Reference(s) |
| pH 5 | 875 | Hydrolysis study | [2] |
| pH 7 | 34 | Hydrolysis study | [2] |
| pH 9 | 0.29 - 0.5 | Hydrolysis study | [2][16] |
| Surface Water | 10.3 hours | Photolysis study | [17] |
| Acidic Water (pH 4) | 4.91 | Sunlight | [6] |
| Neutral Water (pH 7) | 4.55 | Sunlight | [6] |
| Basic Water (pH 9) | 3.28 | Sunlight | [6] |
Table 3: Dissipation Half-Life (DT₅₀) of this compound in Plants
| Plant | DT₅₀ (days) | Conditions | Reference(s) |
| Rice | 1.8 - 6.0 | Field study | [9][18] |
| Banana | 4.8 - 5.7 | Field study | [4] |
| Strawberry | 6.2 - 6.9 | Field study | [5] |
| Ginseng (root) | 7.1 - 10.7 | Field study | [13] |
| Ginseng (stem) | 6.8 - 8.0 | Field study | [13] |
| Ginseng (leaf) | 5.3 - 8.5 | Field study | [13] |
| Cucumber | ~6.5 | Greenhouse study | [14][15] |
| Grapes | 10 - 18 | Field study |
II. Experimental Protocols
The following are detailed protocols for conducting dissipation studies of this compound in soil, water, and plants.
A. Protocol for Soil Dissipation Study
This protocol is designed to assess the dissipation rate of this compound in soil under laboratory or field conditions.
1. Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Organic solvents (HPLC or pesticide residue grade): acetonitrile, acetone, hexane
-
Purified water (e.g., Milli-Q)
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Analytical balance, vortex mixer, centrifuge, rotary evaporator
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS) or High-Performance Liquid Chromatograph with tandem Mass Spectrometric detector (HPLC-MS/MS)
2. Experimental Procedure
-
Soil Collection and Characterization: Collect soil from the desired location, removing large debris. Characterize the soil for properties such as pH, organic matter content, and texture.
-
Spiking: Weigh 50 g of soil into individual containers. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Spike the soil samples with the stock solution to achieve the desired initial concentration.[19] Allow the solvent to evaporate completely.
-
Incubation: Incubate the spiked soil samples under controlled conditions of temperature and moisture. For field studies, apply this compound to designated plots.[20]
-
Sampling: Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days). Store samples at -20°C until analysis.[4]
-
Extraction:
-
To a 10 g subsample of soil, add 20 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
-
Cleanup:
-
Concentrate the combined extract using a rotary evaporator.
-
Re-dissolve the residue in a suitable solvent and perform a cleanup step using SPE cartridges to remove interfering substances.
-
-
Analysis:
-
Data Analysis:
-
Plot the concentration of this compound against time.
-
Calculate the dissipation rate constant (k) and the half-life (DT₅₀) using the first-order kinetic model: Cₜ = C₀e⁻ᵏᵗ, where Cₜ is the concentration at time t, and C₀ is the initial concentration. The half-life is calculated as DT₅₀ = ln(2)/k.[4]
-
B. Protocol for Water Dissipation (Hydrolysis and Photolysis) Study
This protocol outlines the procedure to determine the abiotic degradation of this compound in water.
1. Materials and Reagents
-
This compound analytical standard
-
Sterile buffered solutions (pH 4, 7, and 9)
-
Organic solvents (acetonitrile, methanol)
-
HPLC or LC-MS/MS system
-
Photoreactor with a light source simulating sunlight (for photolysis study)
2. Experimental Procedure
-
Preparation of Test Solutions: Prepare aqueous solutions of this compound in the sterile buffered solutions at a known concentration.
-
Incubation:
-
Hydrolysis: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C).
-
Photolysis: Expose the test solutions to a continuous light source in a photoreactor.[17] Include dark controls wrapped in aluminum foil.
-
-
Sampling: Collect aliquots of the solutions at specified time intervals.
-
Analysis: Directly analyze the water samples using HPLC or LC-MS/MS to determine the concentration of this compound.[21][22][23]
-
Data Analysis: Calculate the dissipation kinetics as described in the soil study protocol.
C. Protocol for Plant Dissipation Study
This protocol is for determining the dissipation rate of this compound on and in plant tissues.
1. Materials and Reagents
-
This compound formulation
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction salts and sorbents
-
Organic solvents (acetonitrile)
-
Homogenizer, centrifuge
-
GC-MS/MS or LC-MS/MS system
2. Experimental Procedure
-
Application: Apply the this compound formulation to the plants at the recommended dosage.
-
Sampling: Collect representative plant samples (e.g., leaves, fruits) at various time points after application.[9]
-
Sample Preparation:
-
Homogenize the plant samples.
-
Weigh a representative subsample (e.g., 10 g) into a centrifuge tube.
-
-
Extraction (QuEChERS method):
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant and add it to a d-SPE tube containing sorbents to remove interfering matrix components.
-
Vortex and centrifuge.
-
-
Analysis: Analyze the final extract using GC-MS/MS or LC-MS/MS.[9][18]
-
Data Analysis: Determine the dissipation kinetics as described in the soil study protocol.[9][12][14]
III. Visualizations
A. Signaling Pathway of this compound's Fungicidal Action
Caption: Mode of action of this compound in fungal cells.
B. Experimental Workflow for this compound Dissipation Study
Caption: General workflow for a this compound dissipation kinetics study.
C. Degradation Pathway of this compound
Caption: Major degradation pathways of this compound in the environment.[1][3][16][17]
References
- 1. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 2. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 3. davidmoore.org.uk [davidmoore.org.uk]
- 4. Understanding Strobilurin Fungicides (FRAC group 11) in 2015 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frac.info [frac.info]
- 7. Qol Fungicides | FRAC [frac.info]
- 8. epa.gov [epa.gov]
- 9. Pesticide Half-life [npic.orst.edu]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. epa.gov [epa.gov]
- 12. Estimating half-lives for pesticide dissipation from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Mitochondrial dysfunction induced in human hepatic HepG2 cells exposed to the fungicide this compound and to a mixture this compound/boscalid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. criver.com [criver.com]
- 21. jchps.com [jchps.com]
- 22. agilent.com [agilent.com]
- 23. thermoscientific.fr [thermoscientific.fr]
- 24. fssai.gov.in [fssai.gov.in]
Troubleshooting & Optimization
Technical Support Center: Fungal Resistance to Kresoxim-methyl
Welcome to the technical support center for researchers investigating fungal resistance to Kresoxim-methyl. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.
Section 1: General FAQs on this compound Resistance
Question: What is the primary mechanism of action for this compound?
Answer: this compound is a Quinone outside Inhibitor (QoI) fungicide. It functions by inhibiting mitochondrial respiration at the Quinone outside (Qo) binding site of the cytochrome bc1 complex (also known as Complex III). This blockage disrupts the electron transport chain, which halts ATP synthesis and ultimately leads to fungal cell death.[1][2]
Question: What are the known mechanisms of fungal resistance to this compound?
Answer: Fungi have evolved several mechanisms to counteract the effects of this compound.[1][3][4] The most common mechanisms include:
-
Target Site Modification: This is the most prevalent mechanism, involving a point mutation in the mitochondrial cytochrome b (cyt b) gene.[2][5]
-
Activation of Alternative Respiration: Fungi can activate an alternative oxidase (AOX) pathway, which bypasses the blocked Complex III in the electron transport chain.[6][7][8]
-
Increased Efflux Pump Activity: Some fungi can actively transport the fungicide out of the cell before it reaches its target site.[9][10][11]
-
Metabolic Detoxification: The fungus may develop the ability to degrade or modify the fungicide into a non-toxic compound.[3]
Section 2: Target Site Mutation (G143A)
The G143A mutation, a single nucleotide polymorphism in the cyt b gene, results in a glycine-to-alanine substitution at position 143. This alteration reduces the binding affinity of this compound to the cytochrome bc1 complex, rendering the fungicide ineffective.[12][13]
FAQs: G143A Mutation
Question: How can I determine if my fungal isolate has the G143A mutation?
Answer: The most definitive method is to sequence the cyt b gene. This can be achieved by extracting fungal DNA, amplifying the relevant gene fragment using PCR, and then sequencing the PCR product.[14] An alternative, quicker method is to use allele-specific PCR or PCR-RFLP (Restriction Fragment Length Polymorphism) if the mutation creates or destroys a restriction enzyme site.[14][15]
Troubleshooting Guide: G143A Mutation Detection
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| No PCR Product / Faint Bands | 1. Poor DNA quality or quantity.[16] 2. Incorrect annealing temperature.[17] 3. Insufficient number of PCR cycles.[18] 4. Primer design issues.[19] | 1. Re-extract DNA using a reliable kit; quantify DNA and check integrity on an agarose gel.[14][16] 2. Optimize the annealing temperature using a gradient PCR.[17][19] 3. Increase the number of cycles to 35-40.[18] 4. Verify primer sequences and consider redesigning if necessary.[19] |
| Non-Specific Bands on Gel | 1. Annealing temperature is too low. 2. High primer concentration leading to primer-dimers.[18] 3. Contamination of DNA or reagents. | 1. Increase the annealing temperature in 1-2°C increments.[16] 2. Reduce primer concentration in the PCR mix.[18] 3. Use fresh, sterile reagents and dedicated pipettes for pre- and post-PCR steps.[17] |
| Ambiguous Sequencing Results | 1. Poor quality PCR product used for sequencing. 2. Presence of multiple cyt b gene copies (heteroplasmy).[12] | 1. Purify the PCR product before sending for sequencing.[14] 2. Clone the PCR product into a vector and sequence individual clones to identify different alleles. |
Experimental Protocol: PCR for G143A Detection
This protocol is adapted from established methods for detecting the G143A mutation in various fungi.[14][20]
1. DNA Extraction:
-
Isolate genomic DNA from fungal mycelium using a commercial kit (e.g., DNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.[14]
-
For improved cell lysis, a bead-beating step can be included before the kit protocol.[14]
2. PCR Amplification:
-
Primers: Use primers designed to flank the codon 143 region of the cyt b gene. Example primers used for Alternaria alternata are:
-
Reaction Mix (50 µL):
-
10x PCR Buffer: 5 µL
-
MgCl₂ (25 mM): 3 µL (final conc. 1.5 mM)
-
dNTPs (10 mM): 1 µL (final conc. 0.2 mM)
-
Forward Primer (10 µM): 1 µL (final conc. 0.2 µM)
-
Reverse Primer (10 µM): 1 µL (final conc. 0.2 µM)
-
Taq Polymerase (5 U/µL): 0.4 µL (2 Units)
-
Template DNA (20-50 ng/µL): 1 µL
-
Nuclease-free water: to 50 µL
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
35 Cycles:
-
Denaturation: 94°C for 40 seconds
-
Annealing: 68°C for 40 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes[14]
-
3. Analysis:
-
Run 5-10 µL of the PCR product on a 1.5% agarose gel to verify amplification.
-
Purify the remaining PCR product using a cleanup kit.
-
Send the purified product for Sanger sequencing.
-
Expected Result:
-
Susceptible (G143): Codon sequence will be GGT.
-
Resistant (A143): Codon sequence will be GCT.[15]
-
Visualization of Resistance Mechanism
References
- 1. Resistance Mechanisms of Plant Pathogenic Fungi to Fungicide, Environmental Impacts of Fungicides, and Sustainable Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. Mechanisms of Fungicide Resistance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. Mechanisms of fungal resistance: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fitosanitariosostenible.com [fitosanitariosostenible.com]
- 6. A critical evaluation of the role of alternative oxidase in the performance of strobilurin and related fungicides acting at the Qo site of complex III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative Oxidase - Aid or obstacle to combat the rise of fungal pathogens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative Oxidase: A Potential Target for Controlling Aflatoxin Contamination and Propagation of Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 11. Efflux-Mediated Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cloning of the Cytochrome b Gene From the Tomato Powdery Mildew Fungus Leveillula taurica Reveals High Levels of Allelic Variation and Heteroplasmy for the G143A Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytochrome b gene structure and consequences for resistance to Qo inhibitor fungicides in plant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agro.au.dk [agro.au.dk]
- 15. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. neb.com [neb.com]
- 20. A New Approach: Determining cyt b G143A Allele Frequency in Zymoseptoria tritici by Digital Droplet PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Kresoxim-methyl Resistance in Podosphaera xanthii
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on overcoming kresoxim-methyl resistance in Podosphaera xanthii, the causal agent of cucurbit powdery mildew.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My this compound application is no longer effective against Podosphaera xanthii in my cultures/field.
-
Question: Why is this compound suddenly failing to control powdery mildew?
-
Answer: The most likely reason for control failure is the development of resistance in the P. xanthii population. This compound is a Quinone outside Inhibitor (QoI) fungicide (FRAC Group 11), and resistance to this class of fungicides is common in powdery mildew fungi. The primary mechanism of resistance is a target site mutation.
Issue 2: How can I confirm if my P. xanthii isolate is resistant to this compound?
-
Question: What is the molecular basis of this resistance and how can I test for it?
-
Answer: High resistance to QoI fungicides like this compound is strongly associated with a single point mutation in the mitochondrial cytochrome b (cytb) gene. This mutation results in a glycine to alanine substitution at codon 143 (G143A). You can confirm resistance through fungicide sensitivity assays (leaf-disc bioassay) and molecular tests like quantitative PCR (qPCR) to detect the G143A mutation.
Issue 3: My molecular tests show the presence of the G143A mutation, but the level of resistance in my bioassays is variable.
-
Question: Why do I see a range of resistance levels even when the resistance mutation is present?
-
Answer: This phenomenon can be explained by heteroplasmy, which is the presence of both wild-type (sensitive) and mutated (resistant) mitochondrial DNA within a single fungal isolate. The level of QoI resistance is often correlated with the relative abundance of the resistant A143 allele. Isolates with a higher percentage of the A143 allele will exhibit higher resistance.
Issue 4: What are my options for controlling this compound-resistant P. xanthii?
-
Question: What alternative fungicides or strategies can I use?
-
Answer: It is crucial to switch to fungicides with different modes of action. Do not rely on other QoI fungicides (e.g., azoxystrobin, trifloxystrobin) as cross-resistance is common. Effective alternatives may include:
-
Demethylation Inhibitors (DMIs; FRAC Group 3): such as myclobutanil and flutriafol.
-
Succinate Dehydrogenase Inhibitors (SDHIs; FRAC Group 7): such as boscalid and fluopyram.
-
Other Fungicides: Cyflufenamid and quinoxyfen have also shown efficacy.
-
Integrated Pest Management (IPM): Employing resistant cucurbit varieties, cultural practices, and biological control agents can reduce reliance on fungicides. A rotation of fungicides with different FRAC groups is a key strategy to manage resistance.
-
Issue 5: I am developing a new fungicide. How can I assess its efficacy against this compound-resistant strains?
-
Question: What experimental workflow should I follow?
-
Answer: You should first characterize your P. xanthii isolates for this compound resistance using both bioassays and molecular confirmation of the G143A mutation. Then, perform dose-response assays with your novel compound on both sensitive and confirmed resistant isolates to determine its efficacy and any potential for cross-resistance.
Data Presentation
Table 1: Fungicide Sensitivity in Podosphaera xanthii
| Fungicide Class (FRAC Group) | Active Ingredient | Target Site | Common Resistance Mutation(s) | Resistance Factor (RF) Range |
| Quinone outside Inhibitors (QoIs) (11) | This compound, Azoxystrobin | Cytochrome b | G143A | >700 |
| Demethylation Inhibitors (DMIs) (3) | Myclobutanil, Tebuconazole | CYP51 (C14-demethylase) | Overexpression of CYP51, point mutations | Moderate to High (Quantitative) |
| Succinate Dehydrogenase Inhibitors (SDHIs) (7) | Boscalid, Fluopyram | Succinate dehydrogenase | SdhB, SdhC, SdhD mutations (e.g., A86V, G151R in SdhC) | Low to High |
| Methyl Benzimidazole Carbamates (MBCs) (1) | Thiophanate-methyl | β-tubulin | E198A/K/V, F200Y | Very High |
Resistance Factor (RF) is calculated by dividing the mean EC50 value of the resistant population by the mean EC50 value of the sensitive population. Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Fungicide Sensitivity Testing using Leaf-Disc Bioassay
This protocol is adapted from methodologies described in several studies.
-
Preparation of Leaf Discs:
-
Use young, fully expanded leaves from a susceptible cucurbit variety (e.g., zucchini 'Negro Belleza').
-
Excise 1.5-2.0 cm diameter discs.
-
Place discs adaxial side up on 1% water agar in petri dishes.
-
-
Fungicide Application:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).
-
Create a dilution series to achieve final concentrations ranging from 0.01 to 100 µg/mL.
-
Apply a known volume of each fungicide dilution to the surface of the leaf discs. Include a solvent-only control.
-
-
Inoculation:
-
Collect fresh conidia from actively sporulating P. xanthii colonies using a fine brush.
-
Inoculate each leaf disc with a uniform suspension of conidia (e.g., 10^5 conidia/mL in sterile water with 0.01% Tween 20) or by gently tapping an infected leaf over the discs.
-
-
Incubation:
-
Incubate the petri dishes in a growth chamber at 22-25°C with a 16-hour photoperiod.
-
-
Assessment:
-
After 7-10 days, visually assess the percentage of the leaf disc area covered by mycelial growth.
-
Calculate the EC50 value (the concentration of fungicide that inhibits fungal growth by 50%) using probit analysis or other suitable statistical software.
-
Protocol 2: Molecular Detection of the G143A Mutation using qPCR
This protocol is a generalized procedure based on principles of allele-specific qPCR.
-
DNA Extraction:
-
Collect conidia from a single P. xanthii colony using a sterile needle or brush.
-
Extract genomic DNA using a commercial fungal DNA extraction kit or a standard CTAB protocol.
-
-
Primer Design:
-
Design allele-specific forward primers that have their 3' end corresponding to the polymorphic nucleotide (G or A at codon 143).
-
Design a common reverse primer.
-
Example Primers (conceptual):
-
Px_cytb_G143_F: 5'-...G-3' (for the sensitive allele)
-
Px_cytb_A143_F: 5'-...A-3' (for the resistant allele)
-
Px_cytb_R: 5'-...-3' (common reverse primer)
-
-
-
Quantitative PCR (qPCR):
-
Prepare two separate qPCR reactions for each DNA sample: one with the sensitive allele-specific primer and one with the resistant allele-specific primer.
-
Use a SYBR Green-based qPCR master mix.
-
Perform the qPCR with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Determine the Ct (cycle threshold) values for both the sensitive and resistant allele reactions for each sample.
-
The presence of a low Ct value in the reaction with the A143-specific primer indicates the presence of the resistance allele.
-
To quantify heteroplasmy, the relative abundance of the resistant allele can be calculated using the ΔCt method, comparing the Ct values of the two allele-specific reactions.
-
Mandatory Visualizations
Caption: this compound resistance pathway in Podosphaera xanthii.
Caption: Workflow for identifying this compound resistance.
Caption: Logical flow of a fungicide rotation strategy.
Technical Support Center: Optimizing Kresoxim-methyl Dosage to Minimize Resistance Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in the design and execution of experiments aimed at optimizing Kresoxim-methyl dosage and minimizing the development of fungicide resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: High variability in bioassay results.
-
Question: My dose-response assays with this compound show high variability between replicates. What could be the cause?
-
Answer: High variability in bioassays can stem from several factors. Ensure precise and consistent preparation of your this compound stock solutions and serial dilutions.[1] this compound has low water solubility, so using a suitable solvent like DMSO and ensuring it is fully dissolved before adding to the growth medium is critical.[2] Inconsistent fungal inoculum size or physiological state of the fungal spores or mycelia can also lead to variability. Standardize your inoculum preparation and ensure the fungal culture is at a consistent growth phase. Finally, check for and mitigate potential edge effects in your microplates by maintaining proper humidity and avoiding the outer wells if necessary.
Issue 2: No amplification or non-specific bands in G143A mutation PCR.
-
Question: I am trying to detect the G143A mutation in the cytochrome b gene using PCR-RFLP, but I'm either getting no bands or multiple non-specific bands. What should I do?
-
Answer: PCR troubleshooting often involves optimizing reaction conditions.[3][4][5] First, verify the integrity and purity of your fungal DNA template. Contaminants can inhibit PCR. Next, optimize the annealing temperature of your primers. A temperature that is too low can lead to non-specific binding and extra bands, while one that is too high can prevent primer annealing and result in no amplification.[3][4] Also, check your primer design for potential secondary structures or primer-dimer formation.[4] Ensure the correct concentration of all PCR components, including MgCl₂, dNTPs, and Taq polymerase. If using PCR-RFLP, confirm that the restriction enzyme you are using is active and that the incubation conditions are optimal.[6] The presence of other mutations near the restriction site can also interfere with enzyme digestion, leading to incorrect results.[6]
Issue 3: Inconsistent results in Alternative Oxidase (AOX) activity assays.
-
Question: My measurements of alternative oxidase activity in the presence of this compound are inconsistent. How can I improve the reliability of my AOX assays?
-
Answer: Measuring AOX activity requires careful control of experimental conditions. Ensure that the concentration of the cytochrome pathway inhibitor (e.g., potassium cyanide) is sufficient to completely block the main respiratory pathway. The concentration of the AOX inhibitor (e.g., salicylhydroxamic acid - SHAM) should also be optimized for your specific fungal species.[7] The physiological state of the fungal cells can significantly impact AOX expression and activity; therefore, it is crucial to use cultures at a standardized growth stage.[8] The timing of this compound application and the duration of exposure before the assay can also influence the induction of the AOX pathway.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound, its mode of action, and resistance mechanisms.
1. Mode of Action and Resistance
-
Question: What is the primary mode of action of this compound?
-
Answer: this compound is a Quinone outside Inhibitor (QoI) fungicide.[9] It targets the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, blocking electron transport and thereby inhibiting ATP synthesis, which is essential for fungal cellular processes.[10]
-
Question: What is the most common mechanism of resistance to this compound?
-
Answer: The most frequently observed mechanism of high-level resistance to this compound is a single point mutation in the cytochrome b gene (cytb). This mutation leads to a glycine to alanine substitution at codon 143 (G143A), which reduces the binding affinity of this compound to its target site.[7][11]
-
Question: Are there other resistance mechanisms besides the G143A mutation?
-
Answer: Yes, other mechanisms, often referred to as non-target site resistance, can contribute to reduced sensitivity to this compound. These include the induction of an alternative oxidase (AOX) pathway that bypasses the blocked cytochrome bc1 complex, allowing for continued respiration.[12][13] Other potential non-target site mechanisms involve increased expression of efflux pumps that actively remove the fungicide from the cell and metabolic detoxification of the compound.[2][12][13]
2. Dosage and Resistance Management
-
Question: How does the dosage of this compound influence the selection of resistant strains?
-
Answer: The use of any fungicide, including this compound, creates a selection pressure that favors the survival and proliferation of resistant individuals within a fungal population.[9] While higher doses can provide more effective disease control initially, repeated applications, even at lower or sub-lethal doses, can select for resistant mutants.[14][15] The goal of optimizing dosage is to find a concentration that effectively controls the target pathogen while minimizing the selection pressure for resistance.[16]
-
Question: What are the key principles for a resistance management strategy when using this compound?
-
Answer: A robust resistance management strategy should include several key components. It is crucial to use this compound in rotation or in mixtures with fungicides that have different modes of action.[17] Limiting the number of applications per season is also recommended.[9][17] Integrating non-chemical control methods, such as using resistant crop varieties and appropriate cultural practices, can help reduce the overall disease pressure and the reliance on fungicides.[18][19] Monitoring fungal populations for the emergence of resistance is essential for adapting management strategies in a timely manner.[14]
Data Presentation
Table 1: In Vitro Sensitivity of Fungal Pathogens to this compound
| Fungal Species | Isolate Type | ED50 (µg/mL) | MIC (µg/mL) | Reference |
| Venturia inaequalis | Sensitive | 0.007 - 0.03 | - | [11] |
| Venturia inaequalis | Resistant (G143A) | > 100 | > 100 | [11] |
| Podosphaera fusca | Sensitive | 0.5 - 2.5 | 5 - 25 | [20] |
| Podosphaera fusca | Resistant | > 500 | > 500 | [20] |
| Botrytis cinerea | Sensitive (with SHAM) | 0.01 - 0.78 | - | [21] |
Table 2: Half-life of this compound in Different Environmental Matrices
| Matrix | Half-life (days) | Conditions | Reference |
| Banana | 4.8 - 5.7 | Field | [22][23] |
| Soil | 5.5 - 6.5 | Field | [22][23] |
| Soil | < 3 | Aerobic/Anaerobic | [24] |
| Water (pH 7) | 34 | Lab | [25] |
| Water (pH 9) | 0.29 | Lab | [25] |
Experimental Protocols
1. Protocol for Determining the 50% Effective Dose (ED50) of this compound using a Mycelial Growth Inhibition Assay
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). Ensure it is completely dissolved.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient mycelial growth is observed.
-
Using a sterile cork borer, take mycelial plugs of a uniform diameter (e.g., 5 mm) from the actively growing edge of the colony.
-
-
Preparation of Fungicide-Amended Media:
-
Prepare the desired agar medium and autoclave.
-
Allow the medium to cool to approximately 50-55°C.
-
Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure thorough mixing.
-
Pour the amended media into petri dishes.
-
-
Inoculation and Incubation:
-
Place a single mycelial plug in the center of each petri dish.
-
Incubate the plates at the optimal temperature for the fungal species in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate (without fungicide) has reached a significant portion of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Use probit analysis or other suitable statistical software to calculate the ED50 value.
-
2. Protocol for Detection of the G143A Mutation in the Cytochrome b Gene using PCR-RFLP
-
DNA Extraction:
-
Extract genomic DNA from the fungal isolates using a suitable extraction kit or protocol.
-
-
PCR Amplification of the Cytochrome b Gene Fragment:
-
Design or use previously published primers that flank the G143A mutation site in the cytb gene.
-
Perform PCR using the following typical reaction mixture: 1X PCR buffer, 2 mM MgCl₂, 0.2 mM each dNTP, 0.5 µM each primer, 1 unit of Taq polymerase, and 10-50 ng of genomic DNA.
-
Use a thermal cycler with an optimized program, typically including an initial denaturation step, 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
The G143A mutation often creates or abolishes a restriction site for a specific enzyme (e.g., Fnu4HI or SatI).
-
Digest the PCR product with the appropriate restriction enzyme according to the manufacturer's instructions.
-
Separate the digested fragments by agarose gel electrophoresis.
-
Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide). The presence or absence of specific bands will indicate whether the isolate is sensitive or resistant.
-
Visualizations
Caption: A workflow diagram for making decisions in a fungicide resistance management program.
Caption: The mitochondrial respiratory chain showing the site of action of this compound and resistance mechanisms.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Target and non-target site mechanisms of fungicide resistance and their implications for the management of crop pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. youtube.com [youtube.com]
- 5. PCR Troubleshooting [caister.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Characterization of laboratory mutants of Venturia inaequalis resistant to the strobilurin-related fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. connectsci.au [connectsci.au]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. apvma.gov.au [apvma.gov.au]
- 11. researchgate.net [researchgate.net]
- 12. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implications of Sublethal Insecticide Exposure and the Development of Resistance on Mosquito Physiology, Behavior, and Pathogen Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. au.campaigns.adama.com [au.campaigns.adama.com]
- 18. extension.okstate.edu [extension.okstate.edu]
- 19. Proactive Fungicide Resistance Avoidance – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 20. Analysis of Posttranslational Activation of Alternative Oxidase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | The Disappearance Behavior, Residue Distribution, and Risk Assessment of this compound in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS [frontiersin.org]
- 23. frontiersin.org [frontiersin.org]
- 24. Degradation of this compound in Different Soils: Kinetics, Identification of Transformation Products, and Pathways Using High-Resolution-Mass-Spectrometry-Based Suspect and Non-Target Screening Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Strength of Selection Pressure Is an Important Parameter Contributing to the Complexity of Antibiotic Resistance Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photostability of Kresoxim-methyl
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the photostability of Kresoxim-methyl in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is degrading faster/slower than expected. What factors could be influencing the photostability?
A: Several factors can significantly alter the photodegradation rate of this compound. Consider the following:
-
pH of the Solution: this compound's stability is highly pH-dependent. Degradation is significantly faster in basic conditions (pH 9) and the compound is relatively stable in neutral or acidic environments.[1][2][3][4] Unbuffered solutions or changes in pH during the experiment can lead to variable results.
-
Solvent Composition: The type of solvent and the presence of co-solvents can affect degradation kinetics.
-
Presence of Natural Substances: Common components in natural water, such as humic acid (HA), nitrate ions (NO₃⁻), and ferric ions (Fe³⁺), can act as photosensitizers, accelerating the degradation process.[1][2]
-
Adjuvants and Surfactants: Pesticide adjuvants or surfactants can either enhance or inhibit photolysis. For instance, Tween 20 has been shown to increase the degradation rate, while sodium dodecylbenzenesulfonate (SDBS) can have inhibitory or promotional effects depending on its concentration.[5]
-
Light Source and Intensity: The wavelength and intensity of your light source are critical. Ensure your experimental setup (e.g., high-pressure mercury lamp, xenon lamp) is consistent and delivers a reproducible light dose.[2][5][6] Inconsistent lamp output or distance from the sample will cause variability.
-
Temperature: While photolysis is primarily light-driven, temperature can influence secondary degradation reactions. Ensure your samples and dark controls are maintained at a constant temperature.[6][7]
Q2: What is the expected photodegradation half-life of this compound in an aqueous solution?
A: The photodegradation of this compound generally follows pseudo-first-order kinetics.[5] However, the half-life (DT₅₀) can vary widely based on experimental conditions. In laboratory studies under simulated sunlight or mercury lamps, reported half-lives range from approximately 10.3 hours in pure water to as low as 3.28 days in basic water (pH 9) under direct sunlight.[4][5] In acidic water (pH 4) and neutral water (pH 7) under sunlight, half-lives of around 4.91 and 4.55 days have been observed, respectively.[4]
Q3: How does the pH of the solution affect the degradation of this compound?
A: this compound is susceptible to hydrolysis, a process that is significantly accelerated under basic conditions. Studies show rapid degradation at pH 9, with a half-life as short as 0.5 days even in the dark, indicating that chemical hydrolysis contributes significantly to the overall degradation at high pH.[1][2][3] In contrast, the compound is relatively stable in acidic and neutral solutions.[1][2][3] Therefore, precise pH control and measurement are crucial in your experiments.
Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis after irradiation. What could they be?
A: The photodegradation of this compound proceeds through several pathways, generating various transformation products (TPs).[1][2][5] If you are seeing new peaks, they are likely one or more of these TPs. The primary degradation mechanisms include:
-
Photoisomerization: Conversion of the active (E)-isomer to the less active (Z)-isomer.[1][2][5]
-
Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid (metabolite 490M1).[1][2][5]
-
Ether Cleavage: Breaking of the oxime ether or benzyl ether bonds.[1][2][5]
-
Hydroxylation: Addition of a hydroxyl group to the aromatic rings.[1][2][5]
Up to 18 different transformation products have been identified in some studies, so a complex chromatogram is not unusual.[2]
Q5: What reactive species are involved in the photodegradation process?
A: The photodegradation is not just a direct absorption of light by the molecule. It also involves reactive oxygen species (ROS). Transient species identification experiments have confirmed the involvement of singlet oxygen (¹O₂), as well as the singlet (¹KM) and triplet (³KM) excited states of this compound itself in the degradation process.[5]
Data Summary
Table 1: Photodegradation Kinetics of this compound in Aqueous Solutions
| pH | Light Source | Rate Constant (k) | Half-Life (DT₅₀) | Quantum Yield (Φ) | Reference |
| Neutral | High-Pressure Mercury Lamp | 0.067 ± 0.005 h⁻¹ | 10.3 ± 0.7 h | 6.95 × 10⁻³ | [5] |
| 9.0 | (Dark Control) | - | 0.5 d | - | [1][2] |
| 4.0 | Sunlight | - | 4.91 d | - | [4][8] |
| 7.0 | Sunlight | - | 4.55 d | - | [4][8] |
| 9.0 | Sunlight | - | 3.28 d | - | [4][8] |
Table 2: Influence of Common Water Constituents and Adjuvants on Photodegradation
| Substance | Concentration | Effect on Degradation Rate | Reference |
| Humic Acid (HA) | Environmental Levels | Promotional | [1][2] |
| Ferric Ions (Fe³⁺) | Environmental Levels | Promotional | [1][2] |
| Nitrate Ions (NO₃⁻) | Environmental Levels | Promotional | [1][2] |
| Tween 20 | Not specified | Remarkable Increase | [5] |
| Sodium Dodecylbenzenesulfonate (SDBS) | <200 µM | Inhibitory | [5] |
| Sodium Dodecylbenzenesulfonate (SDBS) | >200 µM | Promotional | [5] |
Experimental Protocols
Protocol 1: General Photostability Testing in Solution
This protocol outlines a basic procedure for assessing the photostability of this compound in an aqueous solution, adapted from ICH Q1B guidelines.[7][9][10]
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) in which it is highly soluble.[11]
-
Dilute the stock solution with the desired aqueous medium (e.g., ultrapure water, buffered solution at a specific pH) to the final experimental concentration. The final concentration of the organic solvent should be minimal.
-
-
Sample Preparation:
-
Irradiation:
-
Place the transparent and dark control samples in a photostability chamber equipped with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps as specified by ICH Q1B).[6][9][10]
-
Ensure the temperature within the chamber is controlled and monitored throughout the experiment.
-
Expose samples to a controlled light dose, for example, an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[7]
-
-
Sampling and Analysis:
-
Data Evaluation:
-
Compare the degradation in the irradiated samples to that in the dark controls. Significant degradation in the dark control indicates hydrolytic or thermal instability.
-
Calculate the photodegradation rate by subtracting the degradation in the dark control from the total degradation in the light-exposed sample.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (DT₅₀ = 0.693/k).
-
Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)
-
Chromatographic System: An HPLC system equipped with a UV detector is commonly used.[4][14]
-
Column: A C18 reverse-phase column is typical for separation.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (often with a small amount of acid like formic or orthophosphoric acid) is effective. A common ratio is 75:25 (v/v) acetonitrile to 0.1% formic acid aqueous solution.[4][12]
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: Monitor the eluent at the wavelength of maximum absorbance for this compound.
-
Quantification: Prepare a calibration curve using standards of known this compound concentrations. Calculate the concentration in samples by comparing their peak areas to the calibration curve.[11]
Protocol 3: Determination of Photochemical Quantum Yield (Φ)
The quantum yield is the ratio of photons emitted to photons absorbed and can be determined using the comparative method.[15][16][17]
-
Select a Standard: Choose a well-characterized chemical actinometer (a compound with a known quantum yield) that absorbs light in the same wavelength range as this compound.
-
Prepare Solutions: Prepare a series of solutions of both the this compound sample and the standard at different, low concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorbance spectra for all solutions.
-
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The slope of the resulting straight line is the gradient (Grad).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φₓ): Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
-
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts 'X' and 'ST' refer to the test sample and the standard, respectively.[16]
-
-
Visualizations
Caption: Workflow for a typical photostability experiment.
Caption: Simplified photodegradation pathways of this compound.
Caption: Troubleshooting unexpected degradation rates.
References
- 1. Abiotic transformation of this compound in aquatic environments: Structure elucidation of transformation products by LC-HRMS and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Aquatic photolysis of strobilurin fungicide this compound: kinetics, pathways, and effects of adjuvants - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. q1scientific.com [q1scientific.com]
- 8. jocpr.com [jocpr.com]
- 9. 3 Important Photostability Testing Factors [sampled.com]
- 10. database.ich.org [database.ich.org]
- 11. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 12. Frontiers | The Disappearance Behavior, Residue Distribution, and Risk Assessment of this compound in Banana (Musa nana Lour.) Based on a Modified QuEChERS Procedure Using HPLC-MS/MS [frontiersin.org]
- 13. Determination of fungicide this compound residues in cucumber and soil by capillary gas chromatography with nitrogen-phosphorus detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. agilent.com [agilent.com]
- 16. chem.uci.edu [chem.uci.edu]
- 17. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
Cross-resistance between Kresoxim-methyl and other QoI fungicides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cross-resistance between Kresoxim-methyl and other Quinone outside Inhibitor (QoI) fungicides.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for QoI fungicides like this compound?
A1: Quinone outside Inhibitor (QoI) fungicides, including this compound, act by inhibiting mitochondrial respiration in fungi.[1][2] They bind to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1] This binding blocks the transfer of electrons between cytochrome b and cytochrome c1, which ultimately halts the production of ATP, the energy currency of the cell, leading to fungal death.[1][3][4]
Q2: What is cross-resistance and does it occur among QoI fungicides?
A2: Cross-resistance is a phenomenon where a fungal pathogen develops resistance to one fungicide and, as a result, becomes resistant to other fungicides within the same chemical group, even if it has not been exposed to them. Strong cross-resistance is observed among all QoI fungicides belonging to FRAC (Fungicide Resistance Action Committee) Code 11, which includes this compound, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin.[4][5][6] This means that a fungus resistant to one of these fungicides will likely be resistant to the others.
Q3: What are the primary mechanisms of resistance to QoI fungicides?
A3: The predominant mechanism of resistance to QoI fungicides is a target site modification due to mutations in the mitochondrial cytochrome b gene (cytb).[1][7] The most common mutation is a single nucleotide polymorphism that results in an amino acid substitution from glycine to alanine at position 143 (G143A).[1][7] Other less frequent mutations include the substitution of phenylalanine to leucine at position 129 (F129L).[5] A secondary resistance mechanism involves the activation of an alternative oxidase (AOX) pathway, which bypasses the QoI-inhibited site in the electron transport chain.[8][9]
Q4: How does the G143A mutation confer such high resistance?
A4: The G143A mutation alters the three-dimensional structure of the Qo binding pocket on cytochrome b. This change prevents the QoI fungicide from effectively binding to its target site, thus allowing the electron transport chain to function normally and ATP synthesis to continue, rendering the fungicide ineffective.[7] This single mutation can lead to a significant, qualitative resistance, where the fungus is no longer controlled at labeled field rates.[1]
Q5: What is the role of the alternative oxidase (AOX) pathway in QoI resistance?
A5: The alternative oxidase (AOX) is a mitochondrial enzyme that provides a bypass for the cytochrome bc1 complex (Complex III) in the electron transport chain.[8][9][10] When QoI fungicides block the main respiratory pathway, some fungi can induce the AOX pathway to continue electron transport and produce a reduced amount of ATP, allowing them to survive.[8][11] While less efficient in energy production, this pathway can be sufficient to confer a degree of resistance or tolerance to QoI fungicides.[11]
Troubleshooting Guides
Issue: My QoI fungicide, such as this compound, is no longer effective in controlling the fungal pathogen in my experiments.
| Possible Cause | Troubleshooting Steps |
| Development of QoI-resistant fungal strains. | 1. Confirm Resistance: Perform a fungicide sensitivity assay to determine the EC50 value of your fungal isolate for this compound and other QoI fungicides. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance. 2. Identify Resistance Mechanism: a. Target Site Mutation: Extract fungal DNA and perform PCR followed by sequencing of the cytochrome b gene to detect the G143A or F129L mutations. b. Alternative Oxidase (AOX) Pathway: Conduct a fungicide sensitivity assay in the presence and absence of an AOX inhibitor, such as salicylhydroxamic acid (SHAM). A significant decrease in the EC50 value in the presence of SHAM suggests the involvement of the AOX pathway. |
| Incorrect fungicide concentration or application. | 1. Verify Concentration: Double-check all calculations for fungicide stock solutions and final concentrations used in your experiments. 2. Ensure Proper Application: Review your experimental protocol to ensure the fungicide was applied correctly and at the appropriate time point in the fungal life cycle for optimal efficacy. |
| Degradation of the fungicide. | 1. Check Storage Conditions: Ensure the fungicide has been stored according to the manufacturer's instructions. 2. Use a Fresh Batch: If possible, use a new, unopened container of the fungicide to rule out degradation of the active ingredient. |
Issue: I am getting inconsistent results in my fungicide sensitivity assays.
| Possible Cause | Troubleshooting Steps |
| Variability in inoculum. | 1. Standardize Inoculum: Use a standardized method to prepare your fungal inoculum (e.g., spore suspension quantified with a hemocytometer or mycelial plugs of a consistent size).[12] 2. Ensure Uniformity: Ensure the inoculum is evenly distributed in each well of the microtiter plate or on the agar plate. |
| Improper incubation conditions. | 1. Maintain Consistent Environment: Incubate plates at the optimal temperature and humidity for the specific fungal pathogen.[13] 2. Prevent Evaporation: For microtiter plate assays, use plate sealers or incubate in a humid chamber to prevent evaporation from the wells.[13] |
| Issues with media preparation. | 1. Ensure Homogeneity: Thoroughly mix the fungicide into the agar or broth medium before it solidifies or is dispensed to ensure a uniform concentration. 2. pH of the Medium: Check if the pH of the medium affects the stability or activity of the fungicide. |
Quantitative Data Summary
Table 1: Cross-Resistance of Cercospora sojina (Frogeye Leaf Spot) to QoI Fungicides
| Fungicide | Isolate Type | Mean EC50 (µg/mL) | Resistance Factor (RF) |
| Picoxystrobin | Sensitive | 0.152 | - |
| Picoxystrobin | Resistant | >10 | >66 |
| Azoxystrobin | Sensitive | <1 | - |
| Azoxystrobin | Resistant | >1 | >1 |
| Pyraclostrobin | Sensitive | <0.1 | - |
| Pyraclostrobin | Resistant | >0.1 | >1 |
Data adapted from a study on Cercospora sojina isolates from Indiana. The resistant isolates were confirmed to have the G143A mutation.[2]
Table 2: Sensitivity of Botrytis cinerea to this compound
| Assay Condition | EC50 Range (mg/L) | Mean EC50 (mg/L) |
| Without SHAM | Not a unimodal curve | - |
| With SHAM (100 mg/L) | 0.01 - 0.78 | 0.28 |
Data from a baseline sensitivity study of 213 Botrytis cinerea isolates. The presence of the AOX inhibitor SHAM reveals the intrinsic sensitivity to the fungicide by blocking the alternative respiratory pathway.[14]
Experimental Protocols
Protocol 1: Fungicide Sensitivity Assay using a Microtiter Plate Method
This protocol is a generalized method and may need optimization for specific fungal species.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate(s)
-
Appropriate liquid growth medium (e.g., Potato Dextrose Broth)
-
QoI fungicide stock solution in a suitable solvent (e.g., DMSO)
-
Solvent control
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Fungicide Dilutions: Create a serial dilution of the fungicide in the liquid growth medium. Include a solvent control (medium with the same concentration of solvent used for the fungicide stock) and a negative control (medium only).
-
Prepare Fungal Inoculum: Prepare a spore suspension from a fresh culture and adjust the concentration to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer. For non-sporulating fungi, a mycelial slurry can be prepared.[12]
-
Inoculate Plates: Add the prepared fungal inoculum to each well of the microtiter plate containing the fungicide dilutions and controls.
-
Incubation: Seal the plates and incubate at the optimal temperature for the fungus for a specified period (e.g., 48-72 hours).
-
Measure Growth: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.[13]
-
Data Analysis:
-
Subtract the OD of the negative control wells from the OD of the treatment wells.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the solvent control.
-
Determine the EC50 value (the concentration of fungicide that inhibits fungal growth by 50%) by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.
-
Protocol 2: Molecular Detection of the G143A Mutation in the Cytochrome b Gene
1. Fungal DNA Extraction:
-
Grow the fungal isolate on a suitable solid or in a liquid medium.
-
Harvest the mycelium.
-
Disrupt the fungal cells by grinding in liquid nitrogen or using bead beating.[15]
-
Extract the genomic DNA using a commercial kit or a standard protocol involving lysis buffer, phenol-chloroform extraction, and ethanol precipitation.[15][16][17]
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer or gel electrophoresis.
2. PCR Amplification:
-
Design or use previously published primers that flank the region of the cytochrome b gene containing the codon for amino acid 143.
-
Set up a PCR reaction containing the extracted fungal DNA, primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[16]
3. Detection of the G143A Mutation:
-
PCR-RFLP (Restriction Fragment Length Polymorphism): If the G143A mutation creates or abolishes a restriction enzyme recognition site, the PCR product can be digested with the appropriate enzyme. The resulting DNA fragments are then separated by gel electrophoresis. A different banding pattern between the wild-type and resistant isolates will indicate the presence of the mutation.
-
DNA Sequencing: The most definitive method is to sequence the PCR product. The resulting sequence is then aligned with the wild-type cytochrome b gene sequence to identify the G to C transversion at the nucleotide level, which corresponds to the G143A amino acid substitution.
Visualizations
References
- 1. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. frac.info [frac.info]
- 4. frac.info [frac.info]
- 5. Qol Fungicides | FRAC [frac.info]
- 6. ipm.ifas.ufl.edu [ipm.ifas.ufl.edu]
- 7. frac.info [frac.info]
- 8. Frontiers | Alternative Oxidase: A Potential Target for Controlling Aflatoxin Contamination and Propagation of Aspergillus flavus [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alternative Oxidase: A Mitochondrial Respiratory Pathway to Maintain Metabolic and Signaling Homeostasis during Abiotic and Biotic Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. researchgate.net [researchgate.net]
- 14. mycologylab.org [mycologylab.org]
- 15. plantpathologyquarantine.org [plantpathologyquarantine.org]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. Rapid Mini-Preparation of Fungal DNA for PCR - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Kresoxim-methyl Phytotoxicity in Sensitive Plants
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate potential phytotoxicity associated with the fungicide Kresoxim-methyl in sensitive plant species during your research.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions.
Issue 1: Visual Symptoms of Phytotoxicity Observed After this compound Application
Symptoms: You observe leaf spotting (yellow, brown, or dead spots), leaf distortion (curling, crinkling), chlorosis (yellowing), or burning (necrotic patches, scorched leaf margins) on plants treated with this compound.[1][2][3] In severe cases, stunting of the entire plant or specific organs may occur.[2]
Potential Causes:
-
Sensitive Plant Species/Cultivar: Certain plant varieties are inherently more susceptible to injury from strobilurin fungicides like this compound. For example, some sweet cherry varieties have shown sensitivity to this compound, resulting in leaf burning.
-
High Application Rate: Exceeding the recommended application rate can overwhelm the plant's ability to metabolize the compound, leading to toxic effects.
-
Environmental Stress: Plants under stress from factors like drought, high temperatures, or high humidity are more vulnerable to chemical injury.[1]
-
Improper Tank Mix: Co-application of this compound with certain other pesticides, adjuvants, or fertilizers can lead to incompatible mixtures that increase phytotoxicity.[4][5]
Solutions:
-
Confirm Plant Sensitivity: Cross-reference your plant species/cultivar with available literature to check for known sensitivities to strobilurin fungicides.
-
Optimize Application Rate: Conduct a dose-response experiment on a small subset of plants to determine the optimal, non-phytotoxic concentration for your specific experimental conditions.
-
Control Environmental Conditions: Ensure plants are well-watered and not under environmental stress before and after this compound application.
-
Conduct a Jar Test: Before preparing a large batch of a tank mix, perform a "jar test" to check for physical incompatibility (e.g., clumping, separation) between this compound and other components.[4]
-
Evaluate Adjuvants and Safeners: Experiment with the inclusion of registered safeners or appropriate adjuvants in your formulation. Safeners are chemical agents that can reduce the phytotoxic effects of pesticides on crop plants.[6] Adjuvants can modify the spray solution's properties to improve coverage and uptake, but the wrong type can increase injury.[7]
Issue 2: Reduced Plant Growth or Yield in this compound Treated Groups
Symptoms: Plants treated with this compound exhibit a statistically significant reduction in biomass, height, or yield compared to the control group, even in the absence of obvious visual phytotoxicity symptoms.
Potential Causes:
-
Sub-lethal Phytotoxicity: this compound may be interfering with the plant's metabolic processes at a level that doesn't produce visible lesions but still impairs growth and development. Strobilurin fungicides act by inhibiting mitochondrial respiration in fungi, and a similar mechanism could partially affect plant cell respiration.
-
Hormonal Imbalance: Some fungicides can influence plant hormonal pathways, which could indirectly lead to reduced growth.
Solutions:
-
Quantitative Growth Analysis: Implement rigorous quantitative measurements of plant growth parameters (e.g., plant height, leaf area, fresh and dry weight) at multiple time points throughout your experiment.
-
Physiological and Biochemical Assays: Conduct assays to assess key physiological indicators such as photosynthetic rate, chlorophyll content, and oxidative stress markers (e.g., MDA, H₂O₂ levels) to pinpoint the mechanism of growth inhibition.
-
Test for Mitigation with Biostimulants: Some research suggests that biostimulants may help mitigate stress caused by fungicides. Consider including treatments with biostimulants in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the typical visual symptoms of this compound phytotoxicity?
A1: Common symptoms include yellow or brown spots on leaves, leaf curling or distortion, chlorosis (yellowing), and necrosis (tissue death) appearing as burnt leaf margins or patches.[1][2][3]
Q2: Are there specific plant species or cultivars known to be sensitive to this compound?
A2: While this compound is generally considered to have good crop safety, some sweet cherry varieties have been reported to be sensitive, exhibiting leaf burning. Sensitive varieties include 'Somerset,' 'Sweetheart,' 'Valera,' 'Van,' and 'Vandalay'. Minor to moderate injury has been observed on 'Cavalier,' 'Coral Champagne,' 'Emperor Francis,' 'Royalton,' 'Schmidt,' 'Summit,' and 'Viva'.
Q3: How can I prevent phytotoxicity when using this compound in a tank mix?
A3: Always conduct a jar test for physical compatibility before mixing.[4] Avoid mixing emulsifiable concentrate (EC) formulations with other ECs, as the solvents can increase the risk of phytotoxicity.[5] Be cautious when mixing with oil-based products, as they can enhance the penetration of the fungicide into the plant tissue, potentially causing damage.[7] Always follow the label instructions for all products in the tank mix.
Q4: What is the role of adjuvants in this compound applications?
A4: Adjuvants can improve the performance of this compound by enhancing wetting, spreading, and uptake of the active ingredient.[4] However, some adjuvants, particularly penetrating or oil-based ones, can increase the risk of phytotoxicity, especially on sensitive plants.[7] It is crucial to select the appropriate adjuvant and test it on a small scale first.
Q5: Can safeners be used to mitigate this compound phytotoxicity?
A5: While safeners are commonly used to protect crops from herbicide injury, their use with fungicides is less established. Some research suggests that strobilurin fungicides themselves may act as safeners against herbicides.[6] Further research is needed to identify specific safeners that are effective in reducing this compound phytotoxicity.
Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity
Objective: To visually and quantitatively assess the phytotoxicity of this compound on a sensitive plant species.
Methodology:
-
Plant Material: Use a known sensitive plant species/cultivar or a species of interest. Grow plants under controlled environmental conditions (e.g., growth chamber or greenhouse) to a uniform developmental stage.
-
Treatments:
-
Control (water or solvent carrier only)
-
This compound at the recommended application rate (1X)
-
This compound at a higher rate (e.g., 2X or 4X) to induce phytotoxicity.
-
-
Application: Apply treatments as a foliar spray until runoff or as a soil drench, depending on the intended experimental use. Ensure uniform coverage.
-
Visual Assessment: At 3, 7, and 14 days after treatment, visually assess plants for phytotoxicity symptoms using a rating scale (see Table 1).
-
Quantitative Assessment: At the end of the experiment (e.g., 14 or 21 days after treatment), measure plant height, number of leaves, leaf area, and fresh and dry weight of shoots and roots.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.
Table 1: Phytotoxicity Rating Scale
| Rating | Description of Symptoms |
| 0 | No visible signs of phytotoxicity. |
| 1 | Slight leaf discoloration or minor leaf distortion. |
| 2 | Moderate chlorosis, necrosis, or leaf malformation. |
| 3 | Severe stunting, extensive leaf burn, or significant leaf drop. |
| 4 | Plant death. |
Protocol 2: Evaluating the Efficacy of a Safener or Adjuvant in Mitigating Phytotoxicity
Objective: To determine if a safener or adjuvant can reduce the phytotoxicity of this compound.
Methodology:
-
Plant Material and Growth Conditions: As described in Protocol 1.
-
Treatments:
-
Control
-
This compound at a phytotoxic rate (e.g., 2X)
-
Safener/Adjuvant alone
-
This compound (2X) + Safener/Adjuvant
-
-
Application: Apply treatments as a tank mix or in a sequence as recommended by the product labels.
-
Assessment: Conduct visual and quantitative assessments as described in Protocol 1.
-
Data Analysis: Compare the phytotoxicity ratings and growth parameters between the "this compound" and "this compound + Safener/Adjuvant" treatments to evaluate the mitigating effect.
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound phytotoxicity.
Caption: Proposed mechanism of this compound action and phytotoxicity.
Caption: General experimental workflow for phytotoxicity assessment.
References
- 1. e-gro.org [e-gro.org]
- 2. snellsci.com [snellsci.com]
- 3. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 4. Pesticide Tank Mix Incompatibility [exactoinc.com]
- 5. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 6. DE102011080016A1 - Use of seed treatment active substance comprising strobilurin fungicides, e.g. as safeners for avoiding or reducing phytotoxic effects of herbicides on useful plants, preferably crop plants, and in crop plants protective agents - Google Patents [patents.google.com]
- 7. Revised information on spray adjuvants for fruit crops - Fruit & Nuts [canr.msu.edu]
Technical Support Center: Enhancing Kresoxim-methyl Biological Activity with Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when enhancing the biological activity of kresoxim-methyl with adjuvants during your experiments.
Troubleshooting Guides
This section addresses common problems that may arise during the preparation and application of this compound and adjuvant mixtures.
Issue 1: Poor Disease Control Despite Adjuvant Use
Possible Causes:
-
Incorrect Adjuvant Selection: The choice of adjuvant is critical and depends on the target pathogen, crop, and environmental conditions. Not all adjuvants are compatible with or enhance the efficacy of this compound, which is a strobilurin fungicide.[1]
-
Fungicide Resistance: The target pathogen population may have developed resistance to strobilurin fungicides like this compound. The use of an adjuvant will not overcome pre-existing resistance.[1][2]
-
Improper Application Timing: this compound has protective, curative, and eradicative properties, but its effectiveness is maximized when applied preventatively or at the very early stages of disease development.[3]
-
Inadequate Spray Coverage: Poor coverage of the plant canopy can lead to suboptimal disease control, even with the addition of an adjuvant.
-
Environmental Factors: Rain, dew, or high temperatures can negatively impact the performance of the fungicide and adjuvant mixture. For instance, rainfall shortly after application can wash off the product before it has been adequately absorbed.[4]
Solutions:
-
Adjuvant Selection:
-
For waxy or hairy leaf surfaces, consider using a non-ionic surfactant (NIS) or a methylated seed oil (MSO) to improve spreading and penetration.
-
Organosilicone surfactants are known for their superior spreading properties and can significantly increase coverage.[5]
-
Always check the this compound product label for any specific adjuvant recommendations or restrictions.
-
-
Resistance Management:
-
Alternate this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups.
-
Avoid sequential applications of strobilurin fungicides. A good guideline is to use strobilurins for no more than one-third of the total fungicide applications in a season.[1]
-
If resistance is suspected, conduct a sensitivity test on the pathogen population.
-
-
Application Timing:
-
Scout fields regularly and apply this compound at the first sign of disease or based on predictive disease models.
-
-
Spray Coverage:
-
Ensure proper calibration of spray equipment to deliver the recommended volume and droplet size.
-
Consider using adjuvants specifically designed to improve deposition and reduce drift.
-
-
Environmental Considerations:
-
Avoid spraying when rain is imminent. Many formulations require a rain-free period to become rainfast.
-
Be mindful of temperature and humidity, as these can affect droplet evaporation and uptake.
-
Issue 2: Phytotoxicity Observed on Treated Plants
Possible Causes:
-
Adjuvant-Induced Phytotoxicity: Some adjuvants, particularly at higher concentrations, can cause crop injury. This is a known concern with certain types of adjuvants when used with specific crops.[4][6]
-
Tank Mix Incompatibility: A synergistic effect between this compound and the adjuvant, or other tank-mixed products, can lead to phytotoxicity.[2]
-
Crop Sensitivity: Certain plant species or varieties are more sensitive to this compound or specific adjuvants. For example, some sweet cherry varieties are known to be sensitive to this compound.[1][6]
-
Environmental Stress: Plants under stress from drought, heat, or other factors may be more susceptible to phytotoxicity.
Solutions:
-
Conduct a Jar Test: Before tank mixing, perform a jar test to check for physical incompatibility between this compound and the chosen adjuvant.
-
Follow Label Instructions: Adhere strictly to the recommended rates for both the fungicide and the adjuvant.
-
Small-Scale Test: Before treating a large area, test the mixture on a small number of plants to check for any signs of phytotoxicity.
-
Check for Crop-Specific Sensitivities: Consult the product labels and other technical resources for any known sensitivities of your specific crop or variety to this compound or the adjuvant.
-
Avoid Spraying Stressed Plants: Do not apply fungicide and adjuvant mixtures to plants that are already under significant environmental stress.
Issue 3: Incompatibility in the Spray Tank (e.g., clumping, separation)
Possible Causes:
-
Improper Mixing Order: The order in which products are added to the spray tank is crucial for ensuring a stable mixture. Adding oil-based adjuvants before water-dispersible granules (like some this compound formulations) can lead to clumping.[7]
-
Water Quality: The pH, hardness, and temperature of the water used for the spray solution can affect the compatibility and stability of the tank mix. Most fungicides perform best in slightly acidic water.[8]
-
Insufficient Agitation: Continuous and adequate agitation is necessary to keep the components of the tank mix properly suspended.[7]
-
Chemical Incompatibility: The chemical properties of the this compound formulation and the adjuvant may be inherently incompatible.[2]
Solutions:
-
Follow the Correct Mixing Order: A common recommendation is to fill the tank with half the required water, begin agitation, and then add products in the following order:
-
Water-conditioning agents
-
Wettable powders (WP) and water-dispersible granules (WG) - Allow to fully disperse.
-
Suspension concentrates (SC) or flowables (F)
-
Emulsifiable concentrates (EC)
-
Solutions (S) and soluble powders (SP)
-
Adjuvants (add last)
-
Fill the remainder of the tank with water.
-
-
Test Water Quality: Test your water source for pH and hardness. Use buffering or conditioning agents if necessary to bring the water to the optimal range for the fungicide.[8]
-
Ensure Continuous Agitation: Keep the sprayer's agitation system running throughout the mixing process and until the tank is empty.
-
Perform a Jar Test: A jar test is the most reliable way to determine the physical compatibility of a tank mix before loading the sprayer.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which adjuvants enhance this compound's activity?
A1: Adjuvants primarily enhance the biological activity of this compound through physical and physiological mechanisms. They can improve the spreading of the fungicide on the leaf surface, increase its retention by reducing droplet bounce, and enhance its penetration through the plant cuticle. This leads to a higher concentration of the active ingredient reaching the target site within the plant or on the fungal pathogen.
Q2: Are there any quantitative data available on the performance enhancement of this compound with specific adjuvants?
Table 1: Hypothetical Performance Enhancement of this compound with Different Adjuvant Types (Illustrative)
| Adjuvant Type | Concentration | Target Pathogen | Crop | % Increase in Disease Control (Illustrative) |
| Non-ionic Surfactant | 0.1% v/v | Powdery Mildew | Grape | 10-15% |
| Methylated Seed Oil | 0.5% v/v | Apple Scab | Apple | 15-25% |
| Organosilicone Surfactant | 0.05% v/v | Powdery Mildew | Cucumber | 20-30% |
Note: This table is for illustrative purposes only. Actual performance will vary.
Q3: What is the signaling pathway affected by this compound?
A3: this compound is a Quinone outside Inhibitor (QoI) fungicide that targets the mitochondrial respiratory chain in fungi.[1] It specifically binds to the Qo site of the cytochrome bc1 complex (Complex III), which blocks the transfer of electrons between cytochrome b and cytochrome c1. This inhibition disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to the cessation of fungal growth and development.
Caption: this compound's mode of action in the fungal mitochondrial respiratory chain.
Experimental Protocols
This section provides generalized methodologies for conducting key experiments to evaluate the efficacy of this compound with adjuvants.
Protocol 1: In Vitro Fungicide Efficacy Screening (Poisoned Food Technique)
Objective: To determine the inhibitory effect of this compound and adjuvant combinations on the mycelial growth of a target fungus in a controlled laboratory setting.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
This compound technical grade or a commercial formulation
-
Selected adjuvants
-
Sterile distilled water
-
Micropipettes
-
Laminar flow hood
-
Incubator
Procedure:
-
Prepare Fungicide and Adjuvant Stock Solutions: Prepare stock solutions of this compound and the adjuvants in sterile distilled water or an appropriate solvent.
-
Amend the Growth Medium:
-
Melt the PDA medium and cool it to 45-50°C.
-
Under a laminar flow hood, add the required amount of this compound and adjuvant stock solutions to the molten PDA to achieve the desired final concentrations. Mix thoroughly.
-
Prepare a control set with PDA only and another with PDA and the adjuvant alone to assess any intrinsic antifungal activity of the adjuvant.
-
-
Pour Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.
-
Inoculation:
-
Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing culture of the target fungus.
-
Place the mycelial disc, mycelial side down, in the center of each PDA plate.
-
-
Incubation: Seal the plates with parafilm and incubate them at the optimal temperature for the growth of the target fungus (e.g., 25 ± 2°C).
-
Data Collection:
-
Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the average colony diameter for each treatment.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = ((dc - dt) / dc) * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Caption: Workflow for in vitro fungicide efficacy screening.
Protocol 2: Field Trial for Efficacy Evaluation
Objective: To evaluate the performance of this compound and adjuvant combinations in controlling a target disease under field conditions.
Experimental Design:
-
Randomized Complete Block Design (RCBD): This design helps to minimize the effects of field variability.
-
Treatments:
-
Untreated Control
-
This compound alone (at the recommended rate)
-
This compound + Adjuvant A (at recommended rates)
-
This compound + Adjuvant B (at recommended rates)
-
(Optional) Adjuvant A alone
-
(Optional) Adjuvant B alone
-
-
Replications: A minimum of 3-4 replications for each treatment.
-
Plot Size: The size of the plots will depend on the crop and application equipment but should be large enough to obtain representative data and minimize spray drift between plots.
Procedure:
-
Site Selection: Choose a field with a history of the target disease and uniform soil and environmental conditions.
-
Plot Establishment: Mark out the plots according to the experimental design, leaving buffer zones between plots to prevent spray drift.
-
Application of Treatments:
-
Apply the treatments at the appropriate crop stage and/or when environmental conditions are conducive to disease development.
-
Use a calibrated sprayer to ensure accurate and uniform application.
-
Record all relevant application details, including date, time, weather conditions, and spray volume.
-
-
Disease Assessment:
-
Assess disease incidence (% of plants infected) and severity (% of tissue area affected) at regular intervals after application.
-
Use standardized rating scales for disease assessment.
-
-
Phytotoxicity Assessment: Visually inspect the plots for any signs of crop injury (e.g., leaf burn, stunting, discoloration) at regular intervals after application.
-
Yield Data Collection: At the end of the growing season, harvest the crop from each plot and measure the yield.
-
Data Analysis:
-
Analyze the disease incidence, severity, and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between the treatments.
-
Caption: Workflow for a field trial to evaluate fungicide and adjuvant efficacy.
References
- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 2. Frontiers | A selected organosilicone spray adjuvant does not enhance lethal effects of a pyrethroid and carbamate insecticide on honey bees [frontiersin.org]
- 3. extension.okstate.edu [extension.okstate.edu]
- 4. Effect of strobilurin fungicide on the initial growth of common bean plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ppqs.gov.in [ppqs.gov.in]
- 6. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 7. Avoid Tank Mixing Errors [ag.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Kresoxim-methyl Resistant Fungal Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing Kresoxim-methyl resistant fungal populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to this compound?
A1: The primary mechanism of resistance to this compound, a Quinone outside Inhibitor (QoI) fungicide, is a single point mutation in the cytochrome b gene (cytb).[1][2][3][4] This mutation results in an amino acid substitution from glycine to alanine at position 143 (G143A).[1][2][3] This alteration in the target protein reduces the binding affinity of this compound to the Qo site of the cytochrome bc1 complex, rendering the fungicide ineffective at inhibiting mitochondrial respiration.[2][4][5]
Q2: Are there other mechanisms of resistance to this compound?
A2: Yes, while the G143A mutation is the most common and significant mechanism, other mechanisms have been identified, although their impact appears to be more limited.[2] These include:
-
Alternative Oxidase (AOX) Pathway: Some fungi can activate an alternative respiratory pathway that bypasses the cytochrome bc1 complex, the target of QoI fungicides.[5][6] This allows the fungus to continue respiration and ATP production even in the presence of the fungicide.
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.[4][5]
-
Other Mutations in the Cytochrome b Gene: While less common, other mutations in the cytb gene, such as F129L and G137R, have been associated with reduced sensitivity to QoI fungicides.[4][7]
Q3: How can I detect this compound resistance in my fungal isolates?
A3: Resistance to this compound can be detected using both biological and molecular methods.
-
Biological Assays (Fungicide Sensitivity Assays): These assays determine the effective concentration of the fungicide that inhibits fungal growth by 50% (EC50). A significant increase in the EC50 value of an isolate compared to a known sensitive (wild-type) strain indicates resistance.
-
Molecular Assays: These methods directly detect the genetic mutations conferring resistance. The most common method is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) to detect the G143A mutation. Other methods include quantitative PCR (qPCR) and sequencing of the cytochrome b gene.[1][7]
Q4: What are the key strategies for managing this compound resistant fungal populations in a research setting?
A4: Effective management of this compound resistance involves a multi-faceted approach to minimize the selection pressure for resistant strains. Key strategies include:
-
Fungicide Rotation: Avoid the continuous use of this compound or other QoI fungicides (FRAC Group 11). Rotate with fungicides that have different modes of action.[8]
-
Fungicide Mixtures: Use tank mixtures of this compound with a fungicide from a different FRAC group that is effective against the target pathogen.[8]
-
Integrated Pest Management (IPM): Employ a combination of cultural, biological, and chemical control methods to manage fungal populations and reduce the reliance on fungicides.[9][10] This includes using resistant cultivars, sanitation practices, and monitoring environmental conditions to predict disease outbreaks.
-
Monitoring: Regularly monitor fungal populations for the emergence of resistance to guide the selection of effective fungicides.
Q5: Is there a fitness cost associated with this compound resistance?
A5: In some cases, the G143A mutation that confers resistance to this compound can be associated with a fitness cost to the fungus in the absence of the fungicide.[11][12][13][14] This means that resistant strains may be less competitive than sensitive strains in terms of growth rate, sporulation, or overwintering ability.[11][12][13][14] However, the extent of this fitness cost can vary depending on the fungal species and environmental conditions.[11] The presence of a fitness cost is an important factor in resistance management, as it can lead to a decline in the frequency of resistant strains when the selection pressure from the fungicide is removed.[11][12]
Troubleshooting Guides
Problem 1: My this compound treatment is no longer effective in controlling my fungal cultures.
| Possible Cause | Troubleshooting Step |
| Development of Resistance | 1. Perform a fungicide sensitivity assay to determine the EC50 value of your fungal isolate for this compound and compare it to a known sensitive strain. A significant increase in the EC50 value suggests resistance. 2. Use molecular methods like PCR-RFLP to screen for the G143A mutation in the cytochrome b gene. |
| Incorrect Application | 1. Verify the concentration of your this compound stock solution and the final concentration used in your experiment. 2. Ensure proper and uniform application of the fungicide to your cultures. |
| Degradation of Fungicide | 1. Check the expiration date of your this compound stock. 2. Store the fungicide according to the manufacturer's instructions to prevent degradation. |
Problem 2: I am getting ambiguous results from my PCR-RFLP assay for the G143A mutation.
| Possible Cause | Troubleshooting Step |
| Poor DNA Quality | 1. Quantify your extracted fungal DNA and check its purity using a spectrophotometer (A260/A280 ratio). 2. If the quality is low, re-extract the DNA using a different protocol or a commercial kit. |
| Non-specific PCR Amplification | 1. Optimize the annealing temperature of your PCR. 2. Redesign your primers to be more specific to the fungal cytochrome b gene. |
| Incomplete Restriction Digestion | 1. Increase the incubation time or the amount of restriction enzyme. 2. Verify the activity of your restriction enzyme. |
| Heteroplasmy | The presence of both wild-type and mutated mitochondrial DNA within the same isolate can lead to faint bands of both digested and undigested PCR products. Consider sequencing the PCR product to confirm heteroplasmy. |
Data Presentation
Table 1: Comparative EC50 Values of this compound and other QoI Fungicides for Sensitive (Wild-Type) and Resistant (G143A) Fungal Strains.
| Fungicide | Fungal Species | Genotype | EC50 (µg/mL) | Reference |
| This compound | Venturia inaequalis | Wild-Type | 0.003 - 0.14 | [15] |
| This compound | Venturia inaequalis | G143A | >100 | [16] |
| Pyraclostrobin | Corynespora cassiicola | Wild-Type | <0.1 | |
| Pyraclostrobin | Corynespora cassiicola | G143A | 15.7 - 121 | |
| Azoxystrobin | Cercospora sojina | Wild-Type | <1 | [3] |
| Azoxystrobin | Cercospora sojina | G143A | >1 | [3] |
| Trifloxystrobin | Alternaria alternata | Wild-Type | <1 | |
| Trifloxystrobin | Alternaria alternata | H134R/H277Y | 101.46 |
Experimental Protocols
Protocol 1: Fungal Genomic DNA Extraction for PCR
This protocol is a rapid and efficient method for extracting fungal DNA suitable for PCR amplification.
Materials:
-
Fungal mycelium
-
1.5 mL microcentrifuge tubes
-
Sterile toothpicks or micropestles
-
Lysis buffer (400 mM Tris-HCl pH 8.0, 60 mM EDTA pH 8.0, 150 mM NaCl, 1% SDS)
-
Potassium acetate solution (5 M, pH 4.8)
-
Isopropanol
-
70% Ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Microcentrifuge
Procedure:
-
Scrape a small amount of fungal mycelium from a culture plate using a sterile toothpick and transfer it to a 1.5 mL microcentrifuge tube containing 500 µL of lysis buffer.
-
Disrupt the mycelium by grinding with a micropestle or vortexing vigorously.
-
Incubate at room temperature for 10 minutes.
-
Add 150 µL of potassium acetate solution, vortex briefly, and centrifuge at >10,000 x g for 1 minute.
-
Transfer the supernatant to a new 1.5 mL tube.
-
Add an equal volume of isopropanol and mix by inversion.
-
Centrifuge at >10,000 x g for 2 minutes to pellet the DNA.
-
Discard the supernatant and wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at >10,000 x g for 1 minute.
-
Discard the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in 50 µL of TE buffer.
-
Store the DNA at -20°C.
Protocol 2: PCR-RFLP for Detection of the G143A Mutation
This protocol describes the amplification of a fragment of the cytochrome b gene and subsequent restriction digestion to detect the G143A mutation.
Materials:
-
Fungal genomic DNA
-
PCR primers (Forward and Reverse) flanking the G143 codon of the cytochrome b gene (Primer sequences will vary depending on the fungal species)
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Restriction enzyme Fnu4HI (or another enzyme that specifically recognizes the mutation)
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
PCR thermocycler
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
PCR Amplification:
-
Set up a PCR reaction containing: 1 µL of fungal genomic DNA, 1 µL of each primer (10 µM), 5 µL of 10x PCR buffer, 1 µL of dNTPs (10 mM), 0.5 µL of Taq DNA polymerase, and nuclease-free water to a final volume of 50 µL.
-
Use the following cycling conditions (these may need optimization):
-
Initial denaturation: 94°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Run a small amount of the PCR product on an agarose gel to confirm successful amplification.
-
-
Restriction Digestion:
-
In a new tube, mix 10 µL of the PCR product, 1 µL of the restriction enzyme Fnu4HI, 2 µL of the corresponding 10x reaction buffer, and 7 µL of nuclease-free water.
-
Incubate at 37°C for 1-2 hours.
-
-
Gel Electrophoresis:
-
Load the digested PCR product onto a 2% agarose gel containing ethidium bromide.
-
Run the gel until the fragments are well-separated.
-
Visualize the DNA fragments under UV light.
-
Interpretation:
-
Sensitive (Wild-Type, GGT codon): The PCR product will not be digested by Fnu4HI.
-
Resistant (G143A, GCT codon): The PCR product will be digested by Fnu4HI into two smaller fragments.
Protocol 3: Fungicide Sensitivity Assay and EC50 Calculation
This protocol describes how to determine the EC50 value of a fungicide for a fungal isolate using an agar dilution method.
Materials:
-
Fungal isolate
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
This compound stock solution (in a suitable solvent like acetone or DMSO)
-
Sterile petri dishes
-
Sterile cork borer or scalpel
-
Incubator
Procedure:
-
Prepare Fungicide-Amended Media:
-
Prepare a series of dilutions of the this compound stock solution.
-
Autoclave the PDA medium and cool it to approximately 50-55°C.
-
Add the appropriate volume of each fungicide dilution to individual flasks of molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended media into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the margin of an actively growing fungal colony, take a small mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place one mycelial plug in the center of each fungicide-amended plate and the control plate.
-
-
Incubation:
-
Incubate the plates at the optimal growth temperature for the fungus until the colony on the control plate has reached a significant diameter (e.g., 7-14 days).
-
-
Data Collection:
-
Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:
-
% Inhibition = [ (Diameter of control colony - Diameter of treated colony) / Diameter of control colony ] x 100
-
-
-
EC50 Calculation:
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration.
-
Use a statistical software package (e.g., R with the 'drc' package, GraphPad Prism) to perform a non-linear regression analysis (e.g., four-parameter logistic model) to fit a dose-response curve to the data.
-
The software will calculate the EC50 value, which is the concentration of the fungicide that causes 50% inhibition of mycelial growth.
-
Mandatory Visualizations
Caption: this compound mode of action and resistance mechanism.
Caption: Experimental workflow for detecting this compound resistance.
Caption: Decision tree for managing this compound resistance.
References
- 1. scispace.com [scispace.com]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Cloning of the Cytochrome b Gene From the Tomato Powdery Mildew Fungus Leveillula taurica Reveals High Levels of Allelic Variation and Heteroplasmy for the G143A Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Mini-Preparation of Fungal DNA for PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Cytochrome b Gene-Based Assay for Monitoring the Resistance of Colletotrichum spp. to Pyraclostrobin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. protocols.io [protocols.io]
- 10. How to compute EC50 C50 in Dose Response fitting [originlab.com]
- 11. frac.info [frac.info]
- 12. apps.who.int [apps.who.int]
- 13. Development of PCR-RFLP Technique for Identify Several Members of Fusarium incarnatum-equiseti Species Complex and Fusarium fujikuroi Species Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. plant-protection.net [plant-protection.net]
Influence of pH and temperature on Kresoxim-methyl stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kresoxim-methyl. The information focuses on the influence of pH and temperature on its stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for maintaining this compound stability in aqueous solutions?
A1: this compound is most stable in acidic conditions. At a pH of 5, its hydrolysis half-life is significantly longer, making it very stable.[1] As the pH increases, its stability decreases, with rapid degradation occurring under alkaline conditions. For short-term storage and use in experiments, maintaining a pH at or below 7 is recommended. While specific optimal temperature data is limited, studies indicate that lower temperatures slow down the degradation process. For long-term storage of analytical samples, freezing at -20°C is recommended and has been shown to keep the compound stable for at least 18 months.[2][3]
Q2: How quickly does this compound degrade at different pH levels?
A2: The degradation rate of this compound is highly dependent on the pH of the solution. Under acidic conditions (pH 5), it is very stable. At neutral pH (pH 7), the half-life is approximately 34 days.[1] However, in alkaline conditions (pH 9), it degrades rapidly, with a half-life of about 7 hours.[1] One study noted a half-life of 0.5 days at pH 9.[4][5]
Q3: What is the primary degradation product of this compound in aqueous solutions?
A3: The major degradation route for this compound is the hydrolysis of the methyl ester, which leads to the formation of its corresponding acid metabolite, known as BF 490-1.[6] This conversion is particularly rapid in alkaline environments.[6]
Q4: Can other environmental factors besides pH and temperature affect the stability of this compound?
A4: Yes, other factors can influence its stability. Photolysis, or degradation by light, is a significant pathway for this compound degradation.[4] The presence of certain substances, such as humic acids and metal ions like Fe³⁺, can also accelerate its breakdown in aquatic environments.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in solution | High pH: The solution may be neutral or alkaline, leading to rapid hydrolysis. | 1. Measure the pH of your solution. 2. If the pH is above 7, adjust it to a slightly acidic level (e.g., pH 5-6) using a suitable buffer, if compatible with your experimental design. |
| Elevated Temperature: The solution may be stored at room temperature or higher, accelerating degradation. | 1. Store stock solutions and experimental samples at refrigerated temperatures (2-8°C) for short-term use. 2. For long-term storage, keep solutions frozen at -20°C. | |
| Light Exposure: Samples may be exposed to light, causing photolytic degradation. | 1. Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. 2. Minimize light exposure during experimental procedures. | |
| Inconsistent results in stability studies | Variable pH: The pH of the buffer or solution may not be consistent across experiments. | 1. Prepare fresh buffers for each experiment and verify the pH before use. 2. Ensure that the addition of this compound or other reagents does not significantly alter the final pH of the solution. |
| Inaccurate Temperature Control: The incubator or water bath temperature may be fluctuating. | 1. Calibrate your temperature control equipment regularly. 2. Use a calibrated thermometer to monitor the temperature of your samples throughout the experiment. | |
| Difficulty in detecting this compound and its acid metabolite | Inappropriate Analytical Method: The chosen analytical method may not be sensitive or specific enough. | 1. Utilize validated analytical methods such as HPLC with UV or MS/MS detection for accurate quantification. 2. Ensure proper sample preparation, including extraction and purification steps, to remove interfering matrix components. |
| Degradation during sample preparation: The compound may be degrading during extraction or cleanup steps. | 1. Perform sample preparation steps quickly and at a low temperature where possible. 2. Check the pH of any aqueous solutions used during extraction to ensure they are not alkaline. |
Data on this compound Stability
Table 1: Influence of pH on the Hydrolysis Half-life (DT₅₀) of this compound at 20°C
| pH | Half-life (DT₅₀) | Stability |
| 5 | 822 days | Very Stable |
| 7 | 34 days | Relatively Stable |
| 9 | 0.29 days (~7 hours) | Unstable |
Source:[1]
Table 2: Influence of Temperature on the Half-life (DT₅₀) of this compound and its Acid Metabolite in Soil
| Temperature (°C) | Half-life (DT₅₀) in Days |
| 10 | 122 |
| 20 | 25 |
| 30 | 22 |
Note: Data is for the combined residues in Limbergerhof sandy loam soil. Source:[6]
Experimental Protocols
Protocol for Determining the Hydrolytic Stability of this compound
This protocol outlines a general procedure for assessing the stability of this compound in aqueous solutions at different pH and temperature values.
1. Materials:
- This compound analytical standard
- Sterile, buffered aqueous solutions at pH 5, 7, and 9
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Temperature-controlled incubator or water bath
- Amber glass vials with screw caps
- HPLC system with UV or MS/MS detector
- Analytical column suitable for pesticide analysis (e.g., C18)
2. Procedure:
- Preparation of Test Solutions:
- Prepare a stock solution of this compound in acetonitrile.
- In separate amber glass vials, add a small aliquot of the stock solution to the pH 5, 7, and 9 buffer solutions to achieve the desired final concentration. Ensure the volume of acetonitrile is minimal to avoid affecting the solution's properties.
- Incubation:
- Prepare triplicate samples for each pH and temperature condition to be tested (e.g., 20°C, 25°C, 30°C).
- Place the vials in a temperature-controlled incubator or water bath set to the desired temperature.
- Sampling:
- At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 30 days for pH 5 and 7; and more frequent intervals like 0, 2, 4, 6, 8, 12, and 24 hours for pH 9), withdraw an aliquot from each vial.
- Sample Analysis:
- Immediately analyze the collected samples by HPLC to determine the concentration of this compound. A typical mobile phase could be a gradient of acetonitrile and water.
- Data Analysis:
- Plot the natural logarithm of the this compound concentration versus time for each pH and temperature condition.
- Determine the degradation rate constant (k) from the slope of the regression line.
- Calculate the half-life (DT₅₀) using the formula: DT₅₀ = ln(2) / k.
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: Influence of pH and temperature on this compound stability.
References
Validation & Comparative
Comparative Efficacy of Kresoxim-methyl and Other Strobilurin Fungicides: A Scientific Guide
This guide provides a detailed comparison of the efficacy of Kresoxim-methyl and other prominent strobilurin fungicides, including Azoxystrobin, Pyraclostrobin, and Trifloxystrobin. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data and detailed methodologies.
Introduction to Strobilurin Fungicides
Strobilurin fungicides, also known as QoI (Quinone outside Inhibitors), are a class of agricultural fungicides inspired by a natural antifungal substance produced by the mushroom Strobilurus tenacellus.[1] These synthetic analogues were developed to be more resistant to UV light degradation.[1] Commercially available strobilurins include this compound, Azoxystrobin, Pyraclostrobin, and Trifloxystrobin.[1][2] They possess a broad spectrum of activity against various fungal pathogens, including those belonging to Ascomycetes, Basidiomycetes, and Oomycetes.[2] Their primary mode of action involves the inhibition of mitochondrial respiration, which ultimately leads to fungal cell death due to a lack of energy.[1][3]
Mechanism of Action: Inhibition of Mitochondrial Respiration
Strobilurin fungicides share a common biochemical mode of action. They disrupt the production of ATP within the fungal cell by blocking the electron transport chain in the mitochondria.[3][4] Specifically, they bind to the quinol oxidation (Qo) site of the cytochrome bc1 complex (also known as Complex III).[3][4][5] This binding action obstructs the transfer of electrons from cytochrome b to cytochrome c1, a critical step in the respiratory process.[3][5] The disruption of the electron flow prevents the synthesis of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and spore germination.[1][3]
Comparative Efficacy
The efficacy of strobilurin fungicides can vary significantly depending on the target pathogen, crop, and environmental conditions. The following tables summarize quantitative data from various studies comparing this compound with other strobilurins.
In Vitro Efficacy Data
In vitro studies are crucial for determining the intrinsic activity of a fungicide against a specific pathogen by measuring parameters such as the concentration required to inhibit fungal growth by 50% (EC50).
| Target Pathogen | Strobilurin Fungicide | Mycelial Growth Inhibition EC50 (µg/mL) | Conidial Germination Inhibition EC50 (µg/mL) | Reference |
| Magnaporthe oryzae (Rice Blast) | This compound | 0.024–0.287 | 0.012–0.105 | [6] |
| Azoxystrobin | 0.006–0.056 | 0.004–0.051 | [6] | |
| Fusarium kyushuense | This compound | 11.43 | 1.79 | [7] |
| Azoxystrobin | 6.25 | 1.60 | [7] |
Field and Greenhouse Efficacy Data
Field and greenhouse trials provide data on the performance of fungicides under more realistic conditions, often reported as percent disease control.
| Crop | Target Disease | Strobilurin Fungicide | Application Rate (g a.i./ha) | Disease Control (%) | Reference |
| Sugar Beet | Cercospora Leaf Spot | This compound | 200 | Poor | [8][9][10] |
| Azoxystrobin | 200 | Modest to Poor | [8][9][10] | ||
| Pyraclostrobin | 200 | Good | [8][9][10] | ||
| Trifloxystrobin | 200 | Excellent | [8][9][10] | ||
| Rice | Rice Blast | This compound | 187.5 | > 73% | [6] |
| Azoxystrobin | 187.5 | > 73% | [6] | ||
| Pearl Millet | Downy Mildew | This compound | Foliar Spray | 79% | [11] |
| Azoxystrobin | Foliar Spray | 91% | [11] | ||
| Trifloxystrobin | Foliar Spray | 59% | [11] |
Comparative Properties
Beyond direct efficacy, other properties such as systemic activity and duration of protection are critical for effective disease management.
| Property | This compound | Azoxystrobin | Pyraclostrobin | Trifloxystrobin | Reference |
| Systemic Property | Absorbed by roots and leaves, translocated in xylem | Systemic, absorbed by roots and leaves, translaminar mobility | Locally systemic with strong translaminar activity | Strongly adsorbed to waxy layers, translaminar activity | [12] |
| Duration of Protection | 10-14 days | > 15 days | > 15 days | > 15 days | [12] |
| Inhibitory Activity Rank | ≥ Trifloxystrobin | < Pyraclostrobin | > Azoxystrobin | ≤ this compound | [12] |
Experimental Protocols
Standardized protocols are essential for the accurate evaluation of fungicide efficacy.[13] Below are detailed methodologies for representative in vitro and field experiments.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is commonly used to determine the EC50 values of fungicides against mycelial growth.[14]
-
Preparation of Fungicide Stock Solutions: Dissolve the technical grade fungicide in an appropriate solvent (e.g., acetone or ethanol) to create a high-concentration stock solution.[15]
-
Preparation of Poisoned Media: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and sterilize it.[15] While the medium is still molten, add the fungicide stock solution to achieve a series of desired final concentrations.[15] A control medium with only the solvent is also prepared.[15]
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture of the target fungus onto the center of each fungicide-amended and control Petri dish.[16]
-
Incubation: Incubate the plates at a suitable temperature for the test fungus (e.g., 25°C) in the dark.[17]
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.[14][16]
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the log of the fungicide concentration.
Field Efficacy Trial
Field trials are necessary to evaluate fungicide performance under real-world agricultural conditions.[13][18]
-
Experimental Design: The experiment is typically laid out in a randomized complete block design (RCBD) with multiple replications for each treatment.[19] Treatments include an untreated control and the different fungicides at their proposed application rates.[19]
-
Crop Management: The crop is grown according to standard agricultural practices for the region.[19]
-
Fungicide Application: Fungicides are applied at specified growth stages or upon the first appearance of disease symptoms.[8] Applications are made using calibrated spray equipment to ensure uniform coverage.
-
Disease Assessment: Disease severity and incidence are recorded before the first application and at regular intervals thereafter.[8] This can be done by visually rating the percentage of plant tissue affected by the disease.
-
Data Collection: In addition to disease ratings, other data such as the Area Under the Disease Progress Curve (AUDPC), crop yield, and quality parameters are often collected.[8]
-
Statistical Analysis: The collected data are subjected to Analysis of Variance (ANOVA).[8] Treatment means are compared using a suitable test, such as Fisher's Least Significant Difference (LSD) test, to determine significant differences in efficacy.[8]
Conclusion
The comparative efficacy of this compound and other strobilurin fungicides is highly dependent on the target pathogen and specific use conditions. While this compound demonstrates good efficacy against certain diseases like rice blast, studies have shown it to be less effective against others, such as Cercospora leaf spot on sugar beet, when compared to strobilurins like Trifloxystrobin and Pyraclostrobin.[6][8] Azoxystrobin often shows a broad spectrum of high activity and good systemic properties.[11][12] Pyraclostrobin is noted for its high intrinsic inhibitory activity.[12] The choice of a particular strobilurin fungicide should be based on robust experimental data for the specific crop-pathogen system, alongside considerations for resistance management strategies, such as alternating modes of action.[20]
References
- 1. Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension [canr.msu.edu]
- 2. plantsciencejournal.com [plantsciencejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. QoI (Strobilurin) Fungicides: Benefits and Risks [apsnet.org]
- 5. An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic effects of azoxystrobin and this compound against Fusarium kyushuense examined using the Biolog FF MicroPlate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. researchgate.net [researchgate.net]
- 12. PK of Strobilurin Fungicides: Which is Better, Azoxystrobin, this compound, Pyraclostrobin or Trifloxystrobin? [kingquenson.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Biological characterization and in vitro fungicide screenings of a new causal agent of wheat Fusarium head blight in Tibet, China [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. eprints.uklo.edu.mk [eprints.uklo.edu.mk]
- 18. aquila.usm.edu [aquila.usm.edu]
- 19. ppqs.gov.in [ppqs.gov.in]
- 20. Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides | AHDB [ahdb.org.uk]
Synergistic Effects of Kresoxim-methyl in Fungicide Combinations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of Kresoxim-methyl when combined with other fungicides for the control of various plant pathogenic fungi. The data presented is compiled from recent scientific studies and is intended to inform research and development in the field of plant protection.
Overview of Synergistic Interactions
This compound, a quinone outside inhibitor (QoI) fungicide, demonstrates enhanced efficacy when used in combination with fungicides from other chemical groups, particularly demethylation inhibitors (DMIs). This synergy is attributed to the complementary modes of action of the combined fungicides, which target different sites within the fungal metabolic pathways. This compound inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex, disrupting the electron transport chain and halting ATP production. DMI fungicides, on the other hand, inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. The simultaneous disruption of these two critical pathways can lead to a more potent antifungal effect than the sum of the individual components.
Quantitative Data on Synergistic Efficacy
The following tables summarize quantitative data from various studies on the synergistic effects of this compound with other fungicides against specific plant pathogens.
This compound and Difenoconazole against Apple Scab (Venturia inaequalis)
Data on the synergistic interaction between this compound and difenoconazole for the control of apple scab is crucial for developing effective disease management strategies. While several studies have investigated the individual efficacy of these fungicides, specific data on their combined effect is still emerging. The table below presents available data on the individual efficacy of each fungicide. Further research is needed to quantify the synergistic ratio of their combination.
| Fungicide | Concentration (µg/mL) | Pathogen Strain | Efficacy Metric | Value | Citation |
| This compound | 0.35 | Venturia inaequalis (baseline) | ED50 | 0.35 µg/mL | [1] |
| Difenoconazole | 0.05 - 1.46 | Venturia inaequalis | EC50 | 0.05 - 1.46 µg/mL | [2][3] |
This compound and Tebuconazole against Chilli Fruit Rot (Colletotrichum truncatum)
A study on the in vitro efficacy of this compound and tebuconazole, another DMI fungicide, against Colletotrichum truncatum demonstrated a significant increase in mycelial growth inhibition when the two were combined.
| Treatment | Concentration (ppm) | Mycelial Growth Inhibition (%) after 10 days | Synergistic Ratio (SR)* | Citation |
| This compound 44.3% SC | 80 | 67.88 | - | [4] |
| Tebuconazole 25.9% EC | 20 | 88.82 | - | [4] |
| This compound + Tebuconazole | 40 + 10 | 86.12 | 1.15 | [4] |
| This compound + Tebuconazole | 20 + 10 | Not Reported | - | [4] |
| This compound + Tebuconazole | 10 + 10 | Not Reported | - | [4] |
| This compound + Tebuconazole | 40 + 5 | Not Reported | - | [4] |
| This compound + Tebuconazole | 20 + 5 | Not Reported | - | [4] |
| This compound + Tebuconazole | 10 + 5 | Not Reported | - | [4] |
*Synergistic Ratio (SR) was calculated using the Abbott's formula: SR = Observed inhibition / Expected inhibition. An SR value > 1 indicates synergy.
This compound and Boscalid against Grey Mould (Botrytis cinerea)
The combination of this compound with boscalid, a succinate dehydrogenase inhibitor (SDHI), has shown synergistic effects in controlling grey mould.
| Treatment | Pathogen Strain | Efficacy Metric | EC50 Value (mg/L) | Citation |
| This compound | Botrytis cinerea (baseline) | Mycelial Growth Inhibition | 2.38 ± 0.21 | |
| This compound | Botrytis cinerea (baseline) | Conidial Germination Inhibition | 0.28 ± 0.09 | |
| Boscalid | Botrytis cinerea (after 2 years of mixture use) | Conidial Germination Inhibition | 0.39 ± 0.08 | |
| This compound | Botrytis cinerea (after 2 years of mixture use) | Conidial Germination Inhibition | 0.26 ± 0.07 |
A field trial using a premixed formulation of this compound and boscalid (Resilience 300SC) demonstrated significant disease control in potato and tomato.
| Crop | Disease | Product | Disease Control (%) | Citation |
| Potato | Early Blight (Alternaria sp.) | Resilience 300SC | Not specified | |
| Tomato | Grey Mould (Botrytis sp.) | Resilience 300SC | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide to allow for replication and further investigation.
In Vitro Fungicide Efficacy Testing: Poisoned Food Technique
This method is used to evaluate the effect of fungicides on the mycelial growth of a pathogen.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Fungicide Stock Solution: Prepare a stock solution of the test fungicide(s) in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide).
-
Poisoned Media Preparation: While the PDA is still molten (around 45-50°C), add the required volume of the fungicide stock solution to achieve the desired final concentrations. For combination studies, add both fungicides to the same batch of media. Pour the poisoned PDA into sterile Petri plates. A control plate with no fungicide should also be prepared.
-
Inoculation: From a young, actively growing culture of the target fungus, cut a mycelial disc (typically 5-7 mm in diameter) from the edge of the colony using a sterile cork borer.
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of each poisoned and control PDA plate.
-
Data Collection: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark. Measure the colony diameter (in two perpendicular directions) at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
In Vivo Fungicide Efficacy on Detached Leaves
This assay assesses the protective and curative activity of fungicides on plant tissue.
Protocol:
-
Plant Material: Collect young, healthy, and untreated leaves from a susceptible host plant (e.g., apple leaves for Venturia inaequalis).
-
Fungicide Application:
-
Protective Assay: Spray the detached leaves with the fungicide solution until runoff and allow them to dry.
-
Curative Assay: Inoculate the leaves first and then apply the fungicide treatment after a specific incubation period (e.g., 24 or 48 hours).
-
-
Inoculation: Prepare a spore suspension of the target pathogen in sterile distilled water. Spray the spore suspension onto the adaxial (upper) surface of the leaves.
-
Incubation: Place the leaves in a moist chamber (e.g., a Petri dish with a moist filter paper) and incubate under controlled conditions (e.g., 18-20°C with a photoperiod) to allow for infection and disease development.
-
Disease Assessment: After a suitable incubation period (e.g., 7-14 days), visually assess the disease severity on each leaf by estimating the percentage of the leaf area covered by lesions.
-
Efficacy Calculation: Calculate the fungicide efficacy using the following formula: % Efficacy = ((Severity_control - Severity_treated) / Severity_control) * 100 where:
-
Severity_control = average disease severity on control leaves
-
Severity_treated = average disease severity on fungicide-treated leaves
-
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of combining QoI and DMI fungicides stems from their distinct and complementary modes of action, which create a multi-pronged attack on the fungal pathogen.
-
This compound (QoI): This fungicide acts on the mitochondrial respiratory chain. It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III). This binding blocks the transfer of electrons from ubiquinol to cytochrome c, which is a crucial step in the production of ATP, the cell's primary energy currency. The disruption of ATP synthesis leads to a rapid cessation of energy-dependent cellular processes, including spore germination and mycelial growth.
-
DMI Fungicides (e.g., Difenoconazole, Tebuconazole): These fungicides target the ergosterol biosynthesis pathway. Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in animal cells. DMIs inhibit the enzyme 14α-demethylase, which is a key enzyme in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell. This disrupts the integrity and function of the cell membrane, ultimately leading to cell death.
The synergistic interaction occurs because the fungus is simultaneously attacked at two vital and independent points: its energy production system and its cellular structure. This dual-action approach can be more effective than either fungicide alone, especially against fungal populations that may have developed reduced sensitivity to a single mode of action.
References
Kresoxim-methyl vs. Azoxystrobin for the Control of Cercospora Leaf Spot: A Comparative Guide
Introduction
Cercospora leaf spot (CLS), caused by various species of the fungal genus Cercospora, is a significant foliar disease affecting a wide range of crops, including sugar beet, soybeans, and various vegetables.[1][2][3] Effective management of CLS is crucial for preventing substantial yield losses.[1][4][5] Among the chemical control options, strobilurin fungicides have been widely used. This guide provides a detailed comparison of two prominent strobilurin fungicides, Kresoxim-methyl and Azoxystrobin, for the control of Cercospora leaf spot, with a focus on their efficacy, mode of action, and the critical issue of fungicide resistance.
Both this compound and Azoxystrobin belong to the Quinone outside Inhibitor (QoI) class of fungicides, also known as strobilurins (FRAC Group 11).[6][7][8] They were developed to inhibit mitochondrial respiration in pathogenic fungi, thereby preventing their growth and proliferation.[6][8][9]
Mode of Action: Quinone outside Inhibitors (QoI)
This compound and Azoxystrobin share the same specific mode of action. They are potent inhibitors of fungal mitochondrial respiration.[6][8][10] Their fungicidal activity is achieved by binding to the quinol outer (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.[6][8][11][12][13] This binding action blocks the electron transfer between cytochrome b and cytochrome c₁, which disrupts the production of adenosine triphosphate (ATP), the essential energy currency of the cell.[8][11][12][14] The inhibition of ATP synthesis ultimately halts vital fungal life processes, such as spore germination and mycelial growth.[9][12][15]
Due to this highly specific, single-site mode of action, QoI fungicides are prone to a high risk of resistance development in fungal populations.[7][9][11]
Comparative Efficacy in Controlling Cercospora Leaf Spot
Field studies have demonstrated variable efficacy of both Azoxystrobin and this compound against Cercospora species, with performance often influenced by the presence of resistant pathogen populations.
A study evaluating strobilurin fungicides for the control of Cercospora leaf spot on sugar beet found that trifloxystrobin was the most effective, followed by pyraclostrobin.[16][17] In the same study, Azoxystrobin provided modest to poor control, while this compound provided only poor disease control efficacy.[16][17][18]
The declining efficacy of QoI fungicides is largely attributed to the development of resistance within Cercospora populations.[1][2][19] Resistance is commonly conferred by a single point mutation, G143A, in the cytochrome b gene, which prevents the fungicide from binding to its target site.[1][7] Studies have confirmed the widespread presence of strobilurin-resistant Cercospora beticola and other Cercospora species in various regions, rendering fungicides like Azoxystrobin less effective.[1][5][19][20] Due to their shared mode of action, cross-resistance is observed among all strobilurin-based fungicides, meaning that if a pathogen population is resistant to Azoxystrobin, it will likely also be resistant to this compound.[2][7][14]
Data Presentation: Efficacy and Properties
| Feature | This compound | Azoxystrobin | Reference |
| FRAC Group | 11 (QoI Fungicide) | 11 (QoI Fungicide) | [6][8] |
| Mode of Action | Inhibits mitochondrial respiration at the Qo site of Complex III | Inhibits mitochondrial respiration at the Qo site of Complex III | [8][21] |
| Efficacy vs. CLS | Reported as providing poor control in some studies. | Reported as providing modest to poor control in some studies. | [16][17][18] |
| Activity Spectrum | Protective, curative, eradicative, and long residual activity. | Systemic, translaminar, protectant, and curative properties. | [22][23] |
| Resistance Risk | High; cross-resistance with other QoI fungicides. | High; resistance widespread in Cercospora populations. | [1][7][14][19] |
| Key Resistance Mutation | G143A in the cytochrome b gene. | G143A in the cytochrome b gene. | [1][7] |
Experimental Protocols
The evaluation of fungicide efficacy against Cercospora leaf spot typically involves structured field trials. Below is a generalized protocol based on common methodologies cited in research.
1. Experimental Design and Setup:
-
Design: Field trials are commonly established using a Randomized Complete Block Design (RCBD) with four or more replicates to account for field variability.[4][24]
-
Plots: Individual plots typically consist of multiple rows (e.g., six rows, 30 feet long) with defined spacing.[3][24] A susceptible crop variety is often planted to ensure adequate disease pressure for evaluation.[3][24]
-
Inoculation: To ensure consistent disease development, plots may be artificially inoculated with the pathogen (Cercospora spp.) using dried, infected leaf tissue.[3]
2. Fungicide Application:
-
Treatments: Fungicides are applied at specified rates and timings. Treatments include individual fungicides (e.g., this compound, Azoxystrobin), tank mixtures with other fungicide classes, and an untreated control for comparison.[3][17]
-
Application Method: Applications are made using calibrated sprayers (e.g., conventional nozzle or air-assist sprayers) to ensure uniform coverage.[3] Spray volumes and pressures are standardized across treatments.[3]
-
Timing: The first application is often timed to coincide with the initial appearance of disease symptoms or based on predictive models, followed by subsequent applications at regular intervals (e.g., 14-21 days).[7][17]
3. Disease Assessment and Data Collection:
-
Disease Severity: Disease severity is periodically assessed throughout the season using a standardized rating scale (e.g., a 1-10 scale where 1 indicates minimal spotting and 10 indicates severe defoliation).[24]
-
Yield Data: At the end of the growing season, the central rows of each plot are harvested to determine crop yield and quality parameters (e.g., root yield and sucrose concentration for sugar beet).[3][24]
-
Resistance Monitoring: Leaf samples may be collected to isolate the Cercospora pathogen. Molecular techniques, such as PCR-RFLP, are then used to test for the presence of resistance-conferring mutations like G143A.[20]
4. Statistical Analysis:
-
Data on disease severity and yield are subjected to Analysis of Variance (ANOVA).[3][4] Statistical tests (e.g., Duncan's multiple range test or Fisher's LSD) are used to determine significant differences between fungicide treatments.[18][25]
Conclusion and Recommendations for Researchers
Both this compound and Azoxystrobin are QoI (strobilurin) fungicides that function by inhibiting mitochondrial respiration in fungi. While they have historically been used for the control of Cercospora leaf spot, their efficacy is severely compromised by the widespread development of target-site resistance in Cercospora populations.[1][5][19] Experimental data suggests that under conditions where resistance is prevalent, both fungicides may provide poor to modest control of the disease.[16][17][18]
For researchers and drug development professionals, these findings underscore several key points:
-
Resistance is a Critical Factor: The presence of the G143A mutation in Cercospora populations is a primary determinant of field failure for all QoI fungicides. Efficacy trials must be coupled with resistance monitoring to accurately interpret results.
-
Need for Alternative Modes of Action: The declining performance of strobilurins highlights the urgent need for fungicides with novel modes of action to control Cercospora leaf spot effectively. Research should focus on discovering and developing active ingredients that are not subject to cross-resistance with existing chemistries.
-
Integrated Management Strategies: Future control strategies will rely on the integrated use of multiple fungicide classes with different modes of action, applied in rotation or as pre-formulated mixtures, to delay the development of resistance.[8][16] The efficacy of this compound or Azoxystrobin may be improved when used in mixtures with effective partners from different FRAC groups.[16][17]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Cercospora Leaf Blight Pathogen Resistant to Fungicides [lsuagcenter.com]
- 3. sbreb.org [sbreb.org]
- 4. Management of Cercospora Leaf Spot [Cercospora canescens Ellis and Martin] of Mothbean [Vigna aconitifolia (Jacq.) Marechal] through Fungicides [arccjournals.com]
- 5. Fungicide-resistant cercospora found in UK sugar beet - Farmers Weekly [fwi.co.uk]
- 6. Azoxystrobin (Azoxystrobin) - Cultivar Magazine [revistacultivar.com]
- 7. mdpi.com [mdpi.com]
- 8. pomais.com [pomais.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Azoxystrobin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. google.com [google.com]
- 14. Page loading... [wap.guidechem.com]
- 15. PK of Strobilurin Fungicides: Which is Better, Azoxystrobin, this compound, Pyraclostrobin or Trifloxystrobin? [kingquenson.com]
- 16. Comparative Efficacy, Selection of Effective Partners, and Application Time of Strobilurin Fungicides for Control of Cercospora Leaf Spot of Sugar Beet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. researchgate.net [researchgate.net]
- 19. First report of Strobilurin resistance in populations of Cercospora leaf spot now published - MSU Extension [canr.msu.edu]
- 20. Characterization of QoI-Fungicide Resistance in Cercospora Isolates Associated with Cercospora Leaf Blight of Soybean from the Southern United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. This compound [rallis.com]
- 23. Azoxystrobin (Ref: ICI 5504) [sitem.herts.ac.uk]
- 24. sbreb.org [sbreb.org]
- 25. researchgate.net [researchgate.net]
Kresoxim-methyl: A Comparative Analysis of Efficacy Against Sensitive and Resistant Fungal Strains
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals detailing the efficacy of the strobilurin fungicide, Kresoxim-methyl, against both sensitive and resistant fungal pathogens. This report provides a comparative analysis with alternative fungicides, supported by experimental data, detailed protocols, and visual representations of its mode of action and experimental workflows.
This compound, a member of the Quinone outside Inhibitor (QoI) class of fungicides, has been a vital tool in the management of a broad spectrum of fungal diseases in agriculture. Its mode of action involves the inhibition of mitochondrial respiration in fungi by binding to the cytochrome bc1 complex, thereby blocking ATP synthesis.[1][2][3][4] However, the emergence of fungal strains resistant to this compound, primarily due to a target site mutation, presents a significant challenge to its continued efficacy. This guide offers an objective comparison of this compound's performance against both susceptible and resistant fungal populations, alongside data on alternative fungicides.
Comparative Efficacy: A Quantitative Overview
The effectiveness of this compound is significantly impacted by the presence of resistance mechanisms within fungal populations. The most common mechanism of resistance to QoI fungicides is a single point mutation in the cytochrome b gene, resulting in a glycine to alanine substitution at position 143 (G143A). This mutation dramatically reduces the binding affinity of this compound to its target site, leading to a substantial increase in the concentration required for effective fungal inhibition.
The following tables summarize the in vitro efficacy of this compound and comparator fungicides against sensitive (wild-type) and resistant fungal strains, expressed as the half-maximal effective concentration (EC50). Lower EC50 values indicate higher fungicidal activity.
| Fungus | Strain Type | This compound | Trifloxystrobin (QoI) | Boscalid (SDHI) | Difenoconazole (DMI) |
| Venturia inaequalis (Apple Scab) | Sensitive (Wild-Type) | 0.014 µg/mL | 0.036 µg/mL | Not Reported | 0.05 - 1.46 µg/mL |
| Venturia inaequalis (Apple Scab) | Resistant (G143A) | > 75 µg/mL | > 75 µg/mL | Not Reported | 0.05 - 1.46 µg/mL |
| Botrytis cinerea (Gray Mold) | Sensitive (Wild-Type) | 0.01 - 0.59 mg/L | Not Reported | Not Reported | Not Reported |
| Colletotrichum gloeosporioides (Anthracnose) | Sensitive (Wild-Type) | Not Reported | Not Reported | Not Reported | Not Reported |
| Colletotrichum gloeosporioides (Anthracnose) | Resistant (G143A) | High Resistance | High Resistance | Not Reported | Not Reported |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Experimental Protocols
The determination of fungicide efficacy is crucial for understanding resistance profiles and developing effective disease management strategies. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Mycelial Growth Inhibition Assay
This assay is a standard method to determine the direct effect of a fungicide on the vegetative growth of a fungus.
Objective: To determine the EC50 value of a fungicide based on the inhibition of mycelial radial growth.
Materials:
-
Pure cultures of fungal isolates (sensitive and resistant strains)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade fungicide (e.g., this compound)
-
Solvent for fungicide (e.g., acetone or dimethyl sulfoxide)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Fungicide Stock Solution: Prepare a stock solution of the fungicide in a suitable solvent.
-
Amended Media Preparation: Autoclave the growth medium and cool it to 45-50°C. Add the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with solvent only should also be prepared. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).
-
Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.
Conidial Germination Assay
This assay assesses the impact of a fungicide on the germination of fungal spores, a critical stage in the infection process.
Objective: To determine the EC50 value of a fungicide based on the inhibition of conidial germination.
Materials:
-
Fungal culture producing abundant conidia
-
Fungicide solutions at various concentrations
-
Sterile distilled water
-
Glass slides or multi-well plates
-
Humid chamber
-
Microscope
Procedure:
-
Conidial Suspension: Harvest conidia from a sporulating culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the conidial concentration to a final density of 1 x 10^5 conidia/mL.
-
Fungicide Treatment: Mix the conidial suspension with equal volumes of the fungicide solutions to achieve the desired final concentrations.
-
Incubation: Place a drop of the treated conidial suspension on a glass slide or in the well of a microtiter plate. Incubate in a humid chamber at the optimal temperature for germination for 12-24 hours.
-
Assessment: Using a microscope, observe at least 100 conidia per replicate and determine the percentage of germinated conidia. A conidium is considered germinated if the germ tube is at least half the length of the conidium.
-
Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration relative to the control. Determine the EC50 value using probit analysis or regression analysis.
To specifically assess the effect on the primary target site and avoid the influence of the alternative oxidase (AOX) respiratory pathway, which can confer a degree of natural tolerance, salicylhydroxamic acid (SHAM) can be added to the growth medium or germination solution at a concentration of 100 µg/mL.
Visualizing the Molecular Interaction and Experimental Process
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mode of action of this compound and the G143A resistance mechanism.
Caption: Experimental workflow for determining fungicide efficacy and resistance.
References
Comparative Ecotoxicological Profile of Kresoxim-methyl and its Metabolites
A comprehensive guide for researchers and drug development professionals on the environmental impact of the fungicide Kresoxim-methyl and its degradation products.
This guide provides a detailed comparison of the ecotoxicological effects of the strobilurin fungicide this compound and its principal metabolites. The data presented is compiled from various scientific studies and regulatory assessments to offer an objective overview for researchers, scientists, and professionals involved in drug development and environmental safety.
Executive Summary
This compound exhibits a range of toxic effects on non-target organisms, with aquatic life being particularly sensitive to the parent compound. However, this compound undergoes rapid degradation in the environment, primarily through hydrolysis, to form its main metabolite, BF 490-1 (kresoxim acid). This metabolite is significantly less toxic to a wide array of organisms. While other metabolites such as 490M2 and 490M9 are also formed, publicly available quantitative ecotoxicological data for these compounds is limited, though they are generally considered to be of low toxicity[1]. The following sections provide a detailed breakdown of the available data, experimental methodologies, and metabolic pathways.
Data Presentation: Comparative Toxicity Tables
The following tables summarize the quantitative ecotoxicological data for this compound and its primary metabolite, BF 490-1.
Table 1: Acute and Chronic Toxicity to Aquatic Organisms
| Organism | Species | Test Type | Endpoint | This compound | Metabolite BF 490-1 |
| Fish | Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC50 | 0.19 mg/L | >100 mg/L |
| Fish | Lepomis macrochirus (Bluegill Sunfish) | 96-hour Acute | LC50 | 0.499 mg/L | - |
| Invertebrate | Daphnia magna | 48-hour Acute | EC50 | 0.4433 mg/L[2] | >40 mg/L[3] |
| Invertebrate | Daphnia magna | 21-day Chronic | NOEC | 0.02 mg/L[2] | - |
| Algae | Navicula pelliculosa | 72-hour Growth Inhibition | NOEC | 0.012 mg/L | - |
Table 2: Toxicity to Terrestrial Organisms
| Organism | Species | Test Type | Endpoint | This compound | Metabolite BF 490-1 |
| Earthworm | Eisenia foetida | 14-day Acute | LC50 | >1000 mg/kg soil[4] | >1000 mg/kg soil[4] |
| Bird | Colinus virginianus (Bobwhite Quail) | Acute Oral | LD50 | - | - |
| Bird | Anas platyrhynchos (Mallard Duck) | Acute Oral | LD50 | - | - |
| Honey Bee | Apis mellifera | Acute Contact | LD50 | - | - |
| Honey Bee | Apis mellifera | Acute Oral | LD50 | - | - |
Experimental Protocols
The ecotoxicological data presented in this guide are primarily generated following standardized testing guidelines, most notably those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality, reproducibility, and international acceptance.
Aquatic Toxicity Testing
-
Fish Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period. Typically, a cold-water species like Rainbow Trout (Oncorhynchus mykiss) and a warm-water species like Bluegill Sunfish (Lepomis macrochirus) are used. Fish are exposed to a range of concentrations of the test substance under controlled conditions of temperature, light, and water quality.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This 48-hour test evaluates the concentration of a substance that causes 50% of the daphnids (Daphnia magna) to become immobilized (EC50). Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
Alga, Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of a freshwater alga, such as Navicula pelliculosa, over a 72-hour period. The endpoint is the No Observed Effect Concentration (NOEC), which is the highest concentration that does not cause a statistically significant inhibition of growth.
Terrestrial Toxicity Testing
-
Earthworm, Acute Toxicity Test (OECD 216): This 14-day test determines the concentration of a substance in soil that is lethal to 50% of the earthworms (Eisenia foetida) (LC50). Worms are exposed to the test substance mixed into an artificial soil substrate.
-
Avian Acute Oral Toxicity Test (OECD 223): This test is designed to determine the single oral dose of a substance that is lethal to 50% of the test birds (LD50). Commonly used species include the Bobwhite Quail (Colinus virginianus) and the Mallard Duck (Anas platyrhynchos).
-
Honey Bee, Acute Contact and Oral Toxicity Tests (OECD 213 & 214): These tests determine the dose of a substance that is lethal to 50% of honey bees (Apis mellifera) following direct contact (contact LD50) or ingestion (oral LD50) over a 48 to 96-hour period.
Mandatory Visualizations
Metabolic Pathway of this compound
Caption: Metabolic degradation of this compound.
Experimental Workflow for Aquatic Ecotoxicity Testing
Caption: Generalized workflow for aquatic ecotoxicity studies.
References
A Comparative Analysis of Kresoxim-methyl's Fungicidal Efficacy: In Vitro vs. In Vivo Performance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the fungicidal activity of Kresoxim-methyl, both in laboratory settings (in vitro) and in living organisms (in vivo). This analysis includes supporting experimental data and comparisons with other common fungicides.
This compound is a broad-spectrum strobilurin fungicide widely used to control a variety of fungal diseases in crops.[1] Its mode of action involves the inhibition of mitochondrial respiration in fungal cells, specifically by blocking the electron transport chain at the cytochrome bc1 complex. This disruption of energy production ultimately leads to fungal cell death. This guide delves into the quantifiable efficacy of this compound and its performance relative to other fungicides, providing a clear picture of its fungicidal capabilities under different experimental conditions.
Quantitative Comparison of Fungicidal Activity
The following tables summarize the in vitro and in vivo fungicidal activity of this compound and its alternatives against various plant pathogens. The data is compiled from multiple studies to provide a comparative overview.
In Vitro Fungicidal Activity
The in vitro efficacy of a fungicide is typically measured by its ability to inhibit fungal growth in a controlled laboratory environment. A common metric is the EC50 value, which represents the concentration of a fungicide that causes a 50% reduction in fungal growth.
| Fungicide | Target Pathogen | Efficacy Metric | Value (µg/mL) | Reference |
| This compound | Venturia inaequalis (Apple Scab) | EC50 (Mycelial Growth) | 0.066 - 2.033 | [2] |
| Trifloxystrobin | Venturia inaequalis (Apple Scab) | EC50 (Mycelial Growth) | 0.011 - 0.323 | [2] |
| This compound | Magnaporthe oryzae (Rice Blast) | EC50 (Mycelial Growth) | 0.024 - 0.287 | |
| Azoxystrobin | Magnaporthe oryzae (Rice Blast) | EC50 (Mycelial Growth) | 0.006 - 0.056 |
In Vivo Fungicidal Activity
In vivo studies assess the performance of a fungicide in a more realistic setting, such as on live plants. Efficacy is often measured as the percentage of disease control compared to an untreated control group.
| Fungicide | Target Pathogen | Host Plant | Efficacy Metric | Value (%) | Reference |
| This compound | Venturia inaequalis (Apple Scab) | Apple | Disease Control | 93 | [3] |
| Difenoconazole | Venturia inaequalis (Apple Scab) | Apple | Disease Control | Lower than strobilurins | [4] |
| This compound | Magnaporthe oryzae (Rice Blast) | Rice | Protective Activity | Higher than Azoxystrobin | |
| This compound | Magnaporthe oryzae (Rice Blast) | Rice | Curative Activity | Higher than Azoxystrobin |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Fungicidal Assay: Food Poison Technique
This method is used to determine the inhibitory effect of a fungicide on the mycelial growth of a fungus.
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize it by autoclaving.
-
Fungicide Incorporation: While the PDA is still molten, add the desired concentrations of the fungicide. For control plates, no fungicide is added.
-
Pouring Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a small disc of the fungal mycelium, taken from the edge of an actively growing culture, in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC50 value can then be determined using probit analysis.
In Vivo Fungicidal Assay: Protective and Curative Efficacy on Seedlings
This assay evaluates the ability of a fungicide to prevent (protective) or treat (curative) a fungal infection on a host plant.
Protective Assay:
-
Plant Cultivation: Grow healthy seedlings of the host plant (e.g., apple or rice) in a controlled environment.
-
Fungicide Application: Spray the seedlings with the desired concentration of the fungicide until runoff. Control plants are sprayed with water.
-
Drying: Allow the fungicide to dry on the plant surface.
-
Inoculation: After a set period (e.g., 24 hours), inoculate the plants with a spore suspension of the target pathogen.
-
Incubation: Place the inoculated plants in a high-humidity environment for a period sufficient for infection to occur.
-
Symptom Development: Move the plants to a growth chamber with optimal conditions for disease development.
-
Disease Assessment: After a specific incubation period, assess the disease severity on the leaves or other relevant plant parts.
Curative Assay:
-
Plant Cultivation and Inoculation: Grow healthy seedlings and inoculate them with the pathogen's spore suspension.
-
Incubation for Infection: Place the plants in a high-humidity environment to allow for infection to be established.
-
Fungicide Application: After a set period post-inoculation (e.g., 24 or 48 hours), apply the fungicide to the infected plants.
-
Symptom Development and Assessment: As with the protective assay, move the plants to a suitable environment for symptom development and then assess the disease severity.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound.
References
- 1. Apple scab control - Revista Cultivar [revistacultivar.com]
- 2. Different toxicity of the strobilurin fungicides this compound and trifloxistrobin to Venturia inaequalis isolates from Serbia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Kresoxim-methyl Degradation in Soil: A Comparative Analysis of Aerobic and Anaerobic Conditions
A comprehensive guide for researchers and scientists on the environmental fate of the fungicide Kresoxim-methyl, detailing its degradation kinetics, metabolic pathways, and the experimental protocols for their assessment under both aerobic and anaerobic soil conditions.
This compound, a broad-spectrum strobilurin fungicide, is widely used in agriculture to control a variety of fungal diseases. Understanding its persistence and degradation pathways in the soil is crucial for assessing its environmental impact. This guide provides a comparative analysis of this compound degradation in the presence (aerobic) and absence (anaerobic) of oxygen, supported by experimental data.
Degradation Kinetics: A Rapid Decline
This compound undergoes rapid degradation in both aerobic and anaerobic soils, with its half-life (DT50) typically being less than five days.[1] The primary initial degradation step under both conditions is the hydrolysis of the methyl ester group, leading to the formation of its main metabolite, this compound acid (also referred to as BF 490-1).[2][3][4]
While the parent compound dissipates quickly, the resulting acid metabolite is significantly more persistent, particularly under anaerobic conditions. This difference in persistence underscores the importance of considering the entire degradation pathway when evaluating the environmental fate of this compound.
Comparative Degradation Data
The following table summarizes the degradation half-lives (DT50) for this compound and its acid metabolite in soil under different redox conditions.
| Compound | Condition | DT50 (days) | Reference |
| This compound | Aerobic | 0.48 - 3.1 | JMPR Evaluation (2018) |
| This compound | Anaerobic | 0.98 | JMPR Evaluation (2018) |
| This compound Acid (BF 490-1) | Aerobic | 23 - 86 | JMPR Evaluation (2018) |
| This compound Acid (BF 490-1) | Anaerobic | 396 | JMPR Evaluation (2018) |
Experimental Protocols
The following provides a generalized methodology for assessing the degradation of this compound in soil, based on established guidelines such as OECD 307.
Soil Sample Collection and Preparation
-
Soil Collection: Collect topsoil (0-20 cm depth) from agricultural fields with no recent history of this compound application.
-
Sieving: Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterization: Analyze the soil for key physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay percentages), and microbial biomass.
Incubation Conditions
-
Fortification: Treat the soil samples with a solution of this compound (often using a 14C-labeled compound for metabolic studies) to achieve a desired concentration, typically corresponding to the maximum recommended application rate.
-
Moisture Adjustment: Adjust the soil moisture content to a specific level, for example, 40-60% of the maximum water holding capacity for aerobic studies.
-
Aerobic Incubation: Place the treated soil samples in incubation vessels that allow for continuous air exchange while trapping volatile organic compounds and CO2. Incubate in the dark at a constant temperature (e.g., 20-25°C).
-
Anaerobic Incubation: For anaerobic conditions, flood the soil samples with water and purge the headspace of the incubation vessels with an inert gas like nitrogen to displace oxygen. Seal the vessels and incubate in the dark at a constant temperature.
Sample Extraction and Analysis
-
Sampling: Collect soil samples at predetermined time intervals throughout the incubation period.
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate organic solvent (e.g., acetonitrile, acetone).
-
Analysis: Analyze the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) to identify and quantify the parent compound and its transformation products.
Visualizing the Process
To better understand the experimental design and the chemical transformations, the following diagrams have been generated.
Caption: Experimental workflow for studying this compound degradation in soil.
Degradation Pathways: A Comparative View
The primary degradation pathway for this compound is consistent under both aerobic and anaerobic conditions, involving the hydrolysis of the ester linkage. However, further degradation of the resulting acid metabolite and the formation of minor metabolites can differ.
Caption: Comparative degradation pathways of this compound in soil.
References
- 1. Degradation of this compound in soil: impact of varying moisture, organic matter, soil sterilization, soil type, light and atmospheric CO2 level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of this compound in Different Soils: Kinetics, Identification of Transformation Products, and Pathways Using High-Resolution-Mass-Spectrometry-Based Suspect and Non-Target Screening Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Kresoxim-Methyl in a Laboratory Setting
The proper disposal of Kresoxim-methyl, a fungicide widely used in agricultural research and development, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a substance suspected of causing cancer and being very toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is paramount.[1][2][3][4][5] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and in accordance with regulatory standards.
Key Hazard and Regulatory Information
Understanding the hazard profile of this compound is the first step in handling it safely. All disposal procedures should be conducted while wearing appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3][4]
| Identifier | Classification and Code | Description |
| GHS Hazard Statements | H351 | Suspected of causing cancer.[1][2][3] |
| H400 / H410 | Very toxic to aquatic life / Very toxic to aquatic life with long lasting effects.[1][2][3] | |
| UN Number (Transport) | UN3077 | Environmentally hazardous substance, solid, n.o.s. (this compound).[1][2] |
| UN3082 | Environmentally hazardous substance, liquid, n.o.s. (this compound).[6] | |
| Water Hazard Class | WGK 3 | Extremely hazardous for water.[1] |
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste materials in a laboratory environment.
Caption: Workflow for the safe disposal of this compound waste streams.
Experimental Protocols: Disposal Procedures
The following protocols provide step-by-step guidance for handling different types of this compound waste.
Protocol 1: Disposal of Unused or Expired this compound
This procedure applies to pure this compound or concentrated solutions that are no longer needed.
Objective: To safely prepare unwanted this compound for disposal by a licensed hazardous waste contractor.
Methodology:
-
Consult Safety Data Sheet (SDS): Before handling, review Section 13 (Disposal Considerations) of the product's SDS for any manufacturer-specific recommendations.[1][2]
-
Prohibit Improper Disposal: Confirm that the material is never disposed of with household or general laboratory garbage and is never allowed to enter any sewage system, drain, or waterway.[1][4][7]
-
Package for Disposal:
-
Place the this compound in its original container if possible. If the original container is compromised, use a compatible, sealable, and clearly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Carcinogen," "Toxic to Aquatic Life").
-
-
Store Safely: Store the sealed container in a designated, locked, and secure hazardous waste accumulation area away from incompatible materials like strong oxidizing agents.[2][3][4]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[4] This material must be disposed of as hazardous waste, often through incineration at a suitable facility.[4][6]
Protocol 2: Decontamination and Disposal of Empty Containers
This procedure details the steps for handling containers that previously held this compound.
Objective: To decontaminate empty this compound containers to ensure they can be disposed of safely and in accordance with regulations.
Methodology:
-
Triple Rinsing:
-
Empty the container as much as possible, applying the remaining contents for their intended use if feasible.[6]
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., water with a detergent solution, or a solvent recommended by the manufacturer).[8][9]
-
Securely close the container and shake vigorously for 30 seconds to rinse all interior surfaces.
-
Empty the rinse solution (rinsate) into a clearly labeled hazardous waste container. Crucially, this rinsate must be treated as this compound hazardous waste. [10]
-
Repeat this rinsing process two more times.[9]
-
-
Container Inactivation: After the final rinse, deface or remove the product label and puncture the container to prevent any possibility of reuse.[7][10]
-
Final Disposal: Dispose of the rinsed and punctured container in accordance with institutional and local regulations. This may include disposal as solid waste or sending it to an approved waste handling site for recycling or disposal.[4][10]
Protocol 3: Management of this compound Spills
This procedure outlines the immediate actions to take in the event of a spill.
Objective: To safely contain, clean up, and dispose of spilled this compound and contaminated materials.
Methodology:
-
Ensure Personnel Safety: Evacuate non-essential personnel. The cleanup crew must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[2][8]
-
Contain the Spill: Prevent the spill from spreading. For liquid spills, create a dike around the spill using an inert, absorbent material such as sand, sawdust, or a general-purpose binder.[6] Prevent the material from entering drains or waterways.[6]
-
Absorb and Collect:
-
Decontaminate the Area: Wash the spill area with a detergent and water solution.[8] Collect the cleaning solution and any contaminated wipes as hazardous waste.
-
Dispose of Waste: All collected spill debris and decontamination materials must be disposed of as this compound hazardous waste, following the steps outlined in Protocol 1.[2][4]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies. For significant spills, contact local or provincial regulatory agencies.[8]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cpachem.com [cpachem.com]
- 3. echemi.com [echemi.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. This compound | C18H19NO4 | CID 6112114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. download.basf.com [download.basf.com]
- 7. epa.gov [epa.gov]
- 8. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. Disposal of Pesticides [npic.orst.edu]
Essential Safety and Handling Protocols for Kresoxim-Methyl in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Personal Protective Equipment (PPE), Operational Plans, and Disposal Procedures.
This guide provides critical safety and logistical information for the handling of Kresoxim-Methyl in a laboratory environment. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe research setting. This compound is a strobilurin fungicide that acts by inhibiting mitochondrial respiration.[1]
Personal Protective Equipment (PPE) Selection and Use
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound based on established safety guidelines.
| PPE Category | Recommended Equipment | Specifications and Use Guidelines |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling this compound. Due to the lack of specific breakthrough time data for this compound, it is crucial to consult the glove manufacturer's chemical resistance guide. Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently and immediately if contamination is suspected. |
| Body Protection | Laboratory coat or chemical-resistant apron | A clean, buttoned lab coat should be worn at all times in the laboratory. When handling larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Eye and Face Protection | Safety glasses with side shields or safety goggles | Safety glasses with side shields provide minimum protection. For operations with a higher risk of splashes, such as transferring liquids, safety goggles that provide a complete seal around the eyes are required. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor (OV) cartridges | Respiratory protection is necessary when working with this compound in powder form, when generating aerosols, or in poorly ventilated areas. A half-mask or full-face respirator equipped with organic vapor (OV) cartridges is recommended. If particulates are also present, a P100 pre-filter should be used in conjunction with the OV cartridge.[2][3][4] |
Quantitative Exposure Limits
While specific Occupational Exposure Limits (OELs) from bodies like OSHA, NIOSH, or ACGIH for this compound are not established, the European Union has set an Acceptable Operator Exposure Level (AOEL).
| Exposure Limit | Value | Regulatory Body |
| Acceptable Operator Exposure Level (AOEL) | 0.9 mg/kg bw/day | European Commission |
This AOEL is a health-based value indicating the maximum amount of active substance to which an operator may be exposed daily without any adverse health effects.[5]
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
Workflow for Safe Handling of this compound.
Decontamination and Disposal Plan
Proper decontamination and disposal are critical to prevent environmental contamination and secondary exposure.
Decontamination of Laboratory Equipment
-
Initial Rinse: Immediately after use, rinse all glassware and equipment that came into contact with this compound with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the residue. This rinse solvent must be collected as hazardous waste.
-
Wash: Wash the rinsed equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow equipment to air dry completely before storage or reuse.
For surfaces contaminated with this compound, wipe the area with a cloth soaked in a detergent solution, followed by a clean water rinse. All cleaning materials must be disposed of as hazardous waste.
Disposal of Contaminated Waste
All materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, are considered hazardous waste and must be disposed of according to institutional and local regulations.
Waste Segregation and Storage:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels, disposable lab coats) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including initial solvent rinses, in a separate, clearly labeled, and sealed hazardous waste container.
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound").
-
Store waste containers in a designated and secure hazardous waste accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound or its containers in regular trash or down the drain.[6][7][8][9]
By implementing these detailed safety and handling protocols, researchers can significantly mitigate the risks associated with the laboratory use of this compound, fostering a culture of safety and responsibility.
References
- 1. Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rivm.nl [rivm.nl]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. legislation-profile - ECHA [echa.europa.eu]
- 5. EU Pesticides Database [ec.europa.eu]
- 6. biomedico.uff.br [biomedico.uff.br]
- 7. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
